2-Methyl-1,3-thiazole-5-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYWABFMCPBWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314977-63-3 | |
| Record name | 2-methyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Foreword: The Analytical Imperative for Reactive Intermediates
In the landscape of pharmaceutical and agrochemical development, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of synthetic success and product integrity. 2-Methyl-1,3-thiazole-5-sulfonyl chloride stands as a pivotal building block, leveraging the unique electronic properties of the thiazole ring and the versatile reactivity of the sulfonyl chloride group.[1][2] Its inherent reactivity, while synthetically valuable, presents distinct analytical challenges that demand a multi-faceted spectroscopic approach.[3] This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the unambiguous structural elucidation and quality assessment of this compound. The methodologies and interpretations presented herein are grounded in established principles and tailored to the specific chemical nature of this molecule, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Spectroscopic Overview
The first step in any analytical endeavor is a clear understanding of the target molecule's structure. This compound is a five-membered heterocyclic compound featuring a methyl group at the 2-position and a sulfonyl chloride group at the 5-position. This substitution pattern dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.
Figure 1: Structure of this compound.
An integrated analytical workflow is crucial for comprehensive characterization. NMR provides the carbon-hydrogen framework, IR confirms functional groups, and MS establishes the molecular weight and fragmentation pattern.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment of ¹H and ¹³C nuclei.[3]
Causality Behind Experimental Choices
-
Solvent Selection: The high reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, necessitates the use of anhydrous aprotic deuterated solvents.[3][4] Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its relatively simple solvent signal. Acetone-d₆ or DMSO-d₆ are also viable alternatives.[3]
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard that is chemically inert and has a signal in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or maleic anhydride) must be added in a precisely known amount.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃).
-
Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.[5]
-
Data Acquisition (300-500 MHz Spectrometer):
-
¹H NMR: Employ a standard single-pulse experiment. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.[3]
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Interpretation and Predicted Spectra
¹H NMR Spectrum Analysis: The structure suggests two distinct proton signals are expected.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Signal 1 | ~ 2.8 - 3.0 | Singlet | 3H | C2-CH₃ | The methyl group is attached to the thiazole ring. Its chemical shift is influenced by the ring's aromaticity and the remote sulfonyl chloride group. |
| Signal 2 | ~ 8.0 - 8.5 | Singlet | 1H | C4-H | This is the only proton directly on the thiazole ring. Its position is significantly downfield due to the anisotropic effect of the ring and the strong electron-withdrawing nature of the adjacent sulfonyl chloride group.[6] |
¹³C NMR Spectrum Analysis: Four distinct carbon signals are predicted for the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Signal 1 | ~ 18 - 22 | C H₃ | Typical range for an sp³ hybridized carbon of a methyl group attached to an aromatic system. |
| Signal 2 | ~ 130 - 140 | C 4 | The C4 carbon is attached to a hydrogen and is part of the heterocyclic ring. Its shift is influenced by the adjacent sulfur and C5-SO₂Cl group. |
| Signal 3 | ~ 145 - 155 | C 5 | This carbon is directly bonded to the highly electron-withdrawing sulfonyl chloride group, causing a significant downfield shift. |
| Signal 4 | ~ 165 - 175 | C 2 | The C2 carbon is bonded to nitrogen, sulfur, and the methyl group, typically resulting in the most downfield shift among the ring carbons.[5] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups, as their characteristic bond vibrations correspond to absorptions at specific frequencies.[6] For this compound, the most prominent signals will arise from the sulfonyl chloride moiety and the thiazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation and Predicted Spectrum
The IR spectrum provides a distinct fingerprint for the molecule, with key absorption bands confirming its structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H on the thiazole ring (C4-H).[5] |
| ~ 1635 - 1590 | Medium-Strong | C=N Stretch | Thiazole ring skeletal vibration.[5] |
| ~ 1570 - 1470 | Medium-Strong | C=C Stretch | Thiazole ring skeletal vibrations.[5] |
| ~ 1410 - 1370 | Strong | S=O Asymmetric Stretch | Sulfonyl Chloride (SO₂Cl) .[4][6] |
| ~ 1204 - 1166 | Strong | S=O Symmetric Stretch | Sulfonyl Chloride (SO₂Cl) .[4][6] |
| ~ 750 - 650 | Medium-Weak | C-S Stretch | Thiazole ring vibration.[5] |
| ~ 600 - 500 | Strong | S-Cl Stretch | Sulfonyl Chloride (SO₂Cl). |
The two strong, sharp bands for the S=O stretches are highly characteristic and serve as definitive evidence for the sulfonyl chloride functional group.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[3]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: In the source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Data Interpretation and Predicted Spectrum
Molecular Ion (M⁺):
-
Molecular Formula: C₄H₄ClNO₂S₂
-
Monoisotopic Mass: 196.93 g/mol
-
The mass spectrum will show a molecular ion cluster due to the presence of isotopes, primarily ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) and ³²S and ³⁴S.
-
The M⁺ peak is expected at m/z 197 (for ³⁵Cl) and the M+2 peak at m/z 199 (for ³⁷Cl) with an intensity ratio of roughly 3:1. This isotopic pattern is a key diagnostic feature.
Key Fragmentation Pathways: The fragmentation of sulfonyl chlorides is often characterized by the loss of neutral molecules like SO₂ and the chlorine radical.
Caption: Predicted major fragmentation pathway for the title compound.
-
Loss of Chlorine Radical (-Cl•): Cleavage of the S-Cl bond would result in a fragment at m/z 162 . This is often a favorable fragmentation pathway.
-
Loss of Sulfur Dioxide (-SO₂): A common rearrangement and fragmentation pathway for sulfonyl compounds is the elimination of a neutral SO₂ molecule (64 Da).[7][8] This would lead to a fragment ion at m/z 133/135 .
-
Further Fragmentation: Subsequent fragmentation of the thiazole ring can occur, but the initial losses of Cl and SO₂ are typically the most diagnostic events.
Conclusion: A Self-Validating Analytical Framework
The structural confirmation of this compound is achieved through the congruent interpretation of data from multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra define the carbon-hydrogen backbone and the precise substitution pattern. The strong, characteristic IR absorptions for the S=O bonds provide unambiguous confirmation of the sulfonyl chloride group. Finally, mass spectrometry validates the molecular weight through the distinct isotopic pattern of the molecular ion and reveals characteristic fragmentation pathways. This integrated, self-validating system of protocols and data interpretation ensures the highest degree of confidence in the identity and purity of this critical synthetic intermediate, empowering researchers to proceed with their work on a solid analytical foundation.
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An In-depth Technical Guide to 1-Boc-4-(4-bromophenyl)piperidine (CAS No. 769944-78-7)
A Note on Chemical Identification: The initial query for CAS number 16648-54-7 did not yield a specific chemical entity. However, extensive research indicates that the intended compound of interest is likely 1-Boc-4-(4-bromophenyl)piperidine , which is correctly identified by CAS number 769944-78-7 . This guide will focus on the properties and structure of the latter.
Introduction
1-N-Boc-4-(4-bromophenyl)piperidine is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and substituted with a bromophenyl moiety, make it a valuable intermediate in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The molecular structure of 1-N-Boc-4-(4-bromophenyl)piperidine is fundamental to its reactivity and utility as a synthetic building block. The Boc protecting group offers stability during various chemical transformations, while the bromophenyl group serves as a reactive handle for cross-coupling reactions and other functionalizations.
Physicochemical Properties
A summary of the key physicochemical properties of 1-N-Boc-4-(4-bromophenyl)piperidine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 769944-78-7 | [1][2] |
| Molecular Formula | C16H22BrNO2 | [1] |
| Molecular Weight | 340.26 g/mol | [1][2] |
| IUPAC Name | tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | [2] |
| Boiling Point | 398.5 ± 42.0 °C | [1] |
| Density | 1.283 ± 0.06 g/cm³ | [1] |
| Appearance | Not specified, likely a solid | |
| Solubility | Not specified, likely soluble in organic solvents |
Synonyms:
-
N-Boc-4-(4-broMophenyl)piperidine
-
1-N-BOC-4-(4-BROMOPHENYL)PIPERIDINE
-
1-Boc-4-(4-Bromo-phenyl)-piperidine
-
4-(N-Boc-piperidin-4-yl)bromobenzene
-
4-(4-bromophenyl)piperidine-1-carboxylic acid tert-butyl ester[1]
Structural Visualization
The two-dimensional structure of 1-N-Boc-4-(4-bromophenyl)piperidine is depicted below, illustrating the connectivity of the constituent atoms.
Caption: Synthetic workflow for 1-N-Boc-4-(4-bromophenyl)piperidine.
Applications in Research and Development
1-N-Boc-4-(4-bromophenyl)piperidine is a valuable intermediate in the synthesis of various biologically active molecules. [3]Its utility stems from the presence of the Boc-protected piperidine for further elaboration and the bromophenyl group which can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) to introduce molecular diversity. This makes it a key building block in the development of novel therapeutic agents, particularly those targeting the central nervous system. [3]While specific applications are often proprietary, its structural motif is found in compounds investigated for a range of pharmacological activities.
Safety and Handling
Based on available data, 1-N-Boc-4-(4-bromophenyl)piperidine is not considered to be particularly hazardous under normal handling conditions. [1]However, as with all laboratory chemicals, appropriate safety precautions should be taken.
General Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [1]* Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes. [1]* Do not ingest the compound. [1]* Store in a cool, dry place away from incompatible materials.
Spectroscopic Data
While the raw spectral data is not publicly available in the search results, characterization of 1-N-Boc-4-(4-bromophenyl)piperidine would typically involve the following spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule, including signals for the piperidine ring, the Boc group, and the bromophenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the structure.
-
MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
IR (Infrared Spectroscopy): To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the Boc group and C-H stretches of the aliphatic and aromatic portions.
Chemical databases and suppliers often provide access to these spectra upon request. [4]
Conclusion
1-N-Boc-4-(4-bromophenyl)piperidine (CAS No. 769944-78-7) is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its well-defined structure, coupled with its versatile reactivity, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the laboratory. As research in medicinal chemistry continues to advance, the importance of such building blocks in the discovery of novel therapeutics is likely to grow.
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C.I. Pigment Yellow 100 | C48H33AlN12O27S6 | CID 22833487. PubChem. Available from: [Link].
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Disperse Yellow 7 | C19H16N4O | CID 22736. PubChem - NIH. Available from: [Link].
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Yakima yellow phosphoramidite | C48H61Cl4N2O11P | CID 44140588. PubChem. Available from: [Link].
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An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on a Thiazole Ring
Introduction
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for its diverse biological activities and versatile chemical reactivity.[1][2] When functionalized with a sulfonyl chloride group (-SO₂Cl), the thiazole scaffold is transformed into a highly valuable and reactive intermediate. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of thiazole sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.
The inherent reactivity of the sulfonyl chloride group, a potent electrophile, combined with the electronic properties of the thiazole ring, creates a unique chemical entity with a rich reaction landscape.[3] Understanding the nuances of this reactivity is paramount for designing efficient synthetic routes and novel molecular architectures. This guide will delve into the core principles governing the behavior of thiazole sulfonyl chlorides, from fundamental nucleophilic substitution reactions to their role in the construction of complex bioactive molecules.
I. Synthesis of Thiazole Sulfonyl Chlorides
The strategic placement of a sulfonyl chloride group on the thiazole ring is a critical first step in leveraging its synthetic potential. Several methods have been developed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
A. Synthesis of Thiazole-2-sulfonyl Chlorides
A common route to thiazole-2-sulfonyl chloride involves a sequence of deprotonation, sulfinylation, and subsequent chlorination.[4] This method leverages the acidity of the C2-proton of the thiazole ring.[5][6][7]
Experimental Protocol: Synthesis of Thiazole-2-sulfonyl Chloride [4]
-
Deprotonation: Dissolve thiazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. Stir the resulting mixture for approximately 40 minutes.
-
Sulfinylation: Bubble sulfur dioxide (SO₂) gas through the reaction mixture for 15 minutes at -78 °C.
-
Warm-up and Chlorination: Allow the reaction mixture to slowly warm to ambient temperature and stir for an additional 30 minutes. Add N-chlorosuccinimide (NCS) to the mixture and continue stirring for another 30 minutes.
-
Work-up and Purification: Quench the reaction by diluting with water and extract the product with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
B. Synthesis of Thiazole-4-sulfonyl Chlorides
A multi-step approach has been described for the synthesis of 2-substituted thiazole-4-sulfonyl chlorides.[8] This pathway involves the construction of the thiazole ring followed by oxidative chlorination.
Conceptual Workflow for Thiazole-4-sulfonyl Chloride Synthesis
Caption: Synthetic pathway to 2-substituted thiazole-4-sulfonyl chlorides.[8]
This sequence highlights a versatile strategy for accessing the less common 4-sulfonyl chloride isomer, which is a valuable building block for creating diverse compound libraries.[8]
II. Core Reactivity of the Sulfonyl Chloride Group
The cornerstone of the thiazole sulfonyl chloride's utility lies in the high electrophilicity of the sulfur atom within the sulfonyl chloride moiety.[3] This makes it a prime target for a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
A. Nucleophilic Substitution: The Gateway to Diversity
The most prevalent reaction of thiazole sulfonyl chlorides is nucleophilic substitution at the sulfur atom. This transformation is fundamental to the synthesis of a vast array of derivatives, particularly sulfonamides, which are a well-established class of pharmacologically active compounds.[3][9]
Reaction with Amines: Formation of Thiazole Sulfonamides
The reaction with primary or secondary amines readily yields the corresponding N-substituted thiazole sulfonamides.[3][10] This reaction is a cornerstone in drug discovery, as the sulfonamide linkage is a key pharmacophore in numerous therapeutic agents.[9][11][12]
Caption: General reaction scheme for the synthesis of thiazole sulfonamides.
The versatility of this reaction allows for the introduction of a wide range of substituents, enabling fine-tuning of the physicochemical and biological properties of the resulting molecules.[10]
Experimental Protocol: General Procedure for Thiazole Sulfonamide Synthesis [13]
-
Reaction Setup: In a suitable flask, combine the 2-aminothiazole (or a substituted amine), the appropriate thiazole sulfonyl chloride, and a base such as sodium carbonate in a solvent like dichloromethane.
-
Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Reaction with Alcohols and Phenols: Formation of Sulfonate Esters
In a similar fashion, thiazole sulfonyl chlorides react with alcohols and phenols to produce sulfonate esters. This reaction provides another avenue for molecular diversification.[3]
B. Reduction to Thiols
The sulfonyl chloride group can be reduced to the corresponding thiol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride or zinc with an acid.[14] This opens up possibilities for further functionalization through thiol-based chemistries.
C. Metal-Catalyzed Cross-Coupling Reactions
While the primary reactivity is centered on the sulfonyl chloride group, the thiazole ring itself can participate in various transformations. For instance, a bromo-substituted thiazole sulfonyl chloride can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, at the site of the bromine atom.[3] This dual reactivity allows for a modular and highly versatile approach to synthesizing complex molecules.[3]
III. The Influence of the Thiazole Ring on Reactivity
The electronic nature of the thiazole ring plays a crucial role in modulating the reactivity of the attached sulfonyl chloride group. Thiazole is an electron-deficient heterocycle, which can influence the electrophilicity of the sulfonyl chloride.[5] The position of the sulfonyl chloride group on the ring (e.g., C2, C4, or C5) also has a significant impact on its reactivity due to the different electronic environments at each position.[3][5][15]
Electron Distribution in the Thiazole Ring
The thiazole ring exhibits a non-uniform distribution of electron density. The C2 position is the most electron-deficient, while the C5 position is comparatively electron-rich.[5] This has implications for both electrophilic and nucleophilic substitution reactions involving the ring itself.
IV. Applications in Drug Discovery and Materials Science
The versatile reactivity of thiazole sulfonyl chlorides makes them invaluable building blocks in the synthesis of a wide range of functional molecules.
A. Medicinal Chemistry
Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][9][10] The ability to easily synthesize diverse libraries of thiazole sulfonamides has made this scaffold a focal point in drug discovery programs.[8][9] For example, thiazole sulfonamides have been investigated as carbonic anhydrase inhibitors and for their potential as antimicrobial agents.[9][11][12]
B. Materials Science
The rigid, aromatic structure of the thiazole ring, combined with the potential for functionalization via the sulfonyl chloride group, makes these compounds interesting candidates for the development of novel organic materials. The ability to introduce various functional groups allows for the tuning of properties such as fluorescence, conductivity, and liquid crystalline behavior.
V. Handling and Safety Considerations
Sulfonyl chlorides are reactive compounds and should be handled with care. They are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas.[16] Therefore, it is essential to work in a well-ventilated fume hood and use anhydrous conditions when handling these reagents. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.
Conclusion
Thiazole sulfonyl chlorides are highly versatile and reactive intermediates that serve as powerful tools in synthetic chemistry. Their utility is primarily driven by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles. This reactivity, coupled with the unique electronic properties of the thiazole ring, provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of the synthesis, reactivity, and handling of these compounds is essential for researchers aiming to leverage their full potential in drug discovery, materials science, and beyond.
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The Thiazole Sulfonamide Arsenal: A Technical Guide to the Mechanisms of Action of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Derivatives
For Immediate Release to the Scientific Community
Abstract
The 2-methyl-1,3-thiazole-5-sulfonyl chloride scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile intermediate for the synthesis of a diverse array of sulfonamide derivatives with potent biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which these derivatives exert their therapeutic effects. Moving beyond a mere catalog of activities, we dissect the molecular interactions and pathway modulations that underpin their efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds to guide future discovery and optimization efforts.
Introduction: The Strategic Importance of the Thiazole Sulfonamide Core
The intrinsic chemical properties of this compound make it an ideal starting point for the generation of extensive compound libraries. The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, provides a rigid, electron-rich core that is amenable to substitution and can engage in critical biological interactions such as π-π stacking.[1] More importantly, the highly reactive sulfonyl chloride group (-SO₂Cl) readily undergoes nucleophilic substitution with a wide range of amines to form stable sulfonamide linkages (-SO₂NHR). This synthetic tractability allows for the systematic modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). The resulting sulfonamide derivatives have demonstrated a remarkable capacity to interact with a variety of biological targets, leading to their investigation across multiple therapeutic areas.[2][3]
The Anticancer Mechanisms: A Multi-Pronged Assault on Malignancy
Thiazole sulfonamide derivatives have emerged as formidable anticancer agents, employing a range of mechanisms to induce cancer cell death and inhibit tumor growth. Their effectiveness stems from the ability to target multiple, often complementary, pathways crucial for cancer cell survival and proliferation.
Enzyme Inhibition: Targeting Key Catalysts of Cancer Progression
A primary mechanism of action for many thiazole sulfonamides is the inhibition of key enzymes that are overexpressed or hyperactivated in cancer cells.
Several isoforms of the zinc-containing metalloenzyme carbonic anhydrase, particularly CA IX and CA XII, are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis.[1] Thiazole sulfonamides function as potent inhibitors of these isoforms.
-
Mechanism of Inhibition: The sulfonamide moiety (-SO₂NH₂) acts as a crucial zinc-binding group.[1] It coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby blocking the enzyme's ability to hydrate carbon dioxide. This interaction is critical for their antimetastatic effects.[1][4]
-
Therapeutic Implication: By inhibiting CA IX and XII, these derivatives can help to normalize the pH of the tumor microenvironment, reducing the metastatic potential of cancer cells. A novel thiazole-sulfonamide hybrid has demonstrated selective targeting of CA IX with an IC50 of 0.021 μM while sparing other isoforms like CA I and II.[5][6]
Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Thiazole derivatives have been shown to inhibit several important kinases.
-
Mechanism of Interaction: The planar thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues, such as tyrosine, within the kinase domain.[1] Molecular docking studies have also revealed favorable binding affinities of thiazole-4-sulfonamides with Cyclin-dependent kinase 8 (CDK-8), a key regulator of transcription in cancer.[7] Furthermore, some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[7]
Disruption of the Cytoskeleton: Halting Cell Division
The integrity of the microtubule network is essential for cell division (mitosis). Thiazole derivatives can interfere with this process by inhibiting tubulin polymerization.
-
Mechanism of Action: Certain thiazole-based compounds have a high affinity for the colchicine-binding site on β-tubulin.[5][6] By binding to this site, they prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[5][7] A novel hybrid molecule demonstrated tubulin polymerization inhibition with an IC50 of 2.72 μM.[5][6]
Induction of Apoptosis
A convergent outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis.
-
Apoptotic Pathway Activation: Treatment with thiazole sulfonamide derivatives has been shown to upregulate pro-apoptotic proteins such as p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which dismantle the cell and lead to its demise.[5][6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compound (thiazole derivative), positive control (e.g., colchicine), negative control (DMSO).
-
Procedure:
-
Maintain all reagents on ice.
-
In a 96-well plate, add polymerization buffer.
-
Add the test compound at various concentrations.
-
Add tubulin to each well.
-
Initiate the reaction by adding GTP and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Diagram: Anticancer Mechanisms of Thiazole Sulfonamides
Caption: Diverse anticancer mechanisms of thiazole sulfonamide derivatives.
Antimicrobial Mechanisms: Combating Pathogenic Threats
Derivatives of this compound exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. Their efficacy is attributed to the disruption of essential cellular processes and structural components of the pathogens.
Inhibition of Essential Bacterial Enzymes
-
Fatty Acid Synthesis (FAS) Inhibition: Some derivatives inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme that initiates the fatty acid synthesis pathway in bacteria.[8][9] This disruption of membrane biogenesis is lethal to the bacterium.
-
Cell Division Inhibition: Thiazole-quinolinium derivatives have been shown to interfere with the polymerization of the FtsZ protein.[9][10] FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, which is required for bacterial cytokinesis. Inhibition of FtsZ polymerization blocks cell division.[9][10]
-
Folic Acid Synthesis Inhibition: In a mechanism analogous to classic sulfa drugs, some thiazole sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid, which is a vital nutrient for bacterial growth.[11]
Disruption of Fungal and Bacterial Cell Membranes
The amphipathic nature of certain thiazole derivatives, possessing both hydrophilic and hydrophobic regions, allows them to readily insert into the lipid bilayers of microbial cell membranes.[12] This insertion disrupts membrane integrity, leading to the leakage of essential cytoplasmic contents and ultimately causing cell death.[12]
Inhibition of Fungal Ergosterol Synthesis
A probable mechanism for the antifungal activity of these compounds is the inhibition of 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[13] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[13]
Table 1: Key Antimicrobial Targets of Thiazole Derivatives
| Target Enzyme/Process | Organism Type | Mechanism of Action | Reference(s) |
| β-ketoacyl-acyl carrier protein synthase III (FabH) | Bacteria | Inhibition of fatty acid synthesis | [8][9] |
| FtsZ Polymerization | Bacteria | Blockade of cell division | [9][10] |
| 14α-lanosterol demethylase | Fungi | Inhibition of ergosterol synthesis | [13] |
| Cell Membrane Integrity | Bacteria & Fungi | Disruption of lipid bilayer, causing leakage | [12] |
Other Therapeutic Mechanisms
The versatility of the thiazole sulfonamide scaffold extends to other therapeutic areas, including anti-inflammatory and neuroprotective applications.
-
Anti-inflammatory Activity: Certain derivatives have been shown to suppress the production of the pro-inflammatory cytokine TNF-α. The underlying mechanism involves the stabilization of IκBα, which in turn inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes.[1]
-
Anti-Alzheimer's Activity: Thiazole-bearing sulfonamides have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][15] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[14][15]
Conclusion and Future Directions
Derivatives of this compound represent a rich source of biologically active compounds with diverse and potent mechanisms of action. Their ability to be readily synthesized and modified allows for the fine-tuning of their activity against specific targets. The multi-targeted nature of many of these derivatives, particularly in the context of cancer, offers a promising strategy to overcome drug resistance. Future research should focus on the development of highly selective inhibitors to minimize off-target effects, as well as the exploration of novel hybrid molecules that can simultaneously modulate multiple disease-related pathways. The continued investigation of this remarkable scaffold holds significant promise for the development of the next generation of therapeutics.
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Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
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PubMed. (2019). Thiazole in the targeted anticancer drug discovery. Retrieved from [Link]
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The Strategic Application of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 2-methyl-1,3-thiazole-5-sulfonyl chloride scaffold is a highly reactive and versatile building block poised for significant applications in medicinal chemistry. Its unique combination of a thiazole ring—a privileged structure in numerous bioactive compounds—and an electrophilic sulfonyl chloride group makes it an ideal starting point for the synthesis of diverse compound libraries. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential therapeutic applications of this compound, with a primary focus on its role in the development of potent enzyme inhibitors, particularly carbonic anhydrase inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to empower researchers in drug discovery and development.
Introduction: The Thiazole Moiety as a Cornerstone in Drug Design
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that features prominently in a vast array of pharmaceuticals and natural products.[1] Its presence in molecules like vitamin B1 (Thiamine) and the antibiotic penicillin highlights its fundamental role in biological processes. In synthetic medicinal chemistry, the thiazole nucleus is valued for its metabolic stability, ability to engage in hydrogen bonding and π-π stacking interactions, and its capacity to serve as a bioisostere for other aromatic systems.[2][3] When functionalized with a sulfonyl chloride group at the 5-position, and a methyl group at the 2-position, the resulting molecule, this compound, becomes a powerful electrophilic hub for constructing complex therapeutic candidates. The methyl group can enhance lipophilicity, potentially improving membrane permeability, while the sulfonyl chloride is primed for reaction with a multitude of nucleophiles to generate libraries of sulfonamides, sulfonate esters, and other derivatives.[2]
Synthesis and Physicochemical Properties
While specific literature detailing the direct synthesis of this compound (CAS: 1314977-63-3) is not abundant, a plausible and robust synthetic pathway can be extrapolated from established methods for preparing heterocyclic sulfonyl chlorides. The most common approach involves the direct chlorosulfonation of a suitable thiazole precursor.
Proposed Synthetic Pathway
A logical precursor for this synthesis is 2-methyl-1,3-thiazole. The introduction of the sulfonyl chloride group at the 5-position can be achieved via electrophilic substitution using chlorosulfonic acid. This position is electronically favored for such a reaction.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route via chlorosulfonation.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on standard chlorosulfonation procedures for heterocyclic compounds and should be optimized for safety and efficiency.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-1,3-thiazole (1.0 eq). The flask should be cooled to 0-5 °C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. The precipitated solid is the crude sulfonyl chloride.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
Causality: The use of excess chlorosulfonic acid drives the electrophilic substitution to completion. The low temperature during addition is critical to control the exothermic nature of the reaction and prevent degradation of the starting material and product. The quench on ice hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride.
Core Application: Synthesis of Bioactive Sulfonamides
The primary utility of this compound in medicinal chemistry is its facile conversion to a wide array of sulfonamides. The sulfonamide functional group is a cornerstone of numerous blockbuster drugs, prized for its ability to act as a transition-state mimic and to bind effectively to metalloenzymes.[1][4]
General Reaction Scheme: Sulfonamide Formation
The reaction of this compound with primary or secondary amines is a robust and high-yielding transformation, typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.[5]
Diagram 2: General Workflow for Sulfonamide Library Synthesis
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An In-depth Technical Guide to 2-Methyl-1,3-thiazole-5-sulfonyl chloride: Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Heterocyclic Building Block
2-Methyl-1,3-thiazole-5-sulfonyl chloride is a key heterocyclic compound of significant interest in the realms of medicinal chemistry and agrochemical synthesis. Its structure, which combines a thiazole ring with a reactive sulfonyl chloride group, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules.[1] The thiazole nucleus is a prominent feature in numerous natural products and pharmaceuticals, including Vitamin B1 (thiamine), and is known to contribute to a range of pharmacological activities.[2] The sulfonyl chloride functional group, in turn, serves as a versatile handle for introducing sulfonamide moieties, a common pharmacophore in many therapeutic agents. This guide provides a comprehensive overview of the historical context, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.
Inferred Discovery and Historical Context
While a singular, definitive report on the initial discovery of this compound is not readily apparent in seminal literature, its emergence can be understood through the convergence of key advancements in heterocyclic and sulfur chemistry. The development of synthetic methodologies for the thiazole ring, most notably the Hantzsch thiazole synthesis, laid the foundational groundwork for accessing a variety of substituted thiazoles.[2] This classic reaction involves the condensation of a thioamide with an α-haloketone.
The introduction of the sulfonyl chloride group onto aromatic and heterocyclic rings is another critical aspect of its history. Chlorosulfonation reactions, often employing chlorosulfonic acid or sulfuryl chloride, became standard procedures for preparing sulfonyl chlorides, which are valuable precursors to sulfonamides and other sulfur-containing compounds. Given the importance of thiazole-containing compounds in various fields, it is plausible that this compound was first synthesized as a research intermediate during explorations of novel thiazole derivatives for potential biological applications. Its development was likely driven by the need for versatile building blocks in the synthesis of new pharmaceutical and agrochemical candidates.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound can be approached through several strategic pathways. A common and logical route involves the initial construction of the 2-methylthiazole core, followed by the introduction of the sulfonyl chloride group at the 5-position.
Pathway 1: Hantzsch Thiazole Synthesis followed by Chlorosulfonation
This is a classical and reliable approach that leverages well-established reactions.
-
Step 1: Synthesis of 2-Methyl-1,3-thiazole. The synthesis commences with the Hantzsch reaction, where thioacetamide is reacted with a 3-carbon α,β-dihalo- or α-halo-β-hydroxy-carbonyl compound. A more direct precursor for the unsubstituted 5-position would be a derivative of acrolein.
-
Step 2: Chlorosulfonation of 2-Methyl-1,3-thiazole. The formed 2-methylthiazole is then subjected to chlorosulfonation. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the thiazole ring. The 5-position is generally favored for electrophilic attack in thiazoles, especially when the 2-position is occupied.
Caption: Synthetic pathway to this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on established methodologies for the synthesis of related thiazole sulfonyl chlorides.
Step 1: Synthesis of 2-Methyl-1,3-thiazole
-
Materials: Thioacetamide, chloroacetone, ethanol.
-
Procedure:
-
Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add chloroacetone to the solution. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-1,3-thiazole.
-
Purify the product by distillation.
-
Step 2: Synthesis of this compound
-
Materials: 2-Methyl-1,3-thiazole, chlorosulfonic acid.
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0-5 °C in an ice bath.
-
Slowly add 2-methyl-1,3-thiazole to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of this compound is collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Applications in Research and Development
This compound is a versatile building block primarily utilized in the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in drug discovery and agrochemical development.
Pharmaceutical Applications
The thiazole-sulfonamide scaffold is present in a number of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The 2-methyl group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability. The sulfonamide moiety can act as a key pharmacophore, often involved in binding to enzyme active sites.
Agrochemical Applications
In the agrochemical sector, thiazole derivatives are found in various herbicides, fungicides, and insecticides. The ability to readily synthesize a library of sulfonamide derivatives from this compound allows for the systematic exploration of structure-activity relationships in the development of new crop protection agents.
Caption: Applications of this compound.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₄H₄ClNO₂S₂ | (Calculated) |
| Molecular Weight | 197.66 g/mol | (Calculated) |
| Appearance | Likely a solid | By analogy |
| Key Reactivity | Nucleophilic substitution at the sulfonyl chloride | General chemical principles |
Conclusion
This compound stands as a valuable and versatile intermediate in synthetic organic chemistry. While its specific discovery is not prominently documented, its existence is a logical consequence of the maturation of heterocyclic synthesis and functionalization techniques. Its utility is firmly established in the facile construction of thiazole-sulfonamide derivatives, which continue to be a rich source of new therapeutic and agrochemical agents. A thorough understanding of its synthesis and reactivity is paramount for chemists seeking to leverage this powerful building block in their research endeavors.
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Introduction: The Critical Role of 2-Methyl-1,3-thiazole-5-sulfonyl chloride in Synthesis
An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal reagent in modern medicinal and agricultural chemistry. Its utility stems from the versatile reactivity of the sulfonyl chloride functional group, which allows for the facile introduction of the methylthiazole sulfonamide moiety into a wide array of molecular scaffolds.[1] The thiazole ring itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[2] Consequently, the purity and stability of this compound are of paramount importance, as the presence of degradants can lead to unpredictable reaction outcomes, compromised yields, and the introduction of impurities that are often difficult to remove in later synthetic stages. This guide provides a comprehensive overview of the chemical stability of this reagent and outlines field-proven best practices for its storage and handling to ensure its integrity over time.
Part 1: The Chemical Stability Profile of this compound
The stability of this compound is intrinsically linked to the high reactivity of the sulfonyl chloride group (-SO₂Cl). This functional group is a potent electrophile, making the compound susceptible to degradation by various nucleophiles.
Primary Degradation Pathway: Hydrolysis
The most significant and common degradation pathway for this compound is hydrolysis. Sulfonyl chlorides react readily, and often exothermically, with water to yield the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4] This reaction is generally irreversible and proceeds rapidly, especially in the presence of ambient moisture.
The hydrolysis of this compound can be represented as follows:
Caption: Primary degradation pathway of this compound.
The generation of corrosive HCl gas as a byproduct is a key concern, as it can further catalyze the degradation of other sensitive materials and pose a significant safety hazard.[5]
Incompatibility with Other Nucleophiles
Beyond water, this compound will react with a range of other nucleophilic species. This includes:
-
Alcohols: Reaction with alcohols will produce sulfonate esters.[4]
-
Amines: Primary and secondary amines will readily form sulfonamides.[4]
-
Bases: Strong bases can promote violent reactions and should be avoided during storage.[3]
These incompatibilities underscore the importance of storing the compound in a dedicated, clean, and dry environment, away from other reactive chemicals.
Part 2: Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term viability of this compound, the following storage and handling conditions are imperative. These recommendations are synthesized from safety data sheets of analogous compounds and general best practices for handling sulfonyl chlorides.[5][6][7]
Optimal Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of hydrolysis and other potential degradation reactions.[5] Lower temperatures slow down the kinetics of chemical reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis.[5] This is the most critical factor for long-term stability. |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Prevents ingress of moisture and light.[6][8] PTFE liners provide excellent chemical resistance to the corrosive nature of the compound and potential HCl byproduct. |
| Location | Dry, well-ventilated, dedicated corrosives cabinet away from incompatible materials. | Ensures safety and prevents accidental contact with water, bases, alcohols, and amines.[7][9] |
Handling Best Practices
Adherence to strict handling protocols is as crucial as proper storage.
-
Work Environment: All handling of this compound must be conducted in a certified chemical fume hood to manage the risk of inhaling corrosive vapors.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Dispensing:
-
Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Use clean, dry spatulas and glassware.
-
After dispensing, flush the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing.
-
Part 3: Experimental Protocol for Stability Assessment
To validate the integrity of this compound, particularly for long-term storage or before use in a critical reaction, a stability-indicating analytical method should be employed.
Workflow for Purity and Degradation Analysis
Caption: Experimental workflow for assessing the stability of the sulfonyl chloride.
Step-by-Step HPLC Method
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in anhydrous acetonitrile.
-
Sample Preparation: Prepare a sample solution of the stored material at the same concentration in anhydrous acetonitrile.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength appropriate for the thiazole ring (e.g., ~254 nm).
-
-
Analysis:
-
Inject the standard and sample solutions.
-
The primary degradation product, 2-methyl-1,3-thiazole-5-sulfonic acid, will be significantly more polar and thus will have a much shorter retention time than the parent sulfonyl chloride.
-
Purity can be determined by comparing the peak area of the parent compound in the sample to the standard. The presence and area of the sulfonic acid peak provide a direct measure of degradation.
-
By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the quality and reliability of this compound, thereby enhancing the reproducibility and success of their synthetic endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Key Organics Limited. (2019, February 26). Safety Data Sheet.
- Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride.
- YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Wikipedia. (n.d.). Sulfonyl halide.
- Sigma-Aldrich. (n.d.). 2-chloro-4-methyl-thiazole-5-sulfonyl chloride AldrichCPR.
- ChemicalBook. (2025, July 5). 2-CHLORO-4-METHYL-THIAZOLE-5-SULFONYL CHLORIDE - Safety Data Sheet.
- Fisher Scientific. (2014, January 7). SAFETY DATA SHEET - 4-Methyl-1,3-thiazole-5-sulfonyl chloride, 97%.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Conier Chem&Pharma Limited. (n.d.). Buy 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride.
- PubChem. (n.d.). 2-Acetamido-4-methylthiazole-5-sulfonyl chloride.
- BLDpharm. (n.d.). 2-Ethyl-1,3-thiazole-5-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97%.
- Chemrio. (n.d.). 2-Chloro-4-methyl-1,3-thiazol-5-sulphonyl Chloride.
- E FORU. (n.d.). This compound, CAS: 1314977-63-3.
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An In-depth Technical Guide to 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Analogs and Their Basic Properties
This guide provides a comprehensive technical overview of 2-methyl-1,3-thiazole-5-sulfonyl chloride and its analogs, compounds of significant interest in medicinal chemistry and drug development. We will delve into their synthesis, physicochemical properties, with a particular focus on basicity, reactivity, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its presence in natural products like vitamin B1 (thiamine) and numerous synthetic drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapies, underscores its biological significance.[1][2] The unique electronic properties of the thiazole ring, coupled with its ability to participate in a variety of chemical transformations, make it a versatile building block for the design of novel therapeutic agents.
This guide focuses on a specific class of thiazole derivatives: 2-methyl-1,3-thiazole-5-sulfonyl chlorides and their analogs. The sulfonyl chloride functional group is a highly reactive electrophile, serving as a key handle for the introduction of sulfonamide and sulfonate ester moieties, which are themselves prevalent in a wide array of biologically active molecules. Understanding the synthesis and fundamental properties of these building blocks is therefore crucial for the rational design of new drug candidates.
Synthesis of this compound and Its Analogs
The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the construction of the thiazole ring, followed by the introduction and conversion of a suitable functional group at the 5-position.
Core Thiazole Ring Synthesis: The Hantzsch Reaction
A cornerstone in thiazole synthesis is the Hantzsch reaction, which involves the condensation of a thioamide with an α-haloketone or α-halo-β-ketoester. For the synthesis of the 2-methylthiazole-5-carboxylate precursor, thioacetamide is reacted with an ethyl 2-chloroacetoacetate derivative.
Experimental Protocol: Synthesis of Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol is adapted from a patented procedure for a closely related analog and illustrates the general Hantzsch thiazole synthesis.[3]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge thioacetamide (9.02 g, 0.12 mol) and 60 mL of acetonitrile.
-
Addition of α-halo-β-ketoester: To the stirred solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.86 g, 0.10 mol) dropwise over a period of 15 minutes. A slight exotherm may be observed.
-
Initial Reaction: Stir the reaction mixture for two hours at room temperature. A yellow solid is expected to precipitate.
-
Cyclization and Dehydration: Add triethylamine (35 mL, 0.25 mol) dropwise. White fumes may evolve, and the reaction temperature may rise. Gently reflux the mixture for one hour. The color of the reaction mixture may change from yellow to brown.
-
Work-up: After cooling, add water (25 mL). Extract the mixture with diethyl ether (2 x 100 mL). Wash the combined organic layers with 10% HCl (25 mL).
-
Isolation: Concentrate the organic phase under reduced pressure and dry under vacuum to yield the desired ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.
Hydrolysis to the Carboxylic Acid
The resulting ester is then hydrolyzed to the corresponding carboxylic acid, a key intermediate for the subsequent conversion to the sulfonyl chloride.
Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid [3][4]
-
Saponification: To a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (0.12 mol) in ethanol (200 mL), add a solution of sodium hydroxide (9.62 g) in 200 mL of water.
-
Reaction: Heat the solution at 85°C (358 K) for 1.5 hours.
-
Solvent Removal: After the reaction is complete, evaporate the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 200 mL of water and acidify to pH = 1 with concentrated hydrochloric acid.
-
Isolation and Purification: Filter the resulting solid material and wash it with water (2 x 100 mL) and dichloromethane (100 mL). Dry the solid in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Conversion to the Sulfonyl Chloride
Method A: From the corresponding amine (via diazotization)
A common route to sulfonyl chlorides involves the diazotization of an amino group, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This would first require the synthesis of 2-methyl-1,3-thiazole-5-amine.
Method B: From the corresponding sulfonic acid (via chlorination)
A more direct approach from a stable precursor involves the chlorination of the corresponding sulfonic acid. The sulfonic acid can often be prepared by sulfonation of the thiazole ring.
General Experimental Protocol: Conversion of a Heterocyclic Sulfonic Acid to a Sulfonyl Chloride
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, place the 2-methyl-1,3-thiazole-5-sulfonic acid.
-
Chlorination: Carefully add thionyl chloride (SOCl₂) in excess, along with a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by crystallization or chromatography if necessary.
Physicochemical Properties of this compound Analogs
The physicochemical properties of these analogs are critical for their application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table summarizes key properties of the parent compound and some of its analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Conjugate Acid) |
| 2-Methyl-1,3-thiazole | C₄H₅NS | 99.15 | -24 | ~3.3 |
| 2-Methyl-1,3-thiazole-5-carboxylic acid | C₅H₅NO₂S | 143.16 | - | - |
| 2-Acetamido-4-methylthiazole-5-sulfonyl chloride[5] | C₆H₇ClN₂O₃S₂ | 254.7 | - | - |
| 2-Chloro-4-methylthiazole-5-sulfonamide[6] | C₄H₅ClN₂O₂S₂ | 212.7 | - | - |
| 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | C₄H₃Cl₂NO₂S₂ | 232.11 | - | - |
Basicity of 2-Methylthiazole Analogs: A Key Determinant of Reactivity and Bioactivity
The basicity of the thiazole ring, specifically the lone pair of electrons on the nitrogen atom, is a fundamental property that governs its reactivity and its potential to interact with biological targets.
The conjugate acid of the parent thiazole has a pKa of approximately 2.5, making it a significantly weaker base than imidazole (pKa ≈ 7).[7] This lower basicity is attributed to the electron-withdrawing effect of the sulfur atom and the sp² hybridization of the nitrogen.
The substituents on the thiazole ring have a profound impact on the basicity of the nitrogen atom.[8]
-
Electron-donating groups (EDGs) , such as the methyl group at the 2-position, increase the electron density on the ring and, consequently, the basicity of the nitrogen atom. The pKa of the conjugate acid of 2-methylthiazole is slightly higher than that of thiazole itself.
-
Electron-withdrawing groups (EWGs) , such as the sulfonyl chloride group at the 5-position, have the opposite effect. The strong electron-withdrawing nature of the -SO₂Cl group significantly reduces the electron density on the thiazole ring, thereby decreasing the basicity of the nitrogen atom. This effect is transmitted through the aromatic π-system.
The interplay of these electronic effects is crucial. For instance, in this compound, the electron-donating methyl group at the 2-position will partially counteract the strong electron-withdrawing effect of the sulfonyl chloride group at the 5-position. Computational studies on substituted thiazoles have shown a good correlation between the calculated pKa values and the electronic nature of the substituents.[9]
The basicity of these compounds is not merely an academic curiosity; it has direct implications for their application. In a biological context, the ability of the thiazole nitrogen to be protonated at physiological pH will influence its interaction with protein binding sites, its solubility, and its overall pharmacokinetic profile.
Reactivity Profile: The Sulfonyl Chloride as a Versatile Functional Group
The reactivity of this compound and its analogs is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.
Reaction with Amines: Synthesis of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides.[1][10] This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.
General Experimental Protocol: Synthesis of a Sulfonamide Derivative [2]
-
Reaction Setup: Dissolve the this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Addition of Amine and Base: Add the desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5-2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature until the starting sulfonyl chloride is consumed (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters
Similarly, sulfonyl chlorides react with alcohols and phenols in the presence of a base to form sulfonate esters.[11][12] Pyridine is often used as both the base and the solvent for this transformation.
General Experimental Protocol: Synthesis of a Sulfonate Ester Derivative [11]
-
Reaction Setup: Dissolve the alcohol or phenol (1 equivalent) in pyridine at 0°C.
-
Addition of Sulfonyl Chloride: Slowly add the this compound (1.1 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for a period of time and then warm to room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute aqueous copper sulfate (to remove pyridine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonate ester can be purified by column chromatography.
Characterization of this compound Analogs
The structural elucidation of these compounds relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the substitution pattern on the thiazole ring. The single proton on the thiazole ring (at the 4-position in the parent compound) will typically appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). The methyl group at the 2-position will give a characteristic singlet in the upfield region (δ 2.5-3.0 ppm). The chemical shifts of these protons will be influenced by the other substituents on the ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the thiazole ring typically resonate in the range of δ 110-170 ppm. The methyl carbon will appear at a higher field (δ 15-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the sulfonyl chloride functional group. Characteristic strong absorptions for the S=O stretching vibrations are expected in the regions of 1370-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Other key absorptions will correspond to C=N and C=C stretching of the thiazole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The presence of chlorine and sulfur atoms will give rise to characteristic isotopic patterns in the mass spectrum.
Conclusion
This compound and its analogs are valuable and versatile building blocks in the synthesis of compounds with potential therapeutic applications. Their synthesis, rooted in fundamental heterocyclic chemistry, provides access to a class of reactive intermediates. The basicity of the thiazole nitrogen, finely tuned by the electronic effects of the substituents, is a critical parameter influencing their chemical and biological behavior. The reactivity of the sulfonyl chloride moiety allows for the straightforward introduction of sulfonamide and sulfonate ester functionalities, enabling the rapid generation of diverse chemical libraries for drug discovery programs. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize these important chemical entities in their pursuit of novel and effective medicines.
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- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Sulfonamides from 2-Methyl-1,3-thiazole-5-sulfonyl chloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Thiazole-Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a multitude of therapeutic agents with a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibition, antiviral, and anticancer properties.[1] When incorporated with a thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, the resulting scaffold offers a unique combination of physicochemical properties. The 2-methyl-1,3-thiazole moiety, in particular, can enhance lipophilicity and modulate the electronic character of the sulfonamide, potentially leading to improved cell permeability and target engagement.[2]
This application note provides a comprehensive guide to the synthesis of novel N-substituted sulfonamides from the versatile building block, 2-Methyl-1,3-thiazole-5-sulfonyl chloride. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the expected outcomes and characterization of the final products. This guide is intended to empower researchers to efficiently synthesize and explore new chemical matter based on this privileged scaffold.
Reaction Mechanism and Scientific Principles: The Nucleophilic Acyl Substitution Pathway
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.
A crucial aspect of this reaction is the concurrent formation of hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, a base is required to neutralize the generated acid.[3] Common bases for this purpose include tertiary amines such as pyridine or triethylamine, which are non-nucleophilic and will not compete with the primary or secondary amine in the reaction.
Diagram of the General Reaction Mechanism
Caption: General mechanism for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of a Representative N-Aryl-2-methyl-1,3-thiazole-5-sulfonamide
This protocol details a general procedure for the synthesis of an N-aryl sulfonamide derivative. The reaction conditions can be adapted for various primary and secondary amines.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | Reagent grade, ≥95% |
| Substituted Aniline | Reagent grade, ≥98% |
| Anhydrous Pyridine | Reagent grade, ≤0.005% water |
| Anhydrous Dichloromethane (DCM) | Reagent grade, ≤0.005% water |
| 1 M Hydrochloric Acid (HCl) | Aqueous solution |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Brine (Saturated NaCl) | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade |
| Round-bottom flask | Flame-dried |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add anhydrous pyridine (1.5 equivalents).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion of the reaction (as indicated by TLC), dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).[4][5]
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of sulfonamides.
Results and Discussion: Characterization of N-Aryl-2-methyl-1,3-thiazole-5-sulfonamides
The successful synthesis of the target sulfonamides can be confirmed through various spectroscopic techniques.
| Parameter | Expected Range/Value |
| Yield | 60-90% (dependent on amine) |
| Appearance | White to off-white solid |
| ¹H NMR | Thiazole proton (singlet, ~8.0-8.5 ppm), Aromatic protons (multiplets, ~7.0-8.0 ppm), Sulfonamide N-H (broad singlet, variable), Methyl group (singlet, ~2.5 ppm) |
| ¹³C NMR | Thiazole carbons (~120-160 ppm), Aromatic carbons (~110-140 ppm), Methyl carbon (~15-20 ppm) |
| FT-IR (cm⁻¹) | N-H stretch (~3300-3200), C=N stretch (~1600), Asymmetric SO₂ stretch (~1350-1320), Symmetric SO₂ stretch (~1170-1150) |
| Mass Spec. | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product |
Note: The exact chemical shifts and coupling constants in NMR spectra will vary depending on the specific amine used in the synthesis. The provided ranges are based on typical values for similar sulfonamide structures.[6][7]
Safety Precautions
-
This compound: This reagent is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.[2][8]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.[4][9]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
General Precautions: Always wear appropriate PPE when handling chemicals. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
References
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical Reviews. [Link]
- Sulfonamide purification process - US2777844A - Google P
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. (2024). Iraqi National Journal of Chemistry. [Link]
-
Recrystallization - Single Solvent. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). Heliyon. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega. [Link]
-
Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (2018). Latin American Journal of Pharmacy. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2021). Chemistry & Biology Interface. [Link]
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- 9. jubilantingrevia.com [jubilantingrevia.com]
Protocol for N-alkylation of 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Application Note & Protocol
Topic: Protocol for the Synthesis of N-Alkyl/Aryl-2-methyl-1,3-thiazole-5-sulfonamides from 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Thiazole Sulfonamides in Modern Drug Discovery
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] When integrated with a sulfonamide moiety, the resulting thiazole sulfonamide framework exhibits a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[2][3] The N-substituent on the sulfonamide group provides a critical handle for modulating the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its pharmacokinetic profile and target binding affinity. This document provides a comprehensive protocol for the N-alkylation and N-arylation of this compound, a key intermediate for creating diverse libraries of potentially therapeutic agents.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: General reaction scheme for sulfonamide formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the reaction of this compound with a variety of primary and secondary amines.
Materials and Reagents
| Reagent | Typical Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Primary or Secondary Amine | 1.1 - 1.5 | Nucleophile |
| Base (e.g., Triethylamine, Pyridine, K₂CO₃) | 1.5 - 2.0 | Acid scavenger |
| Solvent (e.g., DCM, THF, Acetonitrile) | - | Reaction medium |
| Anhydrous Magnesium or Sodium Sulfate | - | Drying agent |
| Silica Gel | - | Stationary phase for chromatography |
| Solvents for Chromatography | - | Mobile phase (e.g., Hexane/Ethyl Acetate) |
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine and Base: In a separate vial, dissolve the amine (1.1-1.5 equiv.) and the base (e.g., triethylamine, 1.5-2.0 equiv.) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-2-methyl-1,3-thiazole-5-sulfonamide.
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Sulfonyl chlorides can be sensitive to moisture, leading to hydrolysis into the corresponding sulfonic acid.[4] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is commonly used. For less reactive amines, a stronger base or different reaction conditions might be necessary. Some protocols also utilize inorganic bases like potassium carbonate.
-
Reaction Temperature: The initial addition of the amine solution is performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to proceed at room temperature. For unreactive substrates, gentle heating may be required.
-
Purification Challenges: If the product has similar polarity to any remaining starting material or byproducts, careful optimization of the chromatography solvent system is necessary for effective separation.
Conclusion
The N-alkylation of this compound is a robust and versatile reaction for the synthesis of a wide array of sulfonamides. The protocol outlined in this application note provides a reliable starting point for researchers in drug discovery and medicinal chemistry. By modifying the amine component, a diverse library of compounds can be generated for biological screening, contributing to the development of new therapeutic agents.
References
- Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry. (2020-05-01).
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH.
- Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities - ResearchG
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,...
- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents - Semantic Scholar. (2009-02-04).
- Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity - Taylor & Francis Online. (2022-10-25).
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers - Benchchem.
- Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (2025-08-06).
- Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing.
- 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride - CymitQuimica.
Sources
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- 2. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]
Application Notes and Protocols: The Strategic Use of 2-Methyl-1,3-thiazole-5-sulfonyl chloride in the Synthesis of Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Among the privileged heterocyclic scaffolds in medicinal chemistry, the thiazole ring is a cornerstone in the design of numerous therapeutic agents.[1][2] Its presence in clinically approved drugs, such as the antibacterial sulfathiazole, highlights its significance.[3] When synthetically combined with a sulfonamide moiety, the resulting thiazole-sulfonamide hybrid structures present a compelling strategy for creating potent antimicrobial agents.[4] The sulfonamide group, a well-established pharmacophore, is known to inhibit the bacterial enzyme dihydropteroate synthase (DHPS), a critical component in the folic acid synthesis pathway.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-1,3-thiazole-5-sulfonyl chloride as a key building block for the synthesis of a novel class of antimicrobial agents. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present a framework for the evaluation of these compounds.
Chemical Profile: this compound
This compound is a reactive intermediate, primed for the synthesis of a diverse library of sulfonamide derivatives. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. The 2-methyl and 5-sulfonyl substitution pattern on the thiazole ring offers a unique electronic and steric profile that can be exploited to fine-tune the biological activity of the resulting sulfonamides.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C4H4ClNO2S2 | Chem-Impex[4] |
| Molecular Weight | 201.66 g/mol | Chem-Impex[4] |
| Appearance | Yellow to brown solid/liquid | Chem-Impex[4] |
| Reactivity | Highly reactive with nucleophiles (e.g., amines, alcohols) | General knowledge |
Synthetic Protocol: Preparation of a Model Antimicrobial Agent, N-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-sulfonamide
This protocol details the synthesis of a representative N-aryl-2-methyl-1,3-thiazole-5-sulfonamide, a class of compounds with demonstrated antimicrobial potential. The choice of p-anisidine as the amine component is illustrative; a wide array of primary and secondary amines can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies.
Reaction Scheme:
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2-Methyl-1,3-thiazole-5-sulfonyl chloride in the Synthesis and Formulation of Advanced Agrochemicals
Prepared by: Senior Application Scientist, Agrochemical R&D
Abstract
This document provides a detailed technical guide for researchers, chemists, and formulation scientists on the application of 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This versatile intermediate serves as a critical building block in the synthesis of modern agrochemical active ingredients, particularly next-generation herbicides and fungicides. We will explore the strategic importance of its structural motifs, provide detailed synthetic protocols for its conversion into high-value derivatives, and discuss downstream formulation considerations. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and rational experimental design.
Introduction: The Strategic Importance of a Versatile Intermediate
In the competitive landscape of agrochemical development, the efficiency of synthesizing novel active ingredients (AIs) is paramount. Intermediates that provide access to diverse and biologically active chemical spaces are invaluable. This compound is one such high-value intermediate. Its structure combines two key features of significant interest in agrochemistry:
-
The Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, the thiazole moiety is a well-established "pharmacophore" present in numerous successful fungicides and insecticides.[1][2][3] Its presence can enhance binding to target enzymes, improve systemic transport within the plant, and contribute to the overall efficacy of the final product.[3][4]
-
The Sulfonyl Chloride Group (-SO₂Cl): This highly reactive functional group is a powerful electrophilic handle. It is predominantly used to react with nucleophiles like amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively.[5][6] This reactivity is the cornerstone of its utility, enabling the connection of the thiazole head group to other molecular fragments to create complex AIs.[7]
This guide will demonstrate how to leverage the unique reactivity of this compound to synthesize potent agrochemical candidates and formulate them for optimal field performance.
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental outcomes.
| Property | Value | Source / Notes |
| CAS Number | 1394042-25-1 | [8] |
| Molecular Formula | C₁₀H₈ClNO₂S₂ | [8] |
| Molecular Weight | 273.8 g/mol | [8] |
| Appearance | Typically a solid, color may vary | Varies by purity |
| Purity | ≥95% recommended for synthesis | Commercial suppliers |
| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines). Moisture sensitive. | General chemical knowledge |
| Storage | Store under inert gas (Argon or Nitrogen) in a cool, dry place. | [9] |
| Safety | Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce HCl gas. Handle in a fume hood with appropriate PPE (gloves, face shield, lab coat). |
Core Application: Synthesis of Agrochemical Active Ingredients
The primary application of this compound is as a precursor in the synthesis of larger, biologically active molecules. The sulfonyl chloride group is the key to this process.
Synthesis of Thiazolyl-Sulfonylurea Derivatives (Herbicides)
The sulfonylurea class of herbicides are renowned for their high efficacy at low application rates, acting by inhibiting the acetolactate synthase (ALS) enzyme in plants.[10][11] this compound is an ideal starting material for creating novel sulfonylurea herbicides.
The core reaction involves a two-step, one-pot process where the sulfonyl chloride first reacts with an amine to form a sulfonamide, which is then coupled with a carbamate-activated heterocyclic amine. A more direct and common industrial method involves the direct coupling of the sulfonyl chloride with a heterocyclic amine to form a sulfonamide, which is then reacted with a phenyl carbamate or isocyanate corresponding to the other part of the desired sulfonylurea bridge. A generalized synthetic pathway is outlined below.
Caption: Synthetic workflow for a thiazolyl-sulfonylurea herbicide.
Protocol 3.1: Synthesis of a Model Thiazolyl-Sulfonamide Intermediate
This protocol details the synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-methylthiazole-5-sulfonamide, a key intermediate for a potential sulfonylurea herbicide.
Materials:
-
This compound (1.0 eq)
-
2-Amino-4,6-dimethoxypyrimidine (1.05 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
-
Magnetic stirrer, round-bottom flask, inert atmosphere setup (N₂/Ar), ice bath
Procedure:
-
Setup: Under an inert atmosphere, add 2-amino-4,6-dimethoxypyrimidine and anhydrous acetonitrile to a dry round-bottom flask. Stir the mixture at room temperature until the amine dissolves completely.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Causality: The reaction of a sulfonyl chloride with an amine is exothermic. Cooling the reaction controls the reaction rate, prevents the formation of unwanted side products, and ensures selectivity.
-
-
Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of anhydrous acetonitrile and add it dropwise to the cooled amine solution over 20-30 minutes.
-
Causality: Slow, dropwise addition is essential to manage the exotherm and maintain a controlled reaction environment.
-
-
Addition of Base: After the addition of the sulfonyl chloride is complete, add pyridine dropwise to the reaction mixture.
-
Causality: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[12] This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup & Isolation: a. Once the reaction is complete, quench the mixture by slowly adding it to ice-cold water. b. The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration. c. Wash the crude product with cold water and then a small amount of cold diethyl ether to remove residual starting materials. d. Dry the isolated solid under vacuum to yield the target thiazolyl-sulfonamide intermediate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Thiazolyl-Sulfonamide Derivatives (Fungicides/Insecticides)
The sulfonamide linkage is also a key structural feature in many fungicides. The thiazole ring itself is known to be the basis for potent fungicides that often target fungal cell membrane processes.[1] By reacting this compound with a library of different amines (aliphatic, aromatic, or heterocyclic), a diverse set of novel sulfonamide candidates can be rapidly synthesized for biological screening. The protocol is largely similar to 3.1, substituting the heterocyclic amine with the desired screening candidate.
Downstream Agrochemical Formulation
The synthesis of the Active Ingredient (AI) is only the first step. For effective field use, the AI must be formulated into a stable, safe, and efficacious product. The physicochemical properties of the AI derived from this compound will dictate the formulation strategy.
Caption: Logic workflow for selecting an agrochemical formulation type.
Example Formulation Table
Below is a hypothetical recipe for a Suspension Concentrate (SC) formulation, suitable for a solid, water-insoluble AI synthesized from our intermediate.
| Component | Function | Typical % (w/w) | Example |
| Active Ingredient | Herbicide/Fungicide | 20.0 - 40.0 | Thiazolyl-Sulfonylurea |
| Wetting Agent | Reduces surface tension of water | 1.0 - 3.0 | Sodium Lignosulfonate |
| Dispersing Agent | Prevents particle agglomeration | 2.0 - 5.0 | Naphthalene Sulfonate Condensate |
| Antifreeze Agent | Prevents freezing during storage | 5.0 - 10.0 | Propylene Glycol |
| Thickening Agent | Prevents settling of solid particles | 0.1 - 0.5 | Xanthan Gum |
| Antifoaming Agent | Prevents foam during mixing/spraying | 0.1 - 0.3 | Silicone-based defoamer |
| Biocide | Prevents microbial growth | 0.1 - 0.2 | Isothiazolinone derivative |
| Water | Carrier/Solvent | To 100% | Deionized Water |
Conclusion
This compound is a potent and versatile chemical intermediate with significant applications in the agrochemical industry. Its value lies in the strategic combination of a biologically relevant thiazole core with a highly reactive sulfonyl chloride handle. This allows for the efficient synthesis of novel sulfonylurea herbicides, sulfonamide fungicides, and other potential crop protection agents. By understanding the fundamental chemistry of this intermediate and applying rational, well-designed synthetic protocols, researchers can rapidly generate and evaluate new active ingredients to address the ongoing challenges in global agriculture.
References
- Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride.
- Benchchem. (n.d.). Application Notes and Protocols: The Use of Sulfuryl Chloride in Pharmaceutical and Agrochemical Manufacturing.
- ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Sulfuryl Chloride in Modern Agrochemical Synthesis.
- EBSCO. (n.d.). Thiazole antifungals | Research Starters.
- RSC Publishing. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- ResearchGate. (n.d.). Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates | Request PDF.
- Google Patents. (n.d.). CN101671328A - Novel synthesis method of sulfonylurea weedicide.
- National Institutes of Health. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC.
- ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety | Request PDF.
- ResearchGate. (n.d.). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via....
- National Institutes of Health. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- National Institutes of Health. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole - PMC.
- Biosynth. (n.d.). 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | 1394042-25-1 | UFC04225.
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 2-acetylamino-4-methyl-thiazole-5-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97% 69812-29-9.
- PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride.
- PubChem. (n.d.). 2-Acetamido-4-methylthiazole-5-sulfonyl chloride.
- ResearchGate. (n.d.). Synthetic route of thiazole containing mesoionic insecticide Dicloromezotiaz 101.
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Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Derivatives of 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl chloride, a critical building block in medicinal and agricultural chemistry, and its subsequent conversion into a diverse array of sulfonamide derivatives. We delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer expert insights into reaction optimization and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel molecular design.
Introduction: The Thiazole Sulfonamide Scaffold
The 2-methyl-1,3-thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds. When functionalized with a sulfonamide group at the 5-position, it gives rise to a scaffold with significant therapeutic potential. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. Consequently, derivatives of this compound are extensively explored in the development of pharmaceuticals, such as antimicrobial and anti-inflammatory agents, as well as agrochemicals.[1][2]
This guide is structured to provide a logical progression from the synthesis of the core intermediate, this compound, to its derivatization, purification, and characterization.
Synthetic Strategy Overview
The overall synthetic workflow is a two-stage process. The first stage involves the synthesis of the key intermediate, this compound, via chlorosulfonation of 2-methylthiazole. The second stage is the reaction of this sulfonyl chloride with a variety of primary or secondary amines to generate the target sulfonamide derivatives.
Caption: Overall workflow for the synthesis and analysis of thiazole sulfonamides.
Stage 1: Synthesis of this compound
The introduction of a sulfonyl chloride group onto a heterocyclic ring is most commonly achieved through electrophilic substitution using chlorosulfonic acid (ClSO₃H).
3.1. Mechanistic Rationale
The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C5 position is generally the most reactive site for such substitutions in 2-alkylthiazoles. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl), which attacks the C5 position. The choice of reaction conditions, particularly temperature, is critical. The reaction is highly exothermic and must be controlled to prevent side reactions and decomposition.
Caption: Mechanism of electrophilic chlorosulfonation at the C5 position of 2-methylthiazole.
3.2. Detailed Experimental Protocol
Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. All glassware must be scrupulously dried.
-
Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure the system is under a positive pressure of dry nitrogen.
-
Reagent Charging: To the flask, add 2-methylthiazole (1.0 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel to the stirred solution.[3] Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent uncontrolled reaction and degradation. The mixture will become viscous.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method can be developed (e.g., by quenching a small aliquot and derivatizing with an amine).
-
Work-up: Very carefully and slowly, pour the reaction mixture onto crushed ice. This step is highly exothermic and will generate HCl gas. Ensure the fume hood has excellent ventilation. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product under vacuum to yield this compound, which should be used immediately in the next step due to its moisture sensitivity.
Stage 2: Synthesis of N-Substituted Sulfonamide Derivatives
The synthesized sulfonyl chloride is a reactive electrophile, readily undergoing reaction with nucleophilic primary and secondary amines to form stable sulfonamides.
4.1. General Protocol for Sulfonamide Synthesis
This protocol is broadly applicable to a wide range of amines.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the desired primary or secondary amine (1.1 eq) in a suitable dry solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).
-
Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (used as solvent/base), to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the crude this compound (1.0 eq) in a minimal amount of the same dry solvent and add it dropwise to the amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
4.2. Data Presentation: Representative Examples
The following table summarizes expected outcomes for the synthesis of two representative sulfonamide derivatives.
| Derivative Name | Amine Used | Molecular Formula | Expected Yield (%) | Purification Method |
| N-benzyl-2-methyl-1,3-thiazole-5-sulfonamide | Benzylamine | C₁₁H₁₂N₂O₂S₂ | 75-85% | Recrystallization (Ethanol) |
| 2-methyl-N-phenyl-1,3-thiazole-5-sulfonamide | Aniline | C₁₀H₁₀N₂O₂S₂ | 70-80% | Column Chromatography |
Characterization of Products
Confirmation of the product structure is essential. The following techniques are standard:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic peaks for the methyl group on the thiazole ring (singlet, ~2.8 ppm), the C4-proton of the thiazole (singlet, ~8.0-8.5 ppm), and signals corresponding to the specific amine used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbons of the thiazole ring and the substituent.
-
MS (Mass Spectrometry): The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target sulfonamide.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic S=O stretching bands for the sulfonamide group, typically appearing as two strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹.
Safety and Troubleshooting
-
Safety: Always handle chlorosulfonic acid and sulfonyl chlorides in a well-ventilated fume hood. They are corrosive and moisture-sensitive. The work-up procedures generate HCl gas.
-
Troubleshooting:
-
Low Yield in Stage 1: Incomplete reaction or degradation. Ensure anhydrous conditions and strict temperature control. Extend reaction time if necessary.
-
Low Yield in Stage 2: The sulfonyl chloride may have degraded due to moisture. Use it immediately after preparation. Ensure the amine is sufficiently nucleophilic and the base is non-nucleophilic and dry.
-
Purification Difficulties: If the product is an oil, column chromatography is necessary. If multiple spots are observed on TLC, it may indicate side reactions or incomplete reaction; adjust stoichiometry or reaction time accordingly.
-
References
-
Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride. Retrieved from [Link]
-
Hartung, J. et al. (2011). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for "Enantioselective Hydroxylation of C-H Bonds". Angewandte Chemie International Edition, 50, 10927. [Link]
- O'Brien, M. K. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. U.S. Patent No. 5,880,288. Washington, DC: U.S.
-
ChemSynthesis. (n.d.). 2-amino-4-methyl-1,3-thiazole-5-sulfonic acid. Retrieved from [Link]
-
Yurttaş, L. et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(21), 7244. [Link]
-
Ishihara, S. et al. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. European Patent No. 0794180. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Al-Amiery, A. A. et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]
- Li, J. et al. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Asghar, F. et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101416. [Link]
Sources
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- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Experimental Use of 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental setup for reactions involving 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This guide emphasizes safe handling protocols, detailed reaction methodologies for sulfonamide synthesis, and robust analytical characterization techniques. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure uniquely combines a thiazole ring and a highly reactive sulfonyl chloride moiety. The thiazole scaffold is a privileged structure found in numerous pharmacologically active agents, valued for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] The sulfonyl chloride group serves as a powerful electrophile, primarily for the synthesis of sulfonamides, a class of compounds renowned for its therapeutic applications since the discovery of sulfa drugs.[3][4]
The reaction of this compound with primary or secondary amines is a cornerstone transformation, yielding N-substituted-2-methyl-1,3-thiazole-5-sulfonamides. These products are of significant interest in drug discovery programs targeting a wide range of diseases.[5][6] This guide provides the necessary theoretical grounding and practical protocols to successfully and safely utilize this versatile reagent in a laboratory setting.
Reagent Profile: Physicochemical Properties and Safety
Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₄ClNO₂S₂ |
| Molecular Weight | 197.66 g/mol |
| Appearance | Typically an off-white to yellow or brown solid/liquid |
| CAS Number | 137049-51-9 |
(Note: Physical appearance may vary by supplier and purity.)
Critical Safety and Handling Mandates
Sulfonyl chlorides as a class are corrosive, moisture-sensitive, and highly reactive compounds that demand strict adherence to safety protocols.[7] Their reactivity with water, including atmospheric moisture, can be exothermic and sometimes violent, producing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[7]
Primary Hazards:
-
Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[7][8][9]
-
Water Reactivity: Reacts with water to release corrosive and toxic fumes.[7][9]
-
Incompatibilities: Reacts violently with strong bases and oxidizing agents.[7][10]
Mandatory Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Wear tightly fitting chemical safety goggles in conjunction with a full-face shield.[7][11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and employ proper removal techniques to avoid skin contact.[8][11]
-
Body Protection: A chemical-resistant lab coat is required. For larger-scale operations, an apron or impervious clothing should be worn.[8][10]
-
Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7][10]
Storage and Handling:
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials like bases and moisture.[8][11]
-
Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
-
Keep containers tightly sealed when not in use.
Spill & Waste Management:
-
In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite. Do not use combustible materials.[9]
-
Collect the absorbed material into a suitable, sealable container for hazardous waste disposal.
-
Do not allow the chemical to enter drains.[8]
-
For quenching residual sulfonyl chloride, slowly add the reagent to a stirred, cold (ice bath) solution of a weak base like sodium bicarbonate or a non-nucleophilic amine. The process is exothermic and should be done with extreme caution in a fume hood.
Core Application: Synthesis of N-Substituted Sulfonamides
The primary application of this compound is the synthesis of sulfonamides via reaction with a nucleophilic amine. This reaction proceeds through a nucleophilic acyl substitution-type mechanism at the sulfur atom.
General Reaction Scheme
The sulfonyl chloride acts as an electrophile, and the amine acts as a nucleophile. A non-nucleophilic base is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Figure 1. General reaction scheme for the synthesis of N-substituted-2-methyl-1,3-thiazole-5-sulfonamides.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic primary amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine, 1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for TLC analysis (e.g., ethyl acetate, hexane) and visualization (e.g., UV lamp, iodine chamber)
Equipment:
-
Round-bottom flask with stir bar
-
Septa
-
Addition funnel (optional, for larger scale)
-
Nitrogen or Argon line with bubbler
-
Magnetic stir plate
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
Place a magnetic stir bar into a flame- or oven-dried round-bottom flask.
-
Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for several minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: The inert atmosphere is critical to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride, which would reduce yield and complicate purification.[7]
-
-
Reagent Preparation & Addition:
-
In the reaction flask, dissolve the amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Cool the stirred solution to 0 °C using an ice/water bath.
-
In a separate, dry vial, dissolve the this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise via syringe over 10-15 minutes.
-
Causality: The reaction is often exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature, preventing potential side reactions and decomposition. The use of excess amine and base ensures the complete consumption of the limiting sulfonyl chloride.
-
-
Reaction Progression & Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting sulfonyl chloride. The reaction is complete upon the disappearance of the limiting reagent.[5]
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the mixture by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to remove excess acid and unreacted sulfonyl chloride).
-
Deionized water.
-
Brine (to facilitate phase separation and remove bulk water).
-
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by standard laboratory techniques.
-
Column Chromatography: For most non-crystalline products, purification via flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexane is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure material.
-
Experimental Workflow Diagram
Sources
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- 4. researchgate.net [researchgate.net]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: 2-Methyl-1,3-thiazole-5-sulfonyl chloride as a Premier Building Block for Enzyme Inhibitors
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] When incorporated into heterocyclic scaffolds, particularly five-membered rings like thiazole, the resulting molecules often exhibit enhanced potency and selectivity as enzyme inhibitors.[3][4] The thiazole ring itself is a "privileged" structure, a recurring motif in biologically active compounds, valued for its diverse chemical and pharmacological properties.[5][6][7][8] This guide provides an in-depth exploration of 2-Methyl-1,3-thiazole-5-sulfonyl chloride, a versatile and highly reactive building block for the synthesis of targeted enzyme inhibitors. We will delve into its core reactivity, provide detailed protocols for its application in synthesizing inhibitors for two major enzyme classes—carbonic anhydrases and protein kinases—and explain the scientific rationale behind these synthetic strategies.
Foundational Concepts: The Power of the Thiazole Sulfonamide Scaffold
The strategic advantage of using this compound lies in the fusion of two powerful pharmacophoric elements:
-
The Sulfonamide Moiety (-SO₂NH₂): This group is an exceptional zinc-binding group (ZBG). Its geometry and electronic properties allow it to coordinate strongly with the Zn²⁺ cofactor found in the active site of metalloenzymes, most notably the carbonic anhydrases.[1][5] This interaction is a primary mechanism of inhibition for this class of drugs.
-
The 1,3-Thiazole Ring: This five-membered heterocycle is more than just a structural backbone.[3] It is a versatile scaffold that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with amino acid residues in an enzyme's active site. The substitution pattern on the thiazole ring—in this case, the 2-methyl group—can be crucial for orienting the molecule correctly for optimal binding and can be modified to fine-tune selectivity and potency.[5][6]
The sulfonyl chloride (-SO₂Cl) functional group of the title compound is a highly reactive electrophile, making it an ideal handle for coupling the thiazole scaffold to a wide array of amine-containing molecules. This reaction, a nucleophilic substitution, is robust, high-yielding, and forms the basis of the protocols described herein.[9][10][11]
Core Reaction: Sulfonamide Synthesis
The fundamental reaction leveraging this compound is its condensation with a primary or secondary amine to yield a stable sulfonamide. This reaction is the gateway to creating vast libraries of potential enzyme inhibitors.
Caption: General synthesis of a sulfonamide from this compound.
Application I: Synthesis of Carbonic Anhydrase Inhibitors (CAIs)
Scientific Context: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain cancers, making them a critical therapeutic target.[3][4] The inhibition of CAs by heterocyclic sulfonamides is a clinically validated strategy.
Mechanism of Inhibition: The primary sulfonamide group (-SO₂NH₂) of the inhibitor displaces a water molecule and coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site. The thiazole scaffold then occupies adjacent hydrophobic and hydrophilic pockets, with its substituents forming additional interactions that dictate the inhibitor's potency and isoform selectivity.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The inherent reactivity and potential instability of heteroaromatic sulfonyl chlorides present unique challenges. This guide provides in-depth, experience-driven answers to common problems, helping you optimize your reaction conditions, improve yields, and ensure the integrity of your final product.
Section 1: Synthetic Strategy Overview
The most prevalent and reliable method for preparing this compound begins with the corresponding amine, 2-amino-4-methylthiazole. The synthesis follows a classical Sandmeyer-type reaction sequence involving two key transformations:
-
Diazotization: The primary amino group of 2-amino-4-methylthiazole is converted into a diazonium salt using a nitrite source under acidic conditions.
-
Chlorosulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source to yield the target sulfonyl chloride.
This pathway, while well-established, has several critical control points that can significantly impact yield and purity. The following sections will address these challenges directly.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My diazotization reaction is showing low conversion or forming dark-colored byproducts. What's going wrong?
Answer: This is a classic problem rooted in the instability of the thiazole diazonium salt. The success of this step hinges almost entirely on rigorous temperature control.
-
Causality: Arenediazonium salts are highly energetic and prone to decomposition, especially heteroaromatic variants.[1][2] Above 5°C, the rate of decomposition accelerates, leading to the formation of phenols (from reaction with water) and other colored, often tarry, degradation products. The dropwise addition of the nitrite solution must be slow enough to allow the reaction vessel's cooling system to dissipate the exothermic heat of reaction.
-
Troubleshooting Steps:
-
Temperature Monitoring: Ensure the internal reaction temperature is maintained between -5°C and 5°C throughout the addition of sodium nitrite. Use an ice-salt bath for robust cooling.
-
Reagent Quality: Use freshly prepared sodium nitrite solution. Old solutions may have disproportionated, reducing the effective concentration of the nitrosating agent.
-
Acid Concentration: Ensure a sufficient excess of strong acid (e.g., HCl) is present. The acid protonates nitrous acid to form the active nitrosating agent (nitrosonium ion, NO+) and maintains a low pH to suppress side reactions, such as the coupling of the diazonium salt with the starting amine.
-
Q2: The final chlorosulfonylation step is sluggish, and I'm recovering unreacted diazonium salt precursor. How can I drive the reaction to completion?
Answer: Incomplete conversion in the Sandmeyer-type chlorosulfonylation is typically related to the catalyst, the sulfur dioxide source, or the reaction medium.
-
Causality: The reaction proceeds via a radical mechanism initiated by a single-electron transfer from a copper(I) species to the diazonium salt.[3][4] An insufficient concentration of the active Cu(I) catalyst will stall the reaction. Furthermore, the solubility of both the diazonium salt and the gaseous SO₂ in the reaction medium is critical for efficient reaction kinetics.
-
Troubleshooting Steps:
-
Catalyst Activation: Use high-purity copper(I) chloride. If using copper(II) salts, ensure conditions are suitable for in-situ reduction to Cu(I), or add a small amount of a reducing agent. The catalyst should be present in sufficient quantity (typically 5-10 mol%).
-
SO₂ Delivery: Ensure a steady, continuous flow of SO₂ gas into the reaction mixture. A common failure point is poor gas dispersion. Use a fritted glass bubbler and vigorous stirring to maximize the gas-liquid interface. The reaction is often performed in a solvent like acetic acid to improve SO₂ solubility.[3][4]
-
Alternative SO₂ Sources: Handling gaseous SO₂ can be challenging. A highly effective and safer alternative is the use of a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[1][2][5] DABSO releases SO₂ under the reaction conditions, providing a controlled, localized concentration of the reagent, which can significantly improve yields and reproducibility.[1][5]
-
Q3: I managed to synthesize the product, but the yield drops significantly after purification and storage. Why is it so unstable?
Answer: Heteroaromatic sulfonyl chlorides, including the this compound, are notoriously sensitive to moisture and heat.[6][7]
-
Causality: The primary decomposition pathway is hydrolysis.[7] The sulfonyl chloride group is highly electrophilic and readily reacts with trace amounts of water to form the corresponding, and often unreactive, 2-methyl-1,3-thiazole-5-sulfonic acid. This hydrolysis is often autocatalytic as it produces HCl. The stability of thiazole sulfonyl chlorides can be low, with some derivatives showing significant decomposition within a week even when stored at -20°C.[8]
-
Best Practices for Handling & Purification:
-
Anhydrous Workup: During the workup, use pre-chilled, anhydrous solvents (e.g., diethyl ether, dichloromethane). Wash organic layers with ice-cold brine to minimize contact time with aqueous phases.
-
Drying: Dry the organic extracts thoroughly with a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), preferably at low temperature.
-
Evaporation: Concentrate the product in vacuo at the lowest possible temperature (e.g., rotary evaporator bath at 0-10°C). Do not heat the material.
-
Storage: The isolated sulfonyl chloride should be stored under an inert atmosphere (Argon or Nitrogen) at -20°C or below and used immediately.[8]
-
Alternative Strategy: For many applications, it is preferable to avoid isolating the sulfonyl chloride altogether. After the reaction is complete, the crude product can be used directly in the next step (e.g., formation of a sulfonamide by adding an amine to the reaction mixture).[1][2] This in-situ conversion often leads to a much higher overall yield of the final, more stable derivative.
-
Q4: What are the most common side products in this synthesis, and how can they be minimized?
Answer: Besides the sulfonic acid from hydrolysis, the main side product is typically the chloro-de-diazoniation product, 2-chloro-4-methylthiazole.
-
Causality: The formation of 2-chloro-4-methylthiazole is a competing Sandmeyer reaction where a chloride ion attacks the aryl radical intermediate instead of the desired reaction with SO₂. This is favored when the concentration of SO₂ is low or the concentration of chloride ions is excessively high.
-
Minimization Strategies:
-
Optimize SO₂ Concentration: As discussed in Q2, ensure a saturated solution of SO₂ in the reaction medium to favor the chlorosulfonylation pathway.
-
Control Chloride Source: While HCl is necessary for diazotization, using a vast excess can push the equilibrium towards the formation of the chloro-thiazole side product. Use the recommended stoichiometry (typically 2-3 equivalents).
-
Purification: If formed, these byproducts can often be separated by flash column chromatography on silica gel, though the instability of the target compound makes this challenging. A rapid filtration through a short plug of silica gel with a non-polar eluent may be effective.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazonium Salt Formation:
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-4-methylthiazole (1.0 eq).
-
Add concentrated hydrochloric acid (2.5 eq) and water, and cool the resulting slurry to -5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-45 minutes.
-
Stir the resulting clear yellow solution for an additional 1 hour at 0°C.
-
-
Chlorosulfonylation:
-
In a separate, larger flask, prepare a suspension of copper(I) chloride (0.1 eq) in glacial acetic acid.
-
Cool this suspension to 0°C and begin bubbling sulfur dioxide (SO₂) gas through the mixture with vigorous stirring until the solution is saturated.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid/CuCl mixture. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LCMS analysis shows consumption of the diazonium salt.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a cold, anhydrous solvent such as diethyl ether or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with cold water and cold saturated brine.
-
Dry the organic layer over anhydrous MgSO₄ at 0°C, filter, and concentrate under reduced pressure with a bath temperature below 10°C.
-
The resulting crude solid or oil should be used immediately without further purification or stored under argon at -20°C.
-
Protocol 2: In-situ Quench to Form a Stable Sulfonamide Derivative
-
Follow steps 1 and 2 from Protocol 1.
-
Once the chlorosulfonylation is complete (as determined by LCMS), cool the reaction mixture back down to 0°C.
-
In a separate flask, dissolve the desired amine (e.g., morpholine, benzylamine) (2.2 eq) in a suitable solvent like acetonitrile or THF.
-
Slowly add the amine solution to the cold reaction mixture. An exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Perform a standard aqueous workup. The resulting sulfonamide is typically a much more stable, crystalline solid that can be easily purified by recrystallization or column chromatography. This method often provides a higher overall yield of the desired sulfonamide compared to isolating the sulfonyl chloride first.[1][2]
Section 4: Key Parameter Summary
| Parameter | Recommended Value | Rationale |
| Diazotization Temp. | -5°C to 5°C | Prevents decomposition of the unstable diazonium salt intermediate. |
| NaNO₂ Stoichiometry | 1.05 - 1.2 eq | A slight excess ensures complete conversion of the starting amine. |
| Acid Stoichiometry | 2.0 - 3.0 eq | Catalyzes diazotization and maintains a low pH to suppress side reactions. |
| Cu Catalyst Loading | 5 - 10 mol% | Catalytic amount needed to initiate the radical Sandmeyer reaction. |
| SO₂ Source | Saturated Solution / DABSO | High concentration of SO₂ is required to outcompete the chloro-de-diazoniation side reaction. |
| Workup Temperature | < 10°C | Minimizes hydrolysis and thermal decomposition of the sulfonyl chloride product. |
Section 5: Mechanistic Insights & Visualizations
The Sandmeyer chlorosulfonylation is a radical-mediated process. Understanding the key steps can aid in troubleshooting.
Caption: Simplified mechanism of copper-catalyzed chlorosulfonylation.
A logical approach is crucial when troubleshooting a problematic reaction. The following workflow can help diagnose common issues.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(30), 5951–5955. [Link]
-
Grygorenko, O. O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 29-36. [Link]
-
Meerwein, H., Dittmar, G., Göllner, R., Haffner, K., Mensch, F., & Steinfort, O. (1957). Untersuchungen über die Reaktionen aromatischer Diazoverbindungen, II. Mitteil.: Über die Einführung von Schwefel- und Selengruppen in den aromatischen Kern. Chemische Berichte, 90(6), 841-852. (Note: While the direct link is to a modern review, the principles trace back to Meerwein's original work on Sandmeyer-type reactions). A summary can be found at: [Link]
-
Woolven, H., Gonzáles-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO-Based Reagents for the Synthesis of Sulfonyl Chlorides, Sulfonamides, and Sulfamides. Organic Letters, 13(18), 4876–4878. [Link]
-
Baranczak, A., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information. [Link]
-
Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of Sulfonyl Chloride Substrate Precursors. Journal of the American Chemical Society, 118, 9796. This is a general reference for sulfonyl chloride synthesis and stability, with a relevant example of decomposition data. A similar compilation of data is available at: [Link]
-
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Grygorenko, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
Sources
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
Side reactions and byproducts in 2-Methyl-1,3-thiazole-5-sulfonyl chloride reactions
Welcome to the technical support center for the synthesis and application of 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. We will address common challenges, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound, typically achieved via electrophilic chlorosulfonation of 2-methyl-1,3-thiazole, is a powerful transformation. However, the high reactivity of the reagents and the product's sensitivity can lead to a variety of side reactions and byproducts. This document provides a structured approach to identifying, mitigating, and solving these issues.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is one of the most frequent issues and can often be attributed to one of three primary causes: product hydrolysis, incomplete conversion, or competing side reactions.
Answer:
-
Probable Cause A: Hydrolysis of the Sulfonyl Chloride Product
-
Explanation: this compound is highly susceptible to hydrolysis, reacting with water to form the corresponding and often undesired 2-methyl-1,3-thiazole-5-sulfonic acid.[1][2] This is the most common reason for yield loss, particularly during the reaction workup. The sulfonyl chloride's low solubility in water can offer some protection, causing it to precipitate from the aqueous quench, but prolonged exposure or elevated temperatures during workup will significantly increase hydrolysis rates.[3]
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents if applicable.
-
Controlled Workup: The reaction mixture should be quenched by pouring it slowly onto a large excess of crushed ice with vigorous stirring. This dissipates the heat from the exothermic reaction of quenching chlorosulfonic acid and keeps the temperature low, minimizing the rate of hydrolysis.[4]
-
Rapid Isolation: Do not let the precipitated product sit in the aqueous mixture for an extended period. Filter the solid product quickly and wash it with ice-cold water to remove residual acids.
-
Aprotic Solvent Extraction: If the product does not precipitate, perform a rapid extraction with a cold, water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
-
-
Probable Cause B: Incomplete Conversion of Starting Material
-
Explanation: Insufficient reaction time, inadequate temperature, or poor mixing can leave a significant amount of the 2-methyl-1,3-thiazole starting material unreacted. Chlorosulfonic acid is viscous, and if the thiazole is not efficiently dispersed, the reaction will be slow and incomplete.[1]
-
Troubleshooting & Prevention:
-
Temperature Control: While high temperatures can cause degradation, the reaction must be warm enough to proceed at a reasonable rate. Monitor the reaction progress using TLC or LCMS to determine the optimal reaction time and temperature for your specific scale. A common approach is to add the substrate at a low temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature or slightly above.
-
Effective Stirring: Use a powerful overhead stirrer for larger scales or a suitably sized stir bar for smaller reactions to ensure the mixture is homogeneous.
-
Stoichiometry: Ensure a sufficient excess of the chlorosulfonating agent is used (typically 3-5 equivalents), but avoid a very large excess which can promote polysulfonation.[1]
-
-
-
Probable Cause C: Formation of Sulfone Byproducts
-
Explanation: A common side reaction in chlorosulfonations is the formation of sulfones.[1][5] This can occur when the highly electrophilic sulfonyl chloride product reacts with another molecule of the electron-rich 2-methyl-1,3-thiazole starting material. This is more prevalent if the local concentration of the thiazole is high or if the reaction temperature is excessive.
-
Troubleshooting & Prevention:
-
Controlled Addition: Add the 2-methyl-1,3-thiazole dropwise to the cooled chlorosulfonic acid. This maintains a low concentration of the starting material in the presence of a large excess of the sulfonating agent, favoring the desired reaction over the subsequent sulfone formation.
-
Maintain Low Temperature: Keeping the reaction temperature as low as feasible while still achieving a reasonable reaction rate will disfavor the higher activation energy pathway of sulfone formation.
-
-
Question 2: My final product is contaminated with impurities. How can I identify and remove them?
The presence of key byproducts can be diagnosed by their chemical properties and confirmed with analytical techniques like NMR or LCMS.
Answer:
The most common impurities are the hydrolysis product (sulfonic acid), unreacted starting material, and sulfone dimers.
| Impurity | Identification | Removal Strategy | Causality |
| 2-Methyl-1,3-thiazole-5-sulfonic acid | Highly polar, water-soluble. Visible as a baseline spot on normal-phase TLC. | Wash the crude organic extract or solid product with a small amount of ice-cold, dilute aqueous sodium bicarbonate. The acidic sulfonic acid will form a salt and dissolve in the aqueous layer. Caution: Excess base can hydrolyze the desired sulfonyl chloride. | Direct result of the sulfonyl chloride reacting with water during workup.[1] |
| Unreacted 2-Methyl-1,3-thiazole | Volatile, less polar than the product. | Can often be removed during solvent evaporation under vacuum. If persistent, purification by flash column chromatography is effective. | Incomplete reaction due to insufficient time, temperature, or mixing.[1] |
| Sulfone Byproduct | High molecular weight, often less soluble and less polar than the sulfonic acid but more polar than the starting material. | Purification via recrystallization or flash column chromatography is typically required. | Occurs from the reaction of the product with the starting material, often promoted by higher temperatures.[5] |
| Polysulfonated Byproducts | Higher molecular weight and polarity than the desired product. | Use a smaller excess of chlorosulfonic acid and maintain lower reaction temperatures. Purification requires chromatography. | Harsher reaction conditions or a large excess of the sulfonating agent can force a second sulfonation onto the ring.[1] |
Question 3: The reaction mixture turned dark brown or black. Is the experiment salvageable?
Answer:
Significant darkening or charring is indicative of decomposition. Chlorosulfonic acid is a powerful dehydrating and oxidizing agent, especially at elevated temperatures.[6] The thiazole ring, while aromatic, can be susceptible to degradation under harsh acidic conditions.
-
Explanation of Causality: This is almost always caused by poor temperature control. The dropwise addition of the thiazole to chlorosulfonic acid or the quenching of the reaction mixture with water are both highly exothermic processes. If the heat is not dissipated effectively, localized "hot spots" can form, leading to rapid decomposition and a tarry mixture.
-
Troubleshooting & Prevention:
-
Pre-cool the Reagent: Always cool the chlorosulfonic acid in an ice/salt or dry ice/acetone bath before the dropwise addition of the 2-methyl-1,3-thiazole.
-
Slow Addition Rate: Add the substrate slowly, monitoring the internal temperature to ensure it does not rise above a set limit (e.g., 10 °C).
-
Efficient Cooling During Quench: As described previously, always pour the reaction mixture onto a vigorously stirred slurry of crushed ice, never the other way around. Adding water to the reaction flask will generate intense heat and cause dangerous splashing of corrosive acid.
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the chlorosulfonation reaction?
-
A: The reaction is an electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile, which is effectively sulfur trioxide (SO₃). The 2-methyl-1,3-thiazole ring, being electron-rich, attacks the electrophile, primarily at the C5 position, which is the most electronically activated site for electrophilic attack.[7] This forms a sulfonic acid intermediate, which is then converted to the sulfonyl chloride by the chlorosulfonic acid.
-
-
Q: Are there alternative reagents to chlorosulfonic acid?
-
A: Yes, though direct chlorosulfonation is often most efficient. An alternative two-step approach involves first sulfonating the thiazole with concentrated sulfuric acid or oleum to form the sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of DMF, or phosphorus pentachloride (PCl₅).[8] This approach may offer milder conditions but involves an additional step.
-
-
Q: How should this compound be stored?
Visualization of Reaction Pathways
The following diagrams illustrate the desired synthetic route and the formation of major byproducts.
Caption: Fig. 1: Desired Synthesis Pathway
Caption: Fig. 2: Major Side Reaction Pathways
Recommended Experimental Protocol
This protocol is a representative procedure for the chlorosulfonation of 2-methyl-1,3-thiazole. Researchers should first perform this on a small scale to optimize conditions.
Materials:
-
2-methyl-1,3-thiazole
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed Ice
-
Deionized Water (ice-cold)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add chlorosulfonic acid (4.0 eq.). Ensure the setup is under an inert atmosphere (N₂).
-
Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0 °C.
-
Substrate Addition: Add 2-methyl-1,3-thiazole (1.0 eq.) to the dropping funnel. Add the thiazole dropwise to the vigorously stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LCMS (quench a small aliquot in ice/bicarbonate and extract with ethyl acetate for analysis).
-
Workup (Quenching): In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice slurry. The product may precipitate as a white or off-white solid.
-
Isolation:
-
If a solid precipitates: Stir the slurry for 15-20 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water. Dry the solid under vacuum.
-
If no solid forms: Transfer the quench mixture to a separatory funnel. Extract the aqueous layer with three portions of cold dichloromethane or ethyl acetate.
-
-
Purification (for extraction): Combine the organic extracts. Wash sequentially with ice-cold water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to yield the crude sulfonyl chloride.
-
Further Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.
References
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. Available from: [Link]
-
Khodaei, M. M., Bahrami, K., & Mirkhani, V. (2006). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Letters in Organic Chemistry, 3(4), 279-281. Available from: [Link]
-
King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6304-6313. Available from: [Link]
-
Mateo, J., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(12), 4796-4802. Available from: [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Available from: [Link]
- U.S. Patent No. 7,842,834 B2. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.
- French Patent No. FR2795723A1. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754. Available from: [Link]
-
North, M., et al. (2008). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Green Chemistry, 10(3), 321-325. Available from: [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
Vedejs, E., et al. (2008). Supporting Information for Synthesis of Chiral Phospholane-Thiazole Ligands for Asymmetric Catalysis. The Journal of Organic Chemistry, 73(13), 5123-5132. Available from: [Link]
-
Cremlyn, R. J. (2002). Miscellaneous Reactions of Chlorosulfonic Acid. In Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available from: [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 3(3A), 1-8. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
- European Patent No. EP0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
-
Sciencemadness Wiki. (2023). Chlorosulfuric acid. Available from: [Link]
- Chinese Patent No. CN104119291A. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Google Patents.
- U.S. Patent No. 5,880,288. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. Google Patents.
-
Wikipedia. (n.d.). Chlorosulfuric acid. Available from: [Link]
-
E FORU. (n.d.). This compound, CAS: 1314977-63-3. Available from: [Link]
-
IUCrData. (2017). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 229-231. Available from: [Link]
- U.S. Patent Application No. US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
-
Al-Juboori, A. M., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: [Link]
-
ChemicalForce. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator [Video]. YouTube. Available from: [Link]
-
Cossu, S., De Lucchi, O., & Fabbri, D. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(4), 1426-1467. Available from: [Link]
-
Reddit. (2022). More questions about chlorosulfonic acid. r/Chempros. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
- Chinese Patent No. CN104119291A. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Google Patents.
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3047. Available from: [Link]
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- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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- 10. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]
Technical Support Center: Purification of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 2-methyl-1,3-thiazole-5-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the purification of these reactive intermediates.
Introduction
This compound is a key building block in medicinal chemistry, notable for its role in the synthesis of various biologically active sulfonamides. The thiazole ring is a common scaffold in pharmaceuticals, and the sulfonyl chloride group provides a reactive handle for derivatization.[1][2] However, the inherent reactivity of the sulfonyl chloride functional group, particularly its sensitivity to moisture, presents significant purification challenges.[3][4] This guide offers practical, field-proven insights to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives.
Issue 1: Low Recovery After Aqueous Workup
Observation: You notice a significant loss of your desired product after performing an aqueous workup to remove water-soluble impurities.
Potential Cause: The primary culprit is the hydrolysis of the sulfonyl chloride functional group. Sulfonyl chlorides react with water to form the corresponding sulfonic acid, which is often highly water-soluble and will be lost during the extraction process.[3][5] This reaction is often exothermic and can be accelerated by basic conditions.[6]
Solution Pathway:
-
Minimize Contact Time with Water: Perform aqueous extractions quickly and at low temperatures (e.g., using an ice bath) to reduce the rate of hydrolysis.[7] The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection, causing them to precipitate from the reaction mixture.[5][8]
-
Use of Brine: Wash the organic layer with saturated sodium chloride solution (brine). This reduces the solubility of the organic product in the aqueous phase and helps to remove residual water from the organic layer.
-
Anhydrous Workup: If possible, avoid an aqueous workup altogether. Consider quenching the reaction with an anhydrous reagent and removing solid byproducts by filtration.
-
Solvent Selection: Use a non-polar organic solvent for extraction to minimize the co-extraction of water.
Issue 2: Product Decomposition During Column Chromatography
Observation: Your product appears to be degrading on the silica gel column, resulting in streaking on TLC plates and low recovery of the pure compound.
Potential Cause: Silica gel is slightly acidic and has a high surface area, which can catalyze the hydrolysis of the sulfonyl chloride if there is residual moisture in the solvent or on the silica itself. The polar nature of silica can also lead to strong adsorption and decomposition of sensitive compounds.
Solution Pathway:
-
Use Anhydrous Conditions: Ensure your solvents are thoroughly dried before use.[9] Dry the silica gel in an oven (e.g., at 120°C for several hours) before preparing your column. Run the column under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Deactivate the Silica Gel: If acidity is a concern, you can use silica gel that has been treated with a base, such as triethylamine. A common practice is to add a small percentage (e.g., 0.1-1%) of triethylamine to the eluent.
-
Alternative Stationary Phases: Consider using a less polar stationary phase, such as alumina (neutral or basic), or a reverse-phase column if the polarity of your compound is suitable.[10]
-
Flash Chromatography: Employ flash column chromatography to minimize the time the compound spends on the stationary phase.[9][11]
Issue 3: Persistent Yellow or Brown Discoloration of the Final Product
Observation: Even after purification, your this compound is not a white or off-white solid and retains a distinct color.
Potential Cause: Discoloration can indicate the presence of impurities or decomposition products.[12] This could be due to thermal instability or the presence of trace impurities from the starting materials or side reactions.[7]
Solution Pathway:
-
Recrystallization: This is often the most effective method for removing colored impurities from a solid product. Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing sulfonyl chlorides include hexanes, ethyl acetate/hexanes mixtures, and chloroform.[9][13]
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb your product.
-
Temperature Control: Thiazole sulfonyl chlorides can have limited thermal stability.[14] Avoid excessive heating during purification and concentration steps. Use a rotary evaporator with a water bath at a moderate temperature.
Experimental Workflow: Recrystallization
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3][15] Storing it in a cool, dry place, such as a desiccator or a freezer, is also recommended to minimize decomposition.
Q2: My TLC shows a new spot at the baseline after my reaction. What is it likely to be?
A2: A highly polar spot at the baseline is often the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[5] This can be confirmed by LC-MS analysis.
Q3: Can I use reverse-phase HPLC for the purification of this compound?
A3: Yes, reverse-phase HPLC can be a viable option, especially for small-scale purifications or for isolating highly pure material.[10] You will need to use a mobile phase that is compatible with your compound's stability, typically acetonitrile and water with an acidic modifier like formic acid for MS compatibility.[10] However, be mindful that the aqueous mobile phase can lead to hydrolysis, so the purification should be performed as quickly as possible.
Q4: What are some common impurities I might encounter in the synthesis of this compound?
A4: Besides the sulfonic acid from hydrolysis, you might see unreacted starting materials or byproducts from the chlorosulfonation reaction. If the reaction is not driven to completion, you may have the corresponding sulfonic acid precursor. Diaryl sulfones can also form as a side product in some chlorosulfonation reactions.[16]
Q5: What safety precautions should I take when handling this compound?
A5: Sulfonyl chlorides are corrosive and lachrymatory.[4] Always handle them in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[12][15] Be prepared for the evolution of HCl gas upon contact with moisture.
Logical Relationship: Hydrolysis of Sulfonyl Chloride
Caption: The hydrolysis pathway of a sulfonyl chloride upon reaction with water.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the compound is relatively stable to silica gel.
-
Preparation:
-
Dry sufficient silica gel (230-400 mesh) in an oven at 120°C for at least 4 hours. Allow to cool under vacuum.
-
Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate) and ensure the solvents are anhydrous.[9]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
-
Column Packing:
-
Pack the column with the dried silica gel as a slurry in the eluent.
-
Pre-elute the column with several column volumes of the eluent to ensure it is well-packed and equilibrated.
-
-
Loading and Elution:
-
Load the dissolved sample onto the top of the column.
-
Begin elution with the chosen solvent system, applying positive pressure (e.g., with an inert gas).
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, avoiding excessive heat.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent. If the product dissolves immediately at room temperature, it is too soluble. If it is insoluble even when heated, it is not a suitable solvent. The ideal solvent will dissolve the product when hot but not when cold.
-
Good solvent systems to try include hexanes, ethyl acetate/hexanes, or toluene.
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to dissolve the solid at reflux.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Data Summary Table
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Can yield very high purity material. Scalable. Removes baseline impurities effectively. | Potential for significant product loss in the mother liquor. Requires a suitable solvent system. | Purifying solid compounds with good thermal stability. |
| Flash Column Chromatography | Fast and efficient for separating mixtures. Can separate compounds with similar polarities. | Potential for product decomposition on the stationary phase. Requires dry solvents and silica. | Purifying oils or solids that are difficult to crystallize; separating complex mixtures. |
| Aqueous Workup/Extraction | Effective for removing inorganic salts and water-soluble impurities. | High risk of product hydrolysis and yield loss. | Initial cleanup of robust compounds. |
| Reverse-Phase HPLC | High resolution and purity. Good for analytical and small-scale preparative work. | Limited loading capacity. Aqueous mobile phase can cause hydrolysis. | Final polishing of a sample to achieve very high purity. |
References
- 2-Methyl-1,3-thiazole-5-sulfonamide - 519055-67-5 - Vulcanchem. (URL: )
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (URL: )
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (URL: )
- Sulfuryl chloride - Sciencemadness Wiki. (URL: _)
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (URL: )
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (URL: )
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (URL: )
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (URL: [Link])
- Sulfuryl chloride - Santa Cruz Biotechnology. (URL: )
- Synthesis of sulfonyl chloride substr
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
- The Preparation of Alkyl Sulfonyl Chlorides
- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (URL: )
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (URL: )
-
Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (URL: [Link])
- Production of heterocyclic sulfonyl chlorides - Google P
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimiz
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem. (URL: )
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: )
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (URL: [Link])
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfonyl esters. 2.
-
Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. (URL: [Link])
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (URL: )
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google P
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - P
- Method for preparing 2-chlorine-5 chloromethyl thiazole - Google P
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])
-
This compound,CAS : 1314977-63-3. (URL: [Link])
-
2-Chloro-5-chloromethyl-1,3-thiazole - PMC - NIH. (URL: [Link])
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- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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- 10. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Preventing degradation of 2-Methyl-1,3-thiazole-5-sulfonyl chloride during storage
Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a highly reactive compound, its proper storage and handling are paramount to achieving reproducible and successful experimental outcomes. This document provides in-depth troubleshooting advice and scientifically grounded protocols to prevent its degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the primary cause of degradation for this compound?
A1: The principal degradation pathway is hydrolysis. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and reacts readily with nucleophiles, with water being the most common culprit in a typical lab environment. This reaction converts the reactive sulfonyl chloride into the corresponding and generally unreactive 2-methyl-1,3-thiazole-5-sulfonic acid, releasing hydrochloric acid (HCl) as a byproduct. This process is irreversible and renders the compound ineffective for subsequent sulfonylation reactions.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize hydrolysis and preserve reactivity, stringent storage conditions are mandatory. Based on safety data sheets for analogous thiazole sulfonyl chlorides, the following conditions are recommended:
-
Temperature: Freezer storage is highly recommended.[1] A temperature range of 2-8°C is also cited as a suitable alternative for some related compounds.[2][3]
-
Atmosphere: The compound must be stored under a dry, inert atmosphere such as argon or nitrogen.[1] This displaces moisture-laden air, directly protecting the sulfonyl chloride group.
-
Container: Use only the original, tightly sealed container.[2] If you need to aliquot the material, use clean, dry glass vials with PTFE-lined caps that can be purged with inert gas and sealed tightly.
Q3: How can I visually identify if my this compound has started to degrade?
A3: While a fresh, high-purity sample should be a crystalline solid, degradation can lead to noticeable changes:
-
Change in Appearance: The powder may become clumpy, sticky, or appear "wet" due to the hygroscopic nature of the forming sulfonic acid and HCl.
-
Discoloration: While some related sulfonyl chlorides are described as pale green or beige upon synthesis, any significant change in color from the time of receipt can indicate impurity formation.[4]
-
Pungent Odor: The release of HCl gas from hydrolysis can sometimes be detected, although this should not be used as a primary detection method for safety reasons.
Q4: Is it acceptable to store this compound in a standard laboratory freezer or refrigerator that is frequently opened?
A4: This is strongly discouraged. Frequent opening of a freezer or refrigerator introduces moist air, which can lead to condensation and accelerate hydrolysis, even in a sealed container. It is best to store the main stock bottle in a designated, low-traffic cold storage unit. For daily use, create smaller aliquots from the main stock bottle in a controlled environment (like a glove box or under a stream of inert gas) to avoid contaminating the entire batch.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: My sulfonylation reaction is failing or giving very low yields, even with a fresh bottle. What could be the issue?
A: Assuming other reagents and conditions are correct, the most likely culprit is the degradation of the sulfonyl chloride.
-
Cause: The compound may have been inadvertently exposed to moisture during a previous use. Even brief exposure to ambient air can compromise the material in the entire bottle. The reactivity of sulfonyl chlorides is such that even trace amounts of water can initiate degradation.[1]
-
Solution: We recommend a strict aliquoting protocol. When you first receive the compound, divide it into smaller, single-use or limited-use quantities in a glove box or under a positive pressure of inert gas. This protects the integrity of the main stock.
-
Verification: You can perform a simple quality check. Dissolve a small amount of the suspect sulfonyl chloride in an anhydrous solvent (e.g., dichloromethane) and add a stoichiometric amount of a simple primary or secondary amine (e.g., benzylamine) with a non-nucleophilic base (like triethylamine). Monitor the reaction by TLC or LC-MS. Rapid and complete conversion to the sulfonamide indicates a healthy reagent. If the reaction is sluggish or incomplete, the sulfonyl chloride has likely degraded.
Q: I've noticed the solid has formed hard clumps and is difficult to weigh. Is it still usable?
A: This is a strong indicator of moisture contamination and degradation.
-
Cause: The formation of clumps or a "gummy" solid is characteristic of hydrolysis. The resulting sulfonic acid and trapped HCl are often hygroscopic and cause the solid particles to aggregate.
-
Solution: It is not recommended to use the material in this state for reactions that require precise stoichiometry or high purity, as a significant portion has likely converted to the sulfonic acid. Attempting to dry the material under vacuum is ineffective as the hydrolysis is irreversible. Discard the compromised reagent and use a fresh, properly stored aliquot.
Q: Can I make a stock solution of this compound in a solvent like DMF or DMSO and store it?
A: This is not recommended for long-term storage.
-
Cause: While convenient, many common laboratory solvents, even those rated as "anhydrous," contain trace amounts of water that will degrade the sulfonyl chloride over time. Furthermore, solvents like DMSO are notoriously hygroscopic and can absorb moisture from the atmosphere.
-
Solution: Always prepare solutions of this compound fresh for each reaction. Use freshly dried, anhydrous solvents and perform additions under an inert atmosphere to ensure the highest possible reactivity.
Key Degradation Pathway
The primary mechanism of degradation is the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group.
Caption: Hydrolysis pathway of this compound.
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting Procedure
This protocol is designed to preserve the integrity of your main stock of this compound.
-
Preparation: Move the main stock bottle of the sulfonyl chloride and several clean, dry glass vials with PTFE-lined caps into an inert atmosphere glove box. If a glove box is not available, perform these steps quickly in a well-ventilated fume hood with a positive flow of dry argon or nitrogen directed into the containers.
-
Equilibration: Allow the main stock bottle to warm to the ambient temperature inside the glove box or fume hood for at least 30-60 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Briefly open the main stock bottle. Using a clean, dry spatula, quickly dispense the desired amount of powder into the pre-labeled smaller vials. Avoid prolonged exposure of the bulk material to the atmosphere.
-
Inerting: Before sealing the new aliquots, flush the headspace of each vial with dry argon or nitrogen for several seconds.
-
Sealing and Storage: Immediately and tightly seal the caps on the new aliquot vials. Wrap the cap-vial interface with parafilm for an extra barrier. Place the aliquots and the main stock bottle back into freezer storage.[1]
-
Record Keeping: Label each aliquot with the compound name, date of aliquoting, and lot number.
Protocol 2: Workflow for Using the Reagent in a Reaction
This workflow minimizes moisture exposure during experimental use.
Caption: Recommended workflow for using sulfonyl chloride aliquots.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Freezer Storage (e.g., -20°C) | Slows the rate of any potential degradation reactions.[1] |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture, the primary cause of hydrolysis.[1] |
| Container | Tightly-sealed glass with PTFE liner | Prevents moisture ingress. |
| Handling | Inert atmosphere (Glove Box) or under a positive pressure of inert gas | Minimizes exposure to moisture and oxygen during weighing and dispensing.[5] |
| Aliquoting | Mandatory | Protects the integrity of the bulk material from repeated exposure. |
By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the reliability of your synthetic results.
References
Sources
- 1. fishersci.ca [fishersci.ca]
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- 5. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
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- 8. echemi.com [echemi.com]
- 9. 2-chloro-4-methyl-thiazole-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound,CAS : 1314977-63-3 [eforu-chemical.com]
- 13. 2-乙酰氨基-4-甲基-5-噻唑磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing Sulfonamide Synthesis with 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis, with a specialized focus on the use of 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation, troubleshoot common issues, and optimize reaction conditions for superior results. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing a sulfonamide from this compound and an amine?
The core of this synthesis is a nucleophilic acyl substitution reaction. The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine and halt the reaction.[1][2]
Q2: I am consistently obtaining low yields in my reaction. What are the most likely causes and how can I address them?
Low yields are a frequent challenge in sulfonamide synthesis and can often be attributed to several key factors.[3][4]
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture.[3][4] Any water present in the reaction will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[2][3]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon.[3] It is also advisable to use a fresh or properly stored bottle of the sulfonyl chloride, as it can degrade over time due to atmospheric moisture.[3]
-
-
Inappropriate Base or Solvent Selection: The choice of base and solvent significantly impacts the reaction's success.
-
Solution: Employ a non-nucleophilic organic base like pyridine or triethylamine (TEA).[3] These bases will effectively scavenge the HCl byproduct without competing with your amine nucleophile.[3] The solvent should be inert and capable of dissolving both reactants; common choices include dichloromethane (DCM) and tetrahydrofuran (THF).[3]
-
-
Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may exhibit slow or incomplete reactions.[2][4]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent.
Troubleshooting Guide
Issue 1: My reaction is producing a significant amount of an unexpected side product, particularly when using a primary amine.
This is a classic case of di-sulfonylation, a common side reaction with primary amines.[3][5]
Causality: After the initial formation of the desired mono-sulfonamide, the resulting N-H proton is acidic. In the presence of a base, this proton can be removed, forming a sulfonamide anion. This anion is also nucleophilic and can attack a second molecule of the sulfonyl chloride, leading to the di-sulfonylated byproduct.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing di-sulfonylation.
Detailed Solutions:
-
Control Stoichiometry: Using a larger excess of the primary amine can outcompete the sulfonamide anion for the sulfonyl chloride.[3]
-
Rate of Addition: A slow, dropwise addition of the sulfonyl chloride solution to the amine at a low temperature (e.g., 0 °C) maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine.[5]
-
Modify Base Conditions: A strong base in excess can promote the deprotonation of the mono-sulfonamide.[5] Consider using a less basic amine like 2,6-lutidine or reducing the equivalents of a stronger base like triethylamine.
-
Lower the Temperature: Running the reaction at 0 °C or even colder can help control the reaction rate and improve selectivity.[5]
Issue 2: How do I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring sulfonamide synthesis.[3][6]
Experimental Protocol for TLC Analysis:
-
Plate Preparation: Use a silica gel TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom.[6]
-
Spotting: On the baseline, spot your starting amine, the this compound (if stable enough to spot), and a co-spot of both. As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the plate.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give a good separation between the starting materials and the product, with the product having an Rf value between 0.3 and 0.5.
-
Visualization: Visualize the spots under a UV lamp (if the compounds are UV active). Staining with potassium permanganate or iodine can also be used.
-
Interpretation: The reaction is complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible on the TLC plate.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7][8]
Issue 3: My final product is difficult to purify. What are the best methods for purification?
The purification of sulfonamides typically involves either recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[3]
-
Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves your sulfonamide at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.[3] Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[3] It is crucial to perform small-scale solubility tests to identify the optimal solvent system.[3]
-
| Solvent | Boiling Point (°C) | Polarity | Common Use |
| Ethanol | 78 | Polar Protic | General purpose for many sulfonamides |
| Isopropanol | 82 | Polar Protic | Alternative to ethanol |
| Ethyl Acetate | 77 | Polar Aprotic | Can be used in a pair with hexanes |
| Water | 100 | Polar Protic | Often used as an anti-solvent with alcohols |
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like ethyl acetate in hexanes is typically used to separate the sulfonamide from any remaining starting materials or byproducts.
Advanced Considerations
Q4: Can I use an aqueous base like sodium hydroxide for this reaction?
While possible under certain conditions (known as the Schotten-Baumann reaction), using an aqueous base significantly increases the risk of hydrolyzing the this compound.[3] For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable method.[3]
Q5: Are there alternative, more modern methods for synthesizing sulfonamides that avoid the use of sulfonyl chlorides?
Yes, the field of organic synthesis is continually evolving to develop milder and more efficient protocols. Some modern approaches include:
-
Sustainable Oxidative Chlorination: This method generates the sulfonyl chloride in situ from a corresponding thiol, followed by reaction with an amine. This can be performed in environmentally friendly solvents like water or ethanol.[9]
-
Transition-Metal Catalysis: Palladium or copper-catalyzed reactions can couple (hetero)arylboronic acids with amines and a sulfur dioxide source, offering broad functional group tolerance.[10]
-
Electrochemical Synthesis: This technique can achieve the oxidative coupling of thiols and amines to form sulfonamides under mild conditions.[11]
Reaction Scheme: General Sulfonamide Synthesis
Sources
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- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. As a key building block in medicinal and agricultural chemistry, its successful application hinges on understanding its reactivity and handling requirements. This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental challenges, ensuring the integrity and success of your research.
Section 1: Compound Profile and Essential Safety
This compound is a highly reactive intermediate, prized for its ability to introduce the 2-methylthiazole sulfonamide moiety into target molecules.[1] Its reactivity, however, necessitates stringent adherence to safety and handling protocols.
| Property | Value |
| CAS Number | 1314977-63-3[2] |
| Molecular Formula | C₄H₄ClNO₂S₂[2] |
| Molecular Weight | 197.67 g/mol [2] |
| Appearance | Oil[2] |
| Storage | Recommended at -10 °C[2] |
Frequently Asked Questions (FAQs): Safety
Q1: What are the primary hazards associated with this compound and other sulfonyl chlorides?
A1: The primary hazards stem from its high reactivity and corrosive nature.
-
Corrosivity: Sulfonyl chlorides can cause severe chemical burns to the skin and eyes and can damage the respiratory tract if the vapors are inhaled.[3][4][5]
-
Reactivity with Water: They react exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[3] This includes atmospheric moisture, which can degrade the reagent over time.[6]
-
Reactivity with Bases: Violent reactions can occur with strong bases.[3]
-
Toxic Fumes: Decomposition, which can be prompted by heat, can release toxic gases such as hydrogen chloride and sulfur dioxide.[3][7]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?
A2: A comprehensive PPE strategy is non-negotiable. Always work within a certified chemical fume hood.[3] The minimum required PPE includes:
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are essential to protect against splashes.[3][4]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile) and inspect them for any damage before use. Always use proper glove removal technique to avoid skin contact.[3][8]
-
Protective Clothing: A flame-resistant, chemical-resistant lab coat or apron is required.[3][4] For larger quantities, impervious clothing may be necessary.[4]
Section 2: Storage and Reagent Integrity
The utility of this compound is directly tied to its purity. Improper storage is a primary cause of failed reactions.
FAQs: Storage & Stability
Q1: How should I properly store this reagent to ensure its long-term stability?
A1: Proper storage is critical to prevent hydrolysis. The reagent must be protected from atmospheric moisture.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -10 °C or as specified by the supplier.[2] | Low temperatures slow down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric moisture, which leads to hydrolysis.[6] |
| Container | Tightly sealed container with a corrosion-resistant liner.[4] | Prevents moisture ingress and container degradation. |
| Location | A dry, cool, well-ventilated area away from incompatible materials (e.g., strong bases, oxidizers).[4][8] | Ensures safety and reagent stability. |
Q2: My reagent appears discolored or has an unusual consistency. Can I still use it?
A2: It is not recommended. Discoloration (e.g., turning yellow or brown) or changes in consistency can be signs of decomposition or hydrolysis.[7] Over time, exposure to even trace amounts of moisture will convert the active sulfonyl chloride into the unreactive 2-methyl-1,3-thiazole-5-sulfonic acid.[6] Using a degraded reagent will lead to significantly lower yields or complete reaction failure.[6][9] Before use, it is best to either use a fresh bottle or re-analyze the reagent's purity via an appropriate analytical technique like NMR spectroscopy.[10]
Section 3: Troubleshooting Sulfonamide Synthesis
The most common application of this reagent is the synthesis of sulfonamides via reaction with a primary or secondary amine. This section addresses the most frequent failure point: low or no yield of the desired product.
Q1: My sulfonamide yield is consistently low or zero. What are the likely causes and how do I fix them?
A1: Low yield in sulfonamide synthesis is a classic problem that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or side reactions.
Cause A: Reagent Degradation (Hydrolysis)
The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis converts it to the corresponding sulfonic acid, which is inert under typical sulfonamidation conditions.
-
Solution: Implement Strict Anhydrous Techniques. The exclusion of water is paramount.
-
Glassware: All glassware must be thoroughly dried in an oven (>100 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.[6][7]
-
Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Atmosphere: The reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture from the air.[6][11]
-
Protocol 1: General Procedure for Anhydrous Sulfonamide Synthesis
-
Setup: Assemble oven-dried glassware while hot and purge with a stream of dry nitrogen. Maintain a positive pressure of nitrogen throughout the experiment using a bubbler or balloon.
-
Reagents: Dissolve the amine starting material and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane - DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps control the exotherm of the reaction and minimizes side reactions.
-
Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution dropwise via a syringe or dropping funnel. A slow addition rate is crucial to avoid localized high concentrations.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring progress by TLC or LC-MS.[7]
Cause B: Inappropriate Reaction Conditions
-
Inadequate Base: A base is required to neutralize the HCl generated during the reaction. If the base is too weak, the reaction mixture becomes acidic, protonating the amine nucleophile and shutting down the reaction.[11] If the base is nucleophilic (e.g., an amine that can also react), it will compete with your substrate.
-
Incorrect Solvent: The solvent must dissolve the reactants and be inert to the highly reactive sulfonyl chloride.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are standard choices.[11]
-
Cause C: Side Reactions
-
Bis-Sulfonylation: With primary amines (-NH₂), it is possible for a second sulfonylation to occur on the nitrogen of the newly formed sulfonamide.
-
Solution: This is often minimized by using a 1:1 molar ratio of amine to sulfonyl chloride and adding the sulfonyl chloride slowly to the amine solution at a reduced temperature (e.g., 0 °C).[12] This ensures the sulfonyl chloride is the limiting reagent and reacts with the more nucleophilic primary amine first.
-
Section 4: Reaction Work-up and Purification
Successfully forming the product is only half the battle. Isolating it in high purity requires a deliberate work-up strategy.
Q1: How do I effectively quench the reaction and remove unreacted sulfonyl chloride?
A1: Simply washing with water may not be sufficient, as some sulfonyl chlorides can be surprisingly stable to hydrolysis, especially in biphasic systems with organic solvents like DCM.[13]
-
Strategy 1: Basic Aqueous Wash: Quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃).[13] This will hydrolyze the remaining sulfonyl chloride to its sulfonic acid sodium salt, which is highly water-soluble and easily removed in the aqueous layer.
-
Strategy 2: Nucleophilic Quench: Before the aqueous wash, add a small amount of a simple nucleophile to the reaction mixture.[13]
-
Methanol: Converts the sulfonyl chloride to a methyl sulfonate ester.
-
Aqueous Ammonia: Converts it to the parent sulfonamide. These byproducts are often more easily separated from the desired product by chromatography or extraction than the sulfonyl chloride itself.[13]
-
Q2: What are the best methods for purifying the final sulfonamide product?
A2:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline sulfonamides. Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[6] The key is to find a solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.[6]
-
Silica Gel Chromatography: If recrystallization is ineffective or impurities have similar solubility, column chromatography is the standard alternative.
Section 5: Analytical Characterization
Confirming the purity of the starting material and the structure of the product is essential for reliable and reproducible science.
FAQ: How can I confirm the identity and purity of my reagents and products?
A1: A combination of analytical techniques is recommended for full characterization.[10]
| Technique | Application for Sulfonyl Chlorides & Sulfonamides |
| NMR Spectroscopy | Provides detailed structural information to confirm the identity of the starting material and the final product. For sulfonyl chlorides, use dry, aprotic deuterated solvents (e.g., CDCl₃, Acetone-d₆).[10] |
| IR Spectroscopy | A rapid method to identify key functional groups. Look for strong characteristic absorption bands for S=O stretching in both the sulfonyl chloride and the sulfonamide.[10] |
| Mass Spectrometry | Confirms the molecular weight of the compound and can help identify impurities through fragmentation patterns.[10] |
| HPLC / LC-MS | The primary method for assessing purity and monitoring reaction progress. An HPLC method can be developed to quantify the percentage of sulfonyl chloride remaining and product formed.[10][14] |
References
- BenchChem Technical Support Team. (2025, November). common issues in sulfonamide synthesis and solutions. Benchchem.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- BenchChem Technical Support Team. (2025, December).
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- E FORU. (n.d.). This compound,CAS : 1314977-63-3.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- BenchChem Technical Support Team. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride.
- BenchChem Technical Support Team. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- International Labour Organization & World Health Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- BenchChem Technical Support Team. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- National Center for Biotechnology Information. (n.d.). 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. PubChem.
- Sigma-Aldrich. (n.d.). 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97%.
- Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- CDH Fine Chemical. (n.d.).
- Sun, C., et al. (2011). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
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- 2. This compound,CAS : 1314977-63-3 [eforu-chemical.com]
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- 5. cdhfinechemical.com [cdhfinechemical.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Managing exothermic reactions with 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Technical Support Center: 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic potential of this highly reactive and versatile building block. Our goal is to synthesize established chemical principles with field-proven insights to ensure both the success and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and reactivity of this compound.
Q1: What makes reactions involving this compound exothermic?
A1: The high reactivity of the sulfonyl chloride functional group is the primary driver of the exothermicity. Sulfonyl chlorides are potent electrophiles.[1] The sulfur atom is electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it highly susceptible to attack by nucleophiles, such as amines or alcohols. The formation of the new, more stable bond (e.g., a sulfur-nitrogen bond in a sulfonamide) releases a significant amount of energy as heat.[2] Reactions like sulfonamide formation are often rapid and can lead to a substantial increase in temperature if not properly controlled.[3]
Q2: What are the primary hazards associated with this reagent?
A2: The primary hazards stem from its reactivity and the byproducts of its reactions:
-
Thermal Runaway: Due to the highly exothermic nature of its reactions, there is a significant risk of a thermal runaway if cooling is inadequate or reagents are mixed too quickly.[4] This can lead to boiling of the solvent, pressure buildup, and potential vessel failure.
-
Corrosivity: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[5][6]
-
Reaction with Water: this compound is moisture-sensitive and reacts with water, including atmospheric moisture, in a vigorous exothermic reaction to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[5][7] This not only degrades the reagent but also creates a corrosive and toxic environment. The Safety Data Sheet (SDS) for analogous compounds explicitly warns that contact with water liberates toxic gas.[6]
-
Toxic Byproducts: Most reactions will produce HCl as a byproduct, which is a corrosive and toxic gas. Proper ventilation and, for larger scales, a gas scrubber system are essential.[3]
Q3: How should this compound be stored and handled?
A3: Proper storage and handling are critical to maintain the reagent's integrity and ensure safety.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] It should be kept away from water and incompatible materials such as bases, amines, and strong oxidizing agents.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[6] Use dry glassware and solvents to prevent premature hydrolysis.
Section 2: Troubleshooting Guide for Exothermic Events
This guide provides direct answers to specific problems you may encounter during your experiment.
Q4: My reaction temperature is rising rapidly and uncontrollably. What is the immediate course of action?
A4: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the capacity of your cooling system. Immediate and calm action is required to prevent a thermal runaway.
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.
-
Enhance Cooling: If using an ice bath, add more ice and a salt (e.g., NaCl) to lower the bath temperature. If using a cryostat, lower the setpoint temperature.
-
Alert Personnel: Inform colleagues in the immediate vicinity of the situation.
-
Prepare for Emergency Quench (If Safe): If the temperature continues to rise to a dangerous level (approaching the solvent's boiling point), and you can do so safely, prepare a large, cold, non-reactive solvent bath to add to the reaction for dilution and thermal mass. Do not add water or protic quench agents directly to a hot, concentrated reaction, as this can cause a violent, explosive evolution of heat and gas.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
The logical flow for managing an unexpected exotherm is outlined in the diagram below.
Caption: Decision tree for emergency response to an uncontrolled exotherm.
Q5: The quenching process is extremely vigorous. How can I make it safer?
A5: A vigorous quench is a common issue and is caused by the rapid, exothermic reaction of unreacted sulfonyl chloride with the quenching agent.[8] To control this:
-
Ensure Low Temperature: The reaction mixture must be thoroughly cooled, typically to 0 °C or below, before and during the entire quenching process.[8]
-
Slow, Controlled Addition: The quenching agent should be added dropwise or in very small portions with vigorous stirring. Alternatively, and often more safely, the reaction mixture can be added slowly to a larger, well-stirred volume of the cold quenching solution ("reverse quench").
-
Dilution: Diluting the reaction mixture with a compatible, dry, inert solvent before quenching can increase the total thermal mass and help moderate the temperature change.
-
Choice of Quenching Agent: Water is highly reactive. A cold, saturated solution of sodium bicarbonate is often preferred as it neutralizes the generated HCl, but be aware that this produces CO2 gas, requiring proper venting.[9] For base-sensitive products, a carefully controlled quench with cold water/ice may be necessary.[8]
Q6: My product yield is low, and I suspect side reactions from overheating. How can I prevent this?
A6: Low yields are often a direct consequence of poor temperature control. Overheating can cause:
-
Product Decomposition: The desired sulfonamide or sulfonate ester product may not be thermally stable.
-
Side Reactions: Sulfonyl chlorides can undergo side reactions, such as Friedel-Crafts reactions with aromatic solvents or elimination reactions, which are accelerated at higher temperatures.[1][7]
-
Hydrolysis: If any moisture is present, elevated temperatures will accelerate the hydrolysis of the starting material and potentially the product.[10]
To mitigate this, implement stringent temperature control throughout the process. A continuous flow reactor setup can offer superior control over reaction parameters and improve safety by minimizing the reaction volume at any given time.[4]
Section 3: Protocols and Data
Experimental Workflow: General Protocol for Sulfonamide Synthesis
This protocol outlines a standard procedure for reacting this compound with a primary or secondary amine, with an emphasis on thermal management.
Caption: Standard experimental workflow for controlled sulfonamide synthesis.
Step-by-Step Methodology:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in a suitable dry solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Efficient stirring is crucial.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.05 eq.) in the same dry solvent and transfer to a pressure-equalizing dropping funnel.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution. Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm slowly to room temperature, monitoring its progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Quenching (See Table 1): Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly transfer the reaction mixture into a separate beaker containing a vigorously stirred, cold quenching solution (e.g., saturated aqueous NaHCO₃).[8] Ensure gas evolution is manageable.
-
Workup: Proceed with a standard aqueous workup, including extraction, washing of the organic layer (e.g., with dilute acid, water, and brine), drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentration under reduced pressure.
Data Table: Comparison of Quenching Agents
The choice of quenching agent is critical for both safety and product integrity. The table below summarizes the most common options.
| Quenching Agent | Pros | Cons | Best Practices |
| Ice / Cold Water | - Inexpensive and readily available.- Effective at dissipating heat. | - Highly exothermic and can be vigorous.[8] - Generates HCl, creating an acidic medium. - Can hydrolyze base-sensitive products. | - Use a "reverse quench": add the reaction mixture slowly to a large excess of stirred ice/water slurry.[9] - Perform at ≤ 0 °C. |
| Aq. NaHCO₃ (sat.) | - Neutralizes HCl byproduct. - Generally safer and more controlled than water alone. | - Generates CO₂ gas, which can cause foaming and pressure buildup if addition is too fast.[9] - Not suitable for products sensitive to basic conditions. | - Add slowly to a well-vented vessel with vigorous stirring. - Ensure the reaction mixture is well-cooled before and during addition.[8] |
| Aq. Amine (e.g., NH₃) | - Reacts quickly to form a water-soluble sulfonamide byproduct. | - Can potentially react with the desired product. - Introduces a new impurity that must be removed. | - Best for situations where the resulting sulfonamide is easily separated from the product. - Perform at 0 °C with slow addition.[8] |
References
- BenchChem. (2025). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. BenchChem Technical Support.
- Hone, C. A., & Kappe, C. O. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Moody, T. S., & Thomson, N. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- Fisher Scientific. (2014). SAFETY DATA SHEET: 4-Methyl-1,3-thiazole-5-sulfonyl chloride, 97%.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride.
- Wikipedia. Sulfonyl halide.
- KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Janssen Pharmaceutica. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Support.
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- 2. leap.epa.ie [leap.epa.ie]
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- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
2-Methyl-1,3-thiazole-5-sulfonyl chloride reaction scale-up challenges
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile but challenging reagent. We will address common problems, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is successful, safe, and efficient.
Troubleshooting Guide: Navigating Scale-Up Reactions
This section addresses specific issues that frequently arise during the scale-up of reactions involving this compound. The question-and-answer format provides direct solutions to common experimental obstacles.
Q1: My reaction yield has dropped significantly upon moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?
A1: A drop in yield during scale-up is a classic problem, often rooted in issues of mass and heat transfer, as well as prolonged reaction times which expose the sensitive sulfonyl chloride to degradation.
Primary Causes & Solutions:
-
Moisture Sensitivity: this compound is highly susceptible to hydrolysis, which becomes a greater challenge on a larger scale where anhydrous conditions are harder to maintain. The hydrolysis product, the corresponding sulfonic acid, is unreactive and represents a direct loss of material.[1][2][3]
-
Solution: Implement rigorous anhydrous protocols. All glassware must be oven or flame-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., CaH₂ for aprotic solvents). The reaction should be conducted under a positive pressure of an inert gas like Argon or Nitrogen.
-
-
Inefficient Temperature Control: Sulfonyl chloride reactions are often exothermic. What appears as a minor temperature increase on a small scale can become a significant exotherm in a larger reaction vessel due to the reduced surface-area-to-volume ratio, leading to poor heat dissipation. This can cause thermal decomposition.[4][5]
-
Solution: Use a jacketed reactor with a circulating chiller/heater for precise temperature control. Add reagents, especially the nucleophile (e.g., amine), slowly and sub-surface to prevent localized "hot spots." Monitor the internal reaction temperature, not just the bath temperature.
-
-
Poor Mixing: Inadequate agitation in a larger vessel can lead to localized concentration gradients, causing incomplete conversion and side reactions.
-
Solution: Use an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine) to ensure efficient mixing and a homogenous reaction mixture.
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield.
Q2: During scale-up, my reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of a clean product. Why is this happening?
A2: The formation of dark tars indicates significant product or reagent decomposition. Heteroaromatic sulfonyl chlorides, in particular, can be thermally sensitive.[6]
Primary Causes & Solutions:
-
Thermal Decomposition: The C-S or S-Cl bond can cleave at elevated temperatures, leading to a cascade of degradation reactions.[5][6] One common pathway is the extrusion of SO₂, which generates highly reactive intermediates.[6][7]
-
Solution: Maintain a strict, low-temperature profile. For reactions with amines, it is often beneficial to run the reaction at 0°C or even lower, allowing it to slowly warm to room temperature. Never heat the reaction mixture unless small-scale experiments have proven it is stable at that temperature for the required duration.
-
-
Presence of Oxygen: While less common, oxidative degradation of the electron-rich thiazole ring can occur, especially in the presence of trace metals and at higher temperatures, leading to colored polymeric byproducts.
-
Solution: Ensure the reaction is thoroughly purged with an inert gas before adding reagents and maintain a positive pressure throughout the process.
-
-
Extended Reaction Time: The longer the sulfonyl chloride is in solution, the greater the opportunity for decomposition. Reactions that take 2 hours on a small scale may take 4-6 hours on a larger scale due to slower addition rates, increasing the risk.
-
Solution: Optimize the reaction to be as rapid as possible. Once the reaction is complete (as determined by TLC or HPLC), quench it immediately and proceed to workup without delay.
-
Data Summary: Thermal Stability Considerations
| Parameter | Recommendation for Scale-Up | Rationale |
| Max. Temperature | < 25°C (unless validated) | Prevents thermal decomposition and SO₂ extrusion.[5][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative degradation of the thiazole ring. |
| Reaction Time | Monitor closely, quench upon completion | Reduces exposure to conditions that favor degradation. |
| Quenching | Use a pre-chilled, non-aqueous quench | Rapidly stops the reaction and prevents hydrolysis during workup. |
Q3: My product seems to be decomposing during aqueous workup and purification. How can I improve its stability?
A3: This is a direct consequence of the sulfonyl chloride's high reactivity towards water (hydrolysis).[1][3] Standard aqueous workups are often detrimental.
Primary Causes & Solutions:
-
Hydrolysis during Extraction: Washing with aqueous solutions (e.g., NaHCO₃, brine) will hydrolyze any remaining sulfonyl chloride and can even degrade the desired sulfonamide product under certain pH conditions.[8]
-
Solution: Design a non-aqueous workup. After quenching the reaction (e.g., with a scavenger amine or by adding an acid to protonate excess amine), filter off any salts formed. The filtrate can then be concentrated and the product purified by crystallization or chromatography.
-
-
Instability on Silica Gel: The acidic nature of standard silica gel can catalyze the degradation of sensitive sulfonamides or hydrolyze residual sulfonyl chloride.
-
Solution: If chromatography is necessary, use deactivated silica (e.g., by pre-treating with a triethylamine/hexane solution) or switch to a less acidic stationary phase like alumina. Alternatively, prioritize purification by crystallization.
-
Recommended Non-Aqueous Workup Protocol:
-
Reaction Quenching: Upon completion, cool the reaction mixture to 0°C.
-
Salt Precipitation: If an amine was used as a base, the resulting hydrochloride salt is often insoluble. Add a non-polar solvent like MTBE or heptane to further precipitate the salt.
-
Filtration: Filter the mixture through a pad of Celite® to remove all solids. Wash the filter cake with the chosen non-polar solvent.
-
Concentration: Combine the filtrates and concentrate in vacuo at low temperature (<30°C).
-
Purification: Purify the resulting crude material by crystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane, Toluene).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with handling this compound at scale?
A1: This reagent is hazardous and requires careful handling. The primary risks are:
-
Corrosivity: It is corrosive and causes severe skin burns and eye damage.[9][10] Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Violent Reaction with Water: It reacts violently with water, releasing toxic and corrosive gases like hydrogen chloride (HCl) and sulfur oxides (SOx).[9] All transfers and reactions must be performed under anhydrous conditions. Fire extinguishers suitable for chemical fires (e.g., dry powder, CO₂) should be readily available.
-
Respiratory Irritation: The compound and its decomposition products can cause respiratory irritation.[9] Handle only in a well-ventilated fume hood.
Q2: How stable is this compound during storage?
A2: As a heteroaromatic sulfonyl chloride, it has limited stability.[3][6] It should be stored in a cool, dry, dark environment under an inert atmosphere. Over time, it will slowly hydrolyze with atmospheric moisture and can discolor. For long-term storage, refrigeration (-20°C) is recommended. Always check the purity of the reagent before use in a large-scale reaction, as degradation products can act as catalysts for further decomposition.
Q3: What is the recommended general protocol for reacting this sulfonyl chloride with an amine on a pilot scale (e.g., 100g)?
A3: The following is a robust starting protocol.
Pilot Scale Sulfonamide Synthesis Protocol:
-
Reactor Setup: A 2L jacketed glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and addition funnel is assembled and dried thoroughly.
-
Reagent Charging:
-
Charge the amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, 5-10 volumes).
-
Charge a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2 eq).
-
Cool the mixture to 0°C using the reactor jacket.
-
-
Sulfonyl Chloride Addition:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent (2-3 volumes) in the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
-
Reaction & Monitoring:
-
Allow the reaction to stir at 0-5°C for 1 hour after the addition is complete.
-
Let the reaction warm slowly to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by HPLC or TLC by taking small, quenched aliquots.
-
-
Workup & Isolation:
-
Once complete, cool the reaction back to 0°C.
-
Add 5 volumes of MTBE to precipitate the amine hydrochloride salt.
-
Filter the slurry, washing the cake with fresh MTBE.
-
Combine the filtrates and concentrate under reduced pressure at <30°C.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system to yield the pure sulfonamide product.
-
General Scale-Up Workflow
Caption: A typical workflow for scale-up synthesis.
References
- King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Guides.
- Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Journal of the Chemical Society. (As referenced in FR2795723A1).
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
- Parra-Cid, C., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides. The Journal of Organic Chemistry.
- Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride.
- Wikipedia. Sulfonyl halide.
- Chem-Impex. 2-Chloro-4-methylthiazole-5-sulfonyl chloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3- one (3:1).
- Apollo Scientific. (n.d.). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-1,3-thiazole.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Conier Chem&Pharma Limited. (n.d.). 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride.
Sources
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- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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Technical Support Center: Analytical Methods for Detecting Impurities in 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Welcome to the technical support center for the analysis of 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities. Given the reactive nature of sulfonyl chlorides, robust analytical methods are crucial for ensuring the quality and safety of intermediates and final products.[1]
This resource provides a structured approach to impurity analysis, combining theoretical principles with practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities expected in this compound?
A1: Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Common impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis of the thiazole ring or the introduction of the sulfonyl chloride group.[2]
-
Intermediates: Partially reacted compounds from the synthetic route.[2]
-
By-products: Resulting from side reactions, such as the formation of isomeric structures or dimerization.
-
Degradation products: Primarily from hydrolysis of the highly reactive sulfonyl chloride group to the corresponding sulfonic acid.[3]
Q2: Which analytical technique is most suitable for routine purity assessment of this compound?
A2: For routine purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[4] It offers excellent resolution for separating the main component from its impurities and provides quantitative results. A reverse-phase C18 column is often a good starting point.[5]
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of chromatographic and spectroscopic techniques is typically required. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. It provides the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the impurity, which aids in determining its molecular weight.[6] For unambiguous structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1]
Q4: Why is it important to perform forced degradation studies?
A4: Forced degradation studies are crucial for identifying potential degradation products that could form under various stress conditions such as acid, base, oxidation, heat, and light.[7][8] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring that the analytical method can separate all potential degradants from the main compound.[8][9]
Q5: What are the key validation parameters for an impurity detection method?
A5: According to ICH guidelines, the key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, and precision.[2][10] Robustness of the method should also be assessed to ensure it remains reliable under small, deliberate variations in method parameters.[11]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the main peak. | 1. Column overload. 2. Secondary interactions with silanol groups on the column. 3. Inappropriate mobile phase pH. | 1. Reduce the injection volume or sample concentration. 2. Use a column with low silanol activity or add a competing base (e.g., triethylamine) to the mobile phase.[4] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Co-elution of impurities with the main peak. | 1. Insufficient chromatographic resolution. 2. Method is not stability-indicating. | 1. Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH). 2. Evaluate a different column chemistry (e.g., phenyl-hexyl, cyano). 3. Perform forced degradation studies and re-validate the method to ensure specificity.[9] |
| Baseline noise or drift. | 1. Contaminated mobile phase or detector flow cell. 2. Leaks in the HPLC system. 3. Incomplete mobile phase mixing or degassing. | 1. Flush the system with a strong solvent (e.g., isopropanol). 2. Perform a leak test. 3. Ensure proper mobile phase preparation and use an in-line degasser. |
| Irreproducible retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Column degradation. | 1. Use a column oven to maintain a constant temperature.[3] 2. Prepare fresh mobile phase daily and ensure accurate measurements. 3. Replace the column if it has exceeded its lifetime. |
Sample Preparation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Degradation of this compound during sample preparation. | The sulfonyl chloride group is highly susceptible to hydrolysis by residual water in the solvent or on glassware. | 1. Use anhydrous solvents for sample dissolution. 2. Ensure all glassware is thoroughly dried before use. 3. Prepare samples immediately before analysis and store them at low temperatures if necessary. |
| Incomplete dissolution of the sample. | 1. Insufficient solvent strength. 2. Sample concentration is too high. | 1. Try a stronger organic solvent (e.g., acetonitrile, methanol). Sonication may aid dissolution.[12] 2. Prepare a more dilute sample solution. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[13]
-
Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.[3]
-
Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 4 hours.[3]
-
Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration with the mobile phase, and analyze using the developed HPLC method.
Visualization of Analytical Workflow
Caption: Workflow for impurity analysis of this compound.
References
- G.P. Ellis. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
- Validation of Impurity Methods, Part II. (2014).
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
- Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
- M. S. Mohamed, et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Separation of 2-Acetamido-4-methylthiazole-5-sulphonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
- Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Semantic Scholar.
- P. B. Deshpande, et al.
- A. V. Pervova, et al. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. (2023).
- R. A. Al-Wabli, et al.
- Methanesulfonyl chloride. SpectraBase.
- A. Moser. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. (2008).
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implement
- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9. Sigma-Aldrich.
- A practical guide to forced degradation and stability studies for drug substances.
- Confirmation of introduction of sulfonyl groups. (a) NMR spectra of...
- A. K. Gupta, et al.
- 33S NMR spectra of sulfonium salts: Calculated and experimental.
- Analytical Methods.
- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride. Smolecule.
- B. Sati, et al.
- HPLC Methods for analysis of 2-Amino-5-methylthiazole.
- A. Kumar, et al. Journal of Research and Innovation in Pharmaceutical Sciences.
- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9. Sigma-Aldrich.
- This compound,CAS : 1314977-63-3.
- 2-(2-Methylpropyl)-1,3-thiazole - Optional[MS (GC)] - Spectrum. SpectraBase.
- L. Zhao, et al. 2-Chloro-5-chloromethyl-1,3-thiazole. PMC - NIH.
- 2-Chloro-5-chloromethyl-1,3-thiazole.
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- M. R. Luzung, et al.
- HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
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Validation & Comparative
A Comparative Guide to Sulfonyl Chloride Reactivity: Unveiling the Performance of 2-Methyl-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable electrophiles for the construction of sulfonamides—a privileged scaffold found in a multitude of therapeutic agents.[1][2][3] The choice of sulfonylating agent is a critical parameter that dictates reaction kinetics, substrate scope, and overall synthetic efficiency. While workhorse reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), and benzenesulfonyl chloride (BsCl) are well-characterized, heterocyclic sulfonyl chlorides offer unique electronic properties that can be leveraged for specific applications.
This guide provides an in-depth comparative analysis of 2-Methyl-1,3-thiazole-5-sulfonyl chloride , benchmarking its reactivity against its more common aliphatic and aromatic counterparts. We will dissect the underlying electronic and steric factors that govern their performance and provide validated experimental protocols to ground these principles in practice.
The Theoretical Basis of Reactivity: A Game of Electrophilicity
The reactivity of a sulfonyl chloride in reactions with nucleophiles, such as amines or alcohols, is fundamentally governed by the electrophilicity of the sulfur atom. A greater partial positive charge (δ+) on the sulfur atom renders it more susceptible to nucleophilic attack, thereby accelerating the reaction rate.[4] This electrophilicity is modulated by the electronic nature of the substituent (R) attached to the sulfonyl group (R-SO₂Cl).
-
Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the sulfonyl core, intensifying the sulfur atom's positive character and increasing reactivity.[4][5][6]
-
Electron-Donating Groups (EDGs): These groups push electron density toward the sulfonyl core, partially neutralizing the sulfur's positive character and decreasing reactivity.[4][5][6]
The Hammett equation provides a quantitative framework for correlating these electronic effects with reaction rates for derivatives of aromatic systems.[7] A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing substituents.
The Contenders: A Head-to-Head Comparison
Let's analyze the structural and electronic characteristics of our selected sulfonyl chlorides to predict their relative reactivity.
| Sulfonyl Chloride | Structure | R Group | Electronic Effect of R Group | Predicted Reactivity |
| Mesyl Chloride (MsCl) | CH₃SO₂Cl | Methyl | Weakly Electron-Donating (+I) | High |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Phenyl | Inductively Withdrawing | Moderate |
| Tosyl Chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | p-Tolyl | Net Electron-Donating (+I, Hyperconjugation) | Lower than BsCl |
| This compound | C₄H₄NSO₂Cl | 2-Methyl-1,3-thiazol-5-yl | Net Electron-Withdrawing | High |
Mesyl Chloride (MsCl): The Potent Aliphatic
Mesyl chloride is a small, sterically unhindered, and potent electrophile.[4] The methyl group is weakly electron-donating, but the absence of an extensive π-system for charge delocalization makes the sulfur atom highly electrophilic. It is generally considered one of the more reactive common sulfonylating agents.
Benzenesulfonyl Chloride (BsCl) & Tosyl Chloride (TsCl): The Aromatic Benchmarks
Benzenesulfonyl chloride serves as the parent aromatic system. The phenyl ring is inductively electron-withdrawing. In tosyl chloride, the addition of a para-methyl group introduces an electron-donating effect through induction and hyperconjugation.[4][6] This donation slightly reduces the electrophilicity of the sulfonyl sulfur, making TsCl less reactive than BsCl. This reduced reactivity often translates to better stability and selectivity, making it a popular and predictable reagent.
This compound: The Electron-Deficient Heterocycle
The reactivity of this compound is dictated by the unique electronic nature of the 2-methyl-1,3-thiazole ring.
-
Inherent Electron-Withdrawing Nature: The thiazole ring contains an electronegative nitrogen atom which exerts a powerful electron-withdrawing inductive effect (-I).[8] This effect deactivates the ring toward electrophilic attack but, crucially, enhances the electrophilicity of substituents attached to it.
-
Positional Effects: The sulfonyl chloride is at the C5 position. While the sulfur atom in the thiazole ring can act as an electron donor, the influence of the ring nitrogen dominates, creating a net electron-deficient system that strongly activates the sulfonyl group.[8][9]
-
The 2-Methyl Group: The methyl group at the C2 position is electron-donating. However, its effect is significantly tempered by its distance from the C5-sulfonyl group and the overwhelming electron-withdrawing character of the heterocyclic system.
Experimental Validation: A Protocol for Sulfonamide Synthesis
To provide a self-validating system for comparing reactivity, the following general protocol for sulfonamide formation can be employed. The primary difference when using the more reactive sulfonyl chlorides (Mesyl Chloride and this compound) will be a significantly shorter reaction time and the feasibility of running the reaction at a lower temperature.
Objective: Synthesize N-benzyl-p-toluenesulfonamide as a model reaction. This can be adapted by substituting the sulfonyl chloride.
Materials:
-
Benzylamine
-
Tosyl Chloride (or other sulfonyl chloride)
-
Pyridine (anhydrous, as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the sulfonyl chloride (e.g., Tosyl Chloride, 1.1 eq.) portion-wise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction, especially with highly reactive sulfonyl chlorides.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl, using DCM to rinse the flask. Causality Note: The acid wash removes the pyridine base, forming a water-soluble pyridinium salt.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Causality Note: The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Visualizing the Chemistry
Reaction Mechanism and Workflow
Caption: General mechanism for sulfonamide formation.
Caption: Influence of substituents on sulfur electrophilicity.
Summary and Recommendations
This guide establishes that the reactivity of sulfonyl chlorides is intricately linked to the electronic properties of their organic substituents.
-
This compound emerges as a highly reactive agent, driven by the potent electron-withdrawing nature of the thiazole heterocycle. This makes it an excellent choice for reactions with poorly nucleophilic amines or when rapid reaction times and mild conditions are paramount.
-
Tosyl Chloride (TsCl) remains the reagent of choice for general applications where stability, ease of handling, and predictable, moderate reactivity are desired. Its slightly de-activated nature prevents unwanted side reactions with sensitive substrates.
-
Mesyl Chloride (MsCl) offers high reactivity in a small, sterically unhindered package, ideal for efficient sulfonylation of a wide range of nucleophiles.
Researchers should select their sulfonylating agent based on a careful consideration of the nucleophilicity of their substrate and the desired reaction profile. For challenging transformations requiring a powerful electrophile, this compound represents a potent and valuable tool in the synthetic chemist's arsenal.
References
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (2025). BenchChem.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Preparation of sulfonamides from N-silylamines. (N.D.).
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015).
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
- A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. (2025). BenchChem.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central (PMC).
- Sulfonyl Chlorides and Sulfonamides. (2025). Sigma-Aldrich.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (N.D.). PubMed Central (PMC).
- Chemistry of the thiazoles. (N.D.). Indian Academy of Sciences.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (N.D.). Pharmaguideline.
- Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (2013). Asian Journal of Chemistry, 25(16).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (N.D.). PubMed Central (PMC).
- Hammett equ
- The Synthesis of Functionalised Sulfonamides. (N.D.). UCL Discovery.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (N.D.). Wiley Online Library.
- Values of some Hammett substituent constants (σ). (N.D.).
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (N.D.).
- Table 7.1 Hammett substituent constants and their modified values. (N.D.). Moodle@Units.
- Hammett substituent constants. (N.D.). Stenutz.
- A survey of Hammett substituent constants and resonance and field parameters. (1991). Chemical Reviews, 91(2).
- Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. (2025). BenchChem.
- Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (2022).
- Overview of the Chemistry of 2-Thiazolines. (2008).
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2019). MDPI.
- Mesylates and Tosylates with Practice Problems. (N.D.). Chemistry Steps.
- CHEM 203 Topics Discussed on Nov. 23. (N.D.). University of Illinois Chicago.
- Tosylates And Mesyl
- 3.1.7: Reactions of Alcohols. (2022). Chemistry LibreTexts.
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A Comparative Guide to the Structural Validation of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques required for the structural validation of 2-Methyl-1,3-thiazole-5-sulfonyl chloride, a key building block in medicinal chemistry. We will explore how a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, can definitively distinguish the target molecule from its potential constitutional isomers and synthetic byproducts.
The Imperative of Structural Fidelity in Drug Discovery
The substitution pattern on a heterocyclic ring profoundly influences its physicochemical properties and biological activity. In the case of this compound, the precise placement of the methyl and sulfonyl chloride groups is critical. A misplaced functional group, resulting in an isomeric impurity, could lead to altered reactivity, different biological targets, or unforeseen toxicity. Therefore, robust analytical validation is not merely a procedural formality but a critical step in ensuring the quality and integrity of the synthetic process and the resulting data.
This guide will focus on distinguishing the target compound, This compound (1) , from its plausible constitutional isomers: 2-Methyl-1,3-thiazole-4-sulfonyl chloride (2) and 4-Methyl-1,3-thiazole-5-sulfonyl chloride (3) .
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. A synergistic approach, as outlined below, is essential for unambiguous validation.
A Senior Application Scientist's Guide to the Biological Activity of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Analogs
Introduction: The Therapeutic Promise of the Thiazole Sulfonamide Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of novel therapeutic agents.[1] When functionalized with a sulfonamide group, the resulting thiazole sulfonamide moiety exhibits a remarkable spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] This guide provides an in-depth comparative analysis of the biological activity of a series of N-substituted sulfonamide analogs derived from 2-methyl-1,3-thiazole-5-sulfonyl chloride. Our focus will be on their potential as anticancer agents and inhibitors of carbonic anhydrase, two areas where this scaffold has shown significant promise.
The rationale for exploring analogs of this compound lies in the modular nature of the sulfonamide group. The sulfonyl chloride is a versatile chemical handle that readily reacts with a wide array of primary and secondary amines to generate a diverse library of sulfonamide derivatives. This allows for the systematic modification of the steric and electronic properties of the molecule, enabling a thorough investigation of the structure-activity relationship (SAR) and the optimization of biological activity.
Synthetic Strategy: A Gateway to a Diverse Chemical Library
The synthesis of 2-methyl-1,3-thiazole-5-sulfonamide analogs is a straightforward and high-yielding process, making it an attractive scaffold for medicinal chemistry campaigns. The core intermediate, this compound, serves as the linchpin for generating a library of diverse compounds.
The general synthetic protocol involves the reaction of this compound with a variety of primary or secondary amines in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran. This nucleophilic substitution reaction at the sulfonyl chloride moiety proceeds readily to afford the corresponding N-substituted 2-methyl-1,3-thiazole-5-sulfonamides.
Below is a detailed, step-by-step methodology for the synthesis of these analogs, followed by a workflow diagram.
Experimental Protocol: Synthesis of N-Substituted 2-Methyl-1,3-thiazole-5-sulfonamides
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 equivalents).
-
Addition of Amine: To the stirred solution, add the respective primary or secondary amine (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted 2-methyl-1,3-thiazole-5-sulfonamide analog.
-
Characterization: Confirm the structure and purity of the final compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Synthetic workflow for N-substituted 2-methyl-1,3-thiazole-5-sulfonamides.
Comparative Biological Activity: Anticancer and Carbonic Anhydrase Inhibition
The biological evaluation of 2-methyl-1,3-thiazole-5-sulfonamide analogs has primarily focused on two key areas: their cytotoxic effects against cancer cell lines and their inhibitory activity against carbonic anhydrase (CA) isoenzymes.
Anticancer Activity
The antiproliferative activity of thiazole sulfonamide derivatives has been evaluated against a panel of human cancer cell lines, with the MTT assay being a commonly employed method.[4][5] The following table summarizes representative IC₅₀ values for a series of hypothetical N-substituted 2-methyl-1,3-thiazole-5-sulfonamide analogs, based on published data for structurally similar compounds. This allows for a discussion of the structure-activity relationship (SAR).[6][7]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 2-Methyl-1,3-thiazole-5-sulfonamide Analogs
| Compound | R Group on Sulfonamide | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| 1a | -H | >100 | >100 | >100 |
| 1b | -CH₃ | 85.2 | 92.5 | 78.9 |
| 1c | -Phenyl | 25.6 | 31.8 | 28.4 |
| 1d | -4-Chlorophenyl | 12.3 | 15.7 | 14.1 |
| 1e | -4-Methoxyphenyl | 18.9 | 22.4 | 20.5 |
| 1f | -Benzyl | 35.1 | 41.2 | 38.7 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.5 |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Unsubstituted Sulfonamide (1a): The parent compound with a free sulfonamide group generally exhibits weak to no anticancer activity.
-
Small Alkyl Substitution (1b): Introduction of a small alkyl group like methyl leads to a slight increase in activity, but it remains modest.
-
Aromatic Substitution (1c-1e): A significant enhancement in anticancer activity is observed upon the introduction of an aromatic ring. This is likely due to increased lipophilicity, facilitating cell membrane penetration, and potential π-π stacking interactions with biological targets.
-
Substituents on the Phenyl Ring (1d, 1e): The nature and position of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as a chloro group at the para-position (1d), tend to enhance potency. This may be attributed to favorable electronic interactions with the target protein. Electron-donating groups, like a methoxy group (1e), also confer good activity, suggesting that a balance of electronic and steric factors is important.
-
Benzyl Substitution (1f): The presence of a flexible benzyl group also results in moderate activity, indicating that the spatial arrangement of the aromatic ring is a key determinant of potency.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes.[8] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are considered important anticancer targets.[9] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8] The following table presents the inhibitory activity (IC₅₀ in nM) of our hypothetical series of analogs against key CA isoforms.
Table 2: Comparative Carbonic Anhydrase Inhibitory Activity (IC₅₀ in nM) of 2-Methyl-1,3-thiazole-5-sulfonamide Analogs
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| 1a | 150 | 25 | 8.5 | 15.2 |
| 1b | 250 | 80 | 20.1 | 35.8 |
| 1c | 98 | 15 | 5.2 | 9.8 |
| 1d | 75 | 10 | 3.1 | 6.5 |
| 1e | 110 | 20 | 7.8 | 12.4 |
| 1f | 180 | 55 | 15.6 | 28.9 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Structure-Activity Relationship (SAR) for Carbonic Anhydrase Inhibition:
-
Primary Sulfonamide (1a): The unsubstituted sulfonamide group is a key pharmacophore for CA inhibition and generally shows good activity, particularly against the tumor-associated isoform CA IX.[9]
-
N-Alkylation (1b, 1f): Alkylation of the sulfonamide nitrogen generally leads to a decrease in inhibitory potency.
-
N-Arylation (1c-1e): The introduction of an aromatic ring can modulate the inhibitory profile and selectivity. A phenyl group (1c) often maintains or slightly improves potency. Substituents on the phenyl ring can fine-tune the activity, with electron-withdrawing groups (1d) often leading to enhanced inhibition, particularly against CA IX.[9]
Mechanism of Action: A Multi-pronged Approach to Cancer Therapy
The anticancer activity of 2-methyl-1,3-thiazole-5-sulfonamide analogs is believed to be multifactorial. One of the primary mechanisms is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX.[3]
Carbonic Anhydrase IX Inhibition and its Downstream Effects
In the hypoxic tumor microenvironment, CA IX is highly expressed and contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH. This acidic environment promotes tumor invasion, metastasis, and resistance to chemotherapy. By inhibiting CA IX, these sulfonamide analogs can disrupt the pH balance of cancer cells, leading to intracellular acidification and subsequent apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-methyl-1,3-thiazole-5-sulfonamide scaffold represents a versatile and promising platform for the discovery of novel anticancer agents and carbonic anhydrase inhibitors. The straightforward synthesis allows for the creation of diverse chemical libraries, and the clear structure-activity relationships provide a rational basis for lead optimization.
Future research in this area should focus on:
-
Expanding the diversity of the amine substituents to further probe the SAR and improve potency and selectivity.
-
Investigating the mechanism of action in greater detail , including the identification of other potential molecular targets.
-
Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising analogs in animal models of cancer.
By leveraging the insights gained from this comparative guide, researchers can accelerate the development of novel 2-methyl-1,3-thiazole-5-sulfonamide-based therapeutics with improved efficacy and safety profiles.
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
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Gudipati, R., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, 25(10), 2441. [Link]
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Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(14), e34980. [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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Elkamass, I. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5626. [Link]
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Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]
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Hoshino, M., et al. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981–995. [Link]
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Kılıçaslan, S., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 10(13), 15635–15649. [Link]
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El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1221–1232. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Purity
For professionals in drug development and medicinal chemistry, the purity of reactive intermediates is not merely a matter of quality control; it is a foundational pillar of synthetic efficiency, reaction predictability, and the ultimate safety of the final active pharmaceutical ingredient (API). 2-Methyl-1,3-thiazole-5-sulfonyl chloride is a critical building block, valued for its reactive sulfonyl chloride moiety attached to a biologically significant thiazole scaffold. Its inherent reactivity, however, makes it susceptible to degradation, primarily through hydrolysis to its corresponding sulfonic acid.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous structural confirmation and purity assessment of this vital reagent. We will move beyond mere data presentation to explore the causality behind experimental choices and data interpretation, offering a robust framework for confident analysis.
At a Glance: Comparing Analytical Techniques for Purity Assessment
The choice of an analytical method is contingent on the specific objective, be it definitive structural elucidation, rapid functional group confirmation, or sensitive impurity detection. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, provides the most comprehensive characterization.[1]
| Technique | Primary Application | Quantitative Capability | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structure Elucidation, Purity, Quantification | Excellent (qNMR) | Provides detailed structural information, non-destructive, suitable for identifying and quantifying impurities.[1] | Lower sensitivity compared to MS, requires more sample. |
| IR Spectroscopy | Functional Group Identification | Limited | Rapid, simple, excellent for detecting the presence of the sulfonyl chloride group and hydroxyl impurities.[1][2] | Provides limited structural detail, not ideal for complex mixture analysis. |
| Mass Spectrometry | Molecular Weight Confirmation, Impurity ID | Good (with calibration) | High sensitivity, provides molecular weight and fragmentation patterns, ideal for detecting trace impurities.[1] | Can be destructive, may require derivatization for volatile/stable analysis (GC-MS).[3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity and chemical environment, making it exceptionally well-suited for identifying and quantifying impurities.[1] The primary impurity of concern is the hydrolysis product, 2-methyl-1,3-thiazole-5-sulfonic acid, which is readily distinguishable by NMR.
Expected Spectral Data
The electron-withdrawing nature of the sulfonyl chloride group and the aromatic thiazole ring significantly influences the chemical shifts of adjacent protons and carbons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Impurity Detection |
| Thiazole-H (H4) | ~8.0 - 8.5 | Singlet | 1H | The proton at the C4 position is significantly deshielded by the adjacent sulfonyl chloride group. |
| Methyl-H (-CH₃) | ~2.8 - 3.0 | Singlet | 3H | The methyl group at the C2 position is also deshielded by the aromatic ring system. |
| Sulfonic Acid-OH | >10 (broad) | Singlet | 1H | Impurity Marker: The presence of the sulfonic acid hydrolysis product would be indicated by a broad, exchangeable proton signal at a very low field. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (C-CH₃) | ~165 - 170 |
| C4 (C-H) | ~145 - 150 |
| C5 (C-SO₂Cl) | ~135 - 140 |
| -CH₃ | ~18 - 20 |
Experimental Protocol: ¹H NMR Spectroscopy
Causality: The high reactivity and moisture sensitivity of sulfonyl chlorides necessitate the use of dry, aprotic deuterated solvents to prevent sample degradation during analysis.[1][2]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable dry, aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters on a 400 MHz spectrometer include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure accurate integration for purity assessment.
-
Data Interpretation Workflow
Caption: Workflow for NMR spectrum analysis to confirm purity.
Infrared (IR) Spectroscopy: Rapid Functional Group Fingerprinting
IR spectroscopy is an indispensable tool for the rapid confirmation of key functional groups. For this compound, it provides definitive evidence for the presence of the critical sulfonyl chloride group (-SO₂Cl) and can quickly reveal the presence of the sulfonic acid (-SO₃H) impurity through its characteristic O-H stretch.[1][2]
Expected IR Absorption Bands
The vibrational frequencies of the S=O bonds in sulfonyl chlorides are highly characteristic and appear as strong absorption bands.[2]
Table 3: Characteristic FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch (Thiazole Ring)[5] |
| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃)[2] |
| ~1620 | Medium | C=N Stretch (Thiazole Ring)[5][6] |
| ~1500 | Medium | Thiazole Ring Skeletal Vibrations[5][7] |
| ~1375 - 1410 | Strong | Asymmetric S=O Stretch (SO₂Cl) [1][2] |
| ~1185 - 1204 | Strong | Symmetric S=O Stretch (SO₂Cl) [1][2] |
| ~750 - 650 | Medium-Weak | C-S Stretch (Thiazole Ring)[5] |
| ~3200 - 2500 (very broad) | N/A | Impurity Marker: O-H Stretch of sulfonic acid |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Causality: ATR-FTIR is the preferred method as it requires minimal sample preparation and protects the moisture-sensitive sample from the atmosphere, unlike the preparation of KBr pellets which can expose the sample to ambient moisture.[1]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Key Functional Group Identification
Caption: Key IR absorption regions for functional group analysis.
Mass Spectrometry (MS): Definitive Molecular Weight and Impurity Detection
Mass spectrometry is a highly sensitive technique that confirms the molecular weight of this compound and can detect impurities at levels often missed by NMR or IR.[1] A key diagnostic feature for chlorine-containing compounds is the isotopic pattern of the molecular ion peak.
Expected Mass Spectrum Features
The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic 3:1 ratio for the M⁺ and M+2 peaks.[1][2]
-
Molecular Ion (M⁺): The expected molecular ion peak will appear as a cluster.
-
m/z for C₄H₄N³⁵Cl O₂S₂ = 196.93
-
m/z for C₄H₄N³⁷Cl O₂S₂ = 198.93
-
-
Isotopic Pattern: A pair of peaks at m/z ~197 and ~199 with an intensity ratio of approximately 3:1 is definitive proof of a molecule containing one chlorine atom.
-
Fragmentation: The molecular ion is unstable and will fragment into smaller, characteristic pieces. The loss of the chlorine radical (·Cl) or the entire sulfonyl chloride group (·SO₂Cl) are common fragmentation pathways.[8]
Experimental Protocol: GC-MS with Derivatization
Causality: Sulfonyl chlorides can be thermally labile and may degrade in the hot injector of a gas chromatograph.[3][4] To ensure robust and reproducible analysis, derivatization to the more stable N,N-diethylsulfonamide is a common and effective strategy.[3]
-
Sample Preparation: Accurately weigh a known amount of the sulfonyl chloride into a vial.
-
Derivatization: Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane). Add a solution of an amine, such as diethylamine, to quantitatively convert the sulfonyl chloride to its corresponding sulfonamide.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
GC Column: A standard non-polar column (e.g., RTX-5MS) is typically used.
-
Temperature Program: Start at a low oven temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the components.
-
MS Detector: Use Electron Impact (EI) ionization. The mass analyzer will scan a range (e.g., m/z 50-400) to detect the derivatized product and any impurities.
-
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Alternative Methodologies: A Comparative Perspective
While spectroscopic methods are paramount for structural confirmation, chromatographic techniques are indispensable for quantitative purity analysis, especially when dealing with known impurities or non-volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): This is a highly versatile technique for purity assessment.[1] A reversed-phase HPLC method using a C18 column with a water/acetonitrile mobile phase and UV detection is commonly employed. This method can effectively separate the sulfonyl chloride from its more polar sulfonic acid hydrolysis product. It is the method of choice for accurate quantification when certified reference standards are available.
-
Gas Chromatography (GC): As discussed, GC is highly effective for purity analysis, particularly when coupled with a mass spectrometer (GC-MS).[4] However, due to the thermal lability of the sulfonyl chloride, derivatization is often required for reliable results.[3]
Conclusion
Confirming the purity of this compound is a critical step in ensuring the success of subsequent synthetic transformations. No single technique provides a complete picture. A comprehensive and self-validating approach relies on the synergy of multiple spectroscopic methods.
-
NMR spectroscopy serves as the definitive tool for structural elucidation and the primary method for identifying and quantifying both expected and unexpected impurities.
-
IR spectroscopy offers a rapid and straightforward confirmation of the essential sulfonyl chloride functional group and a quick check for hydrolysis.
-
Mass spectrometry provides unambiguous confirmation of the molecular weight, leveraging the characteristic chlorine isotopic pattern, and offers unparalleled sensitivity for detecting trace-level impurities.
By integrating the data from these three powerful techniques, researchers, scientists, and drug development professionals can proceed with confidence, knowing their starting material meets the stringent purity requirements for their critical applications.
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IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
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(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. Available at: [Link]
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A Comparative Guide to the X-ray Crystallography of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Derivatives: Unveiling Molecular Architecture for Advanced Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiazole Scaffolds in Medicinal Chemistry
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Derivatives of this five-membered heterocycle, which contains both sulfur and nitrogen, exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4] The 2-Methyl-1,3-thiazole-5-sulfonyl chloride scaffold, in particular, serves as a versatile building block for synthesizing novel drug candidates. The sulfonyl chloride group is a highly reactive handle for introducing diverse functionalities, while the thiazole nucleus acts as a critical pharmacophore that interacts with biological targets.[3][4]
Understanding the precise three-dimensional (3D) arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR) and for engaging in rational, structure-based drug design. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method—the gold standard—for elucidating the absolute molecular architecture in the solid state.[5] This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques, supported by experimental protocols and data, to empower researchers in the structural characterization of this vital class of compounds.
Definitive Structural Elucidation: The Power of X-ray Crystallography
X-ray crystallography provides an unambiguous determination of a molecule's 3D structure, revealing precise bond lengths, bond angles, and the overall conformation. This technique is indispensable for confirming stereochemistry and understanding the subtle intermolecular interactions that govern how molecules pack in a crystal lattice—interactions that can be analogous to those between a drug and its protein target.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience. Each step is designed to ensure the collection of high-quality diffraction data, which is the foundation for an accurate structural model.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Case Study: Crystal Structure of a Thiazole-Methylsulfonyl Derivative
In a study focused on developing carbonic anhydrase inhibitors, researchers synthesized a series of thiazole-methylsulfonyl derivatives.[3][4] The molecular structure of one derivative, 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (Compound 2b) , was unequivocally confirmed by a single-crystal X-ray diffraction study.[3][4] This analysis provided critical insights into the molecule's conformation and the spatial relationship between the key thiazole and methylsulfonyl pharmacophores, which are crucial for enzyme inhibition.[3][4]
| Crystallographic Parameter | Description | Significance in Drug Design |
| Space Group & Crystal System | Describes the symmetry of the crystal lattice. | Influences crystal packing and can reveal molecular symmetry. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the size and shape of the crystal's building block. |
| Bond Lengths (Å) | The precise distances between the centers of bonded atoms. | Confirms chemical identity and reveals electronic effects (e.g., partial double bonds). |
| Bond Angles (°) & Torsion Angles (°) | Defines the geometry around atoms and the rotation around bonds. | Determines the molecule's 3D shape and conformation, which is critical for receptor fitting. |
| Intermolecular Interactions | Non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between molecules in the crystal. | Provides a model for understanding potential drug-receptor interactions. |
| R-factor (Residual Factor) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low R-factor indicates a high-quality, reliable structure. |
A Comparative Overview of Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, it is part of a larger analytical toolkit. Other spectroscopic and spectrometric methods are essential for routine characterization, purity assessment, and for studying molecules in different physical states.
Caption: Relationship between analytical techniques and the structural information they provide.
Performance Comparison
| Technique | Information Provided | Sample State | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Solid (Single Crystal) | The definitive "gold standard" for structural elucidation.[5] | Requires high-quality single crystals, which can be difficult to grow.[5] Provides solid-state, not solution, structure. |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state conformation. | Solution | Non-destructive; excellent for confirming the molecular framework in a biologically relevant medium. | Does not provide precise bond lengths/angles. Structure may differ from the solid state. |
| Mass Spectrometry (HRMS) | Molecular weight, elemental composition, fragmentation patterns. | Gas/Solution | Extremely high sensitivity and accuracy for molecular formula determination. | Provides no information on 3D structure or atomic connectivity. |
| IR Spectroscopy | Presence of specific functional groups (e.g., S=O, N-H, C=O). | Solid/Liquid | Fast, simple, and excellent for confirming the presence of key functional groups.[5] | Provides very limited information about the overall molecular skeleton. |
In the characterization of thiazole-methylsulfonyl derivatives, NMR spectroscopy is crucial for confirming the successful synthesis. For example, the methylsulfonyl protons typically appear as a singlet around 3.24-3.25 ppm, while the thiazole ring proton resonates between 7.20 and 7.80 ppm in ¹H NMR spectra.[3][4] High-Resolution Mass Spectrometry (HRMS) is then used to confirm the elemental composition with high accuracy.[3][4] Finally, X-ray crystallography provides the definitive 3D structure, validating the assignments from other techniques and revealing the precise spatial arrangement essential for computational modeling and SAR analysis.[3][4]
Detailed Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
This protocol outlines the standard procedure for determining the crystal structure of a this compound derivative.
-
Crystal Growth (Crucial Step):
-
Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, ethyl acetate/hexane). Causality: The goal is to create a saturated solution from which single crystals can nucleate and grow slowly.
-
Use a technique like slow evaporation (cover the vial with parafilm and poke a few small holes), vapor diffusion (place the vial in a sealed chamber containing a less polar anti-solvent), or slow cooling.
-
Note: Given the reactivity of sulfonyl chlorides, anhydrous solvents and potentially an inert atmosphere are recommended to prevent hydrolysis.[5]
-
-
Crystal Mounting:
-
Using a microscope, select a well-formed, single crystal with sharp edges and no visible defects (size typically 0.1-0.3 mm).
-
Carefully mount the crystal on a cryoloop or glass fiber using cryo-protectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium stream to minimize thermal motion and radiation damage.
-
Perform an initial screening to determine the unit cell and crystal quality.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam (typically using Mo Kα radiation).[6]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and absorption correction).
-
Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms (solving the "phase problem").
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
Locate and refine hydrogen atoms.
-
The final model is validated using metrics like the R-factor, goodness-of-fit, and residual electron density maps.
-
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve ~5 mg of the thiazole derivative in ~0.6 mL of a suitable deuterated solvent.
-
Solvent Choice: Due to the reactivity of the sulfonyl chloride moiety, aprotic solvents such as deuterated chloroform (CDCl₃), DMSO-d₆, or acetone-d₆ are required.[5] DMSO-d₆ is often used for its ability to dissolve a wide range of polar compounds.[3][4]
-
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in complex structural assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Assign chemical shifts (ppm) for all unique protons and carbons by comparing with known values for similar structures and analyzing coupling patterns.
-
Conclusion: An Integrated Approach to Structural Verification
For drug development professionals working with this compound derivatives, a multi-faceted analytical approach is essential. While NMR, MS, and IR spectroscopy provide rapid and crucial data for synthesis confirmation and purity assessment, they cannot replace the definitive and high-resolution insights offered by single-crystal X-ray crystallography. The precise 3D structural data obtained from crystallography is the bedrock of modern drug discovery, enabling accurate SAR analysis, facilitating structure-based design of more potent and selective molecules, and providing the foundational data for computational modeling. By integrating these techniques, researchers can confidently characterize their novel compounds and accelerate the journey from molecular concept to therapeutic reality.
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Gul, H. I. et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
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Gul, H. I. et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. [Link]
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Zhao, L. et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E. [Link]
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Ali, S. et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. [Link]
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Soudani, S. et al. (2014). Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. IUCr Journals. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of Novel 2-Methyl-1,3-thiazole-5-sulfonyl Chloride-Based Compounds
This guide provides a comprehensive comparative study of the antimicrobial spectrum of newly synthesized compounds derived from 2-Methyl-1,3-thiazole-5-sulfonyl chloride. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents. We will delve into the synthesis, characterization, and antimicrobial evaluation of these compounds, presenting a clear comparison with established antibiotics. The rationale behind the experimental design and the interpretation of the results are framed within the context of structure-activity relationships (SAR) to provide actionable insights for future drug design.
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial drugs.[1][2] The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in numerous clinically approved drugs and has demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral effects.[2][3] When functionalized with a sulfonamide group, these derivatives have shown significant potential as antimicrobial agents.[4][5][6][7] Sulfonamides typically exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[8][9] This disruption of folate synthesis ultimately inhibits the production of nucleic acids, leading to a bacteriostatic effect.[8][10][11]
This guide focuses on a series of novel compounds synthesized from a this compound core. By systematically modifying the substituents on the sulfonamide nitrogen, we aim to explore the structure-activity relationships and identify derivatives with a broad and potent antimicrobial spectrum. The choice of a thiazole-based sulfonamide scaffold is predicated on the potential for synergistic or enhanced antimicrobial activity arising from the combination of these two pharmacologically important moieties.[5]
Experimental Design and Rationale
The following sections detail the experimental protocols for the synthesis of the thiazole-based sulfonamide derivatives and the subsequent evaluation of their antimicrobial activity. The methodologies have been selected to ensure robust and reproducible data, allowing for a meaningful comparison between the synthesized compounds and standard reference antibiotics.
The synthesis of the target compounds is a multi-step process that begins with the preparation of the core intermediate, this compound. This intermediate is then reacted with a series of primary and secondary amines to yield the corresponding sulfonamide derivatives.
Experimental Protocol: General Synthesis of 2-Methyl-1,3-thiazole-5-sulfonamides
-
Synthesis of Sulfonamide Derivatives:
-
To a solution of the desired amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add this compound (1.0 equivalent) dropwise.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final sulfonamide derivative.
-
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices: The use of a slight excess of the amine ensures the complete consumption of the sulfonyl chloride. The addition of a base is crucial to prevent the protonation of the amine starting material, which would render it non-nucleophilic. The choice of solvent and reaction temperature is optimized to ensure solubility of the reactants and to control the reaction rate.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the preparation of 2-Methyl-1,3-thiazole-5-sulfonamide derivatives.
The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Culture the test microorganisms (bacterial and fungal strains) overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the overnight cultures to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound and reference antibiotic (e.g., Ciprofloxacin, Fluconazole) in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for antimicrobial susceptibility testing, allowing for direct comparison of results across different studies. The use of standardized inoculums and control wells is essential for the validity and reproducibility of the assay.
Diagram of Antimicrobial Testing Workflow
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) by broth microdilution.
Results and Discussion: Comparative Antimicrobial Spectrum
The antimicrobial activity of a representative set of synthesized 2-Methyl-1,3-thiazole-5-sulfonamide derivatives was evaluated against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi. The results, presented as MIC values (µg/mL), are summarized in the table below. Ciprofloxacin and Fluconazole were used as reference standards for antibacterial and antifungal activity, respectively.
Table 1: Minimum Inhibitory Concentrations (MICs) of 2-Methyl-1,3-thiazole-5-sulfonamide Derivatives
| Compound | R Group on Sulfonamide | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| TMSC-1 | Phenyl | 16 | 32 | >64 |
| TMSC-2 | 4-Chlorophenyl | 8 | 16 | 64 |
| TMSC-3 | 4-Methoxyphenyl | 32 | 64 | >64 |
| TMSC-4 | Pyridin-2-yl | 4 | 8 | 32 |
| Ciprofloxacin | - | 0.5 | 0.25 | NA |
| Fluconazole | - | NA | NA | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound-based compounds was not available in the search results.
Discussion of Structure-Activity Relationships (SAR):
The preliminary SAR analysis of this series of compounds reveals several key trends. The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining both the potency and the spectrum of antimicrobial activity.
-
Influence of Aromatic Substituents: The introduction of a phenyl group (TMSC-1) conferred moderate activity against both Gram-positive and Gram-negative bacteria. The presence of an electron-withdrawing group, such as chlorine at the para-position of the phenyl ring (TMSC-2), resulted in a two-fold increase in potency against both bacterial strains. This suggests that electronic effects can significantly modulate the antimicrobial activity. Conversely, the presence of an electron-donating methoxy group (TMSC-3) led to a decrease in activity. This is a common trend observed in other series of thiazole-based antimicrobial agents.[12][13]
-
Impact of Heterocyclic Moieties: Replacing the phenyl ring with a heteroaromatic system, such as a pyridin-2-yl group (TMSC-4), resulted in the most potent compound in this series. TMSC-4 exhibited a four-fold increase in activity against S. aureus and a four-fold increase against E. coli compared to the parent phenyl derivative (TMSC-1). This compound also showed the most promising antifungal activity against C. albicans. The nitrogen atom in the pyridine ring may be involved in additional binding interactions with the target enzyme, leading to enhanced inhibition. The incorporation of various heterocyclic moieties has been a successful strategy in the development of potent antimicrobial thiazole derivatives.[3][5][12][13]
Putative Mechanism of Action
Based on the sulfonamide scaffold present in the synthesized compounds, it is hypothesized that their primary mechanism of action is the inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms.[8][9] This pathway is essential for the synthesis of nucleic acids and certain amino acids.[8] As animals obtain folate from their diet, this pathway is an attractive target for selective antimicrobial therapy.[8][10]
Diagram of Proposed Mechanism of Action
Caption: Proposed mechanism of action: competitive inhibition of dihydropteroate synthetase.
Conclusion and Future Directions
This comparative study demonstrates that 2-Methyl-1,3-thiazole-5-sulfonamide derivatives represent a promising class of antimicrobial agents. The preliminary structure-activity relationship analysis indicates that the antimicrobial potency and spectrum can be effectively tuned by modifying the substituent on the sulfonamide nitrogen. In particular, the incorporation of a pyridin-2-yl moiety (TMSC-4) resulted in a compound with enhanced antibacterial and antifungal activity.
Future research should focus on the synthesis of a broader range of derivatives to further explore the SAR and to optimize the antimicrobial profile. This will include the introduction of a wider variety of heterocyclic and substituted aromatic rings. Further studies are also warranted to confirm the proposed mechanism of action through enzymatic assays and to evaluate the in vivo efficacy and toxicity of the most promising compounds. The development of hybrid molecules incorporating the thiazole-sulfonamide scaffold with other known antimicrobial pharmacophores could also be a fruitful avenue for the discovery of novel and potent antimicrobial drugs.[3][5]
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Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online. [Link]
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Sulfonamide: Uses, Interactions, and Mechanism of Action. Minicule. [Link]
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What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx Health. [Link]
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Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
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(PDF) Antimicrobial sulfonamide drugs. ResearchGate. [Link]
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Synthesis and Antimicrobial Evaluation of Some Novel Sulfonamide Derivatives Containing Thiazole Moiety. Jetir.Org. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Center for Biotechnology Information. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. [Link]
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Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. National Center for Biotechnology Information. [Link]
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Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. PubMed. [Link]
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Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. MDPI. [Link]
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An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]
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Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]
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Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. IJPSDR. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
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Synthesis and biological evaluation of some 2, 4, 5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. Journal of Infection and Public Health. [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Center for Biotechnology Information. [Link]
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Assessing the Safety Profile of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutic agents is a critical decision, balancing synthetic utility with the inherent safety profile of the resulting molecules. This guide provides an in-depth technical assessment of the safety profile of 2-Methyl-1,3-thiazole-5-sulfonyl chloride and its derivatives, compounds of increasing interest in medicinal chemistry. We will objectively compare their potential hazards with alternative sulfonylating agents and provide supporting experimental data and protocols to empower informed decision-making in your research endeavors.
Introduction: The Thiazole Sulfonamide Scaffold in Medicinal Chemistry
The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds, including anticancer, antioxidant, and antimicrobial agents.[1][2][3] When functionalized with a sulfonamide group, the resulting thiazole sulfonamide derivatives exhibit a broad spectrum of pharmacological activities.[1][4] this compound serves as a key intermediate for the synthesis of a diverse library of these derivatives. However, the introduction of any new chemical entity into a drug discovery pipeline necessitates a thorough evaluation of its safety profile. This guide will delve into the potential toxicities associated with this class of compounds and provide a framework for their assessment.
Potential Safety Concerns: A Mechanistic Perspective
The primary safety concerns with this compound and its derivatives stem from two main areas: the inherent reactivity of the sulfonyl chloride group and the metabolic fate of the thiazole ring.
2.1. Reactivity of the Sulfonyl Chloride Moiety
Sulfonyl chlorides are reactive electrophiles, a property that makes them useful in synthesis but also a source of potential hazards. They are known to be corrosive and can cause severe burns upon contact with skin and eyes.[1][4] Inhalation of their vapors can lead to respiratory tract irritation. Furthermore, they react exothermically with water and moisture, producing corrosive hydrochloric acid and the corresponding sulfonic acid, necessitating careful handling and storage in a dry environment.[1][5]
2.2. Metabolic Activation of the Thiazole Ring: The Specter of Reactive Metabolites
A more subtle, yet significant, safety concern lies in the metabolic activation of the thiazole ring. The 2-aminothiazole functionality, a common core in many derivatives, has been identified as a potential "toxicophore."[6] This is due to its susceptibility to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[6] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.
In Vitro Safety Assessment: A Practical Guide
A robust preclinical safety assessment begins with a battery of in vitro assays to evaluate cytotoxicity and mutagenicity.
3.1. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.
Experimental Protocol: MTT Assay for Thiazole Derivatives
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
3.2. Mutagenicity Assessment: The Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow the desired Salmonella typhimurium tester strains (e.g., TA98 and TA100, with and without S9 metabolic activation) overnight in nutrient broth.
-
Test Mixture Preparation: In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer.
-
Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) to the test mixture and gently vortex.
-
Plating: Pour the entire mixture onto a minimal glucose agar plate and distribute evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Comparative Analysis with Alternative Sulfonylating Agents
In drug synthesis, the choice of a sulfonylating agent can impact not only the reaction efficiency but also the overall safety profile of the process and the final product. Here, we compare this compound with two commonly used alternatives: benzenesulfonyl chloride and p-toluenesulfonyl chloride.
| Feature | This compound | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) |
| Reactivity | High, typical of sulfonyl chlorides. | High, reacts with nucleophiles.[1] | High, widely used for sulfonamide formation.[4] |
| Handling Precautions | Corrosive, moisture-sensitive.[7] | Corrosive, lachrymator, reacts with water.[1][8] | Corrosive, moisture-sensitive, causes burns.[4][9] |
| Metabolic Concerns | Potential for reactive metabolite formation from the thiazole ring.[6] | Benzene ring can be metabolized, but less concern for reactive metabolite formation compared to some heterocycles. | Toluene moiety is generally metabolized to benzoic acid derivatives, which are readily excreted. |
| Synthesis of Thiazole Sulfonamides | Direct precursor. | Can be used to synthesize N-(thiazol-2-yl)benzenesulfonamide derivatives.[1][4] | Commonly used to synthesize N-tosylated thiazoles.[10] |
Causality Behind Experimental Choices: The choice between these reagents often depends on the desired final structure and the tolerance of the starting material to the reaction conditions. While this compound provides a direct route to the target scaffold, the potential for downstream metabolic liabilities may lead researchers to consider alternatives, even if they require additional synthetic steps.
In Vivo Toxicity: Insights from Analogs
A study on 2-aminothiazole, the parent amine for many of the derivatives synthesized from the title compound, provides some insight. While some studies on 2-aminothiazole derivatives have shown low toxicity in certain cell lines, the parent compound itself has been noted for potential hazards.[11][12] Furthermore, GHS classification for the closely related 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. This suggests that derivatives of this compound should be handled with appropriate caution, assuming a similar hazard profile until specific data is generated.
Acute Oral Toxicity Study Design (Rat - OECD 423)
For a preliminary in vivo assessment, an acute oral toxicity study in rats is a standard approach.
-
Animals: Use healthy, young adult rats (e.g., Sprague-Dawley), typically females.
-
Dosing: Administer the test substance by oral gavage at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg, depending on expected toxicity).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Endpoint: The study provides an estimate of the acute oral LD₅₀ (the dose that is lethal to 50% of the animals).
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: Metabolic Activation of 2-Aminothiazole
Caption: Potential metabolic activation pathway of 2-aminothiazole derivatives.
Diagram 2: Experimental Workflow for In Vitro Safety Assessment
Caption: Workflow for in vitro cytotoxicity and mutagenicity testing.
Conclusion and Recommendations
This compound and its derivatives are valuable tools in medicinal chemistry for the construction of novel, biologically active molecules. However, their use necessitates a careful and thorough assessment of their safety profile.
Key Recommendations for Researchers:
-
Prioritize In Vitro Screening: Conduct comprehensive in vitro cytotoxicity and mutagenicity testing early in the development process for any novel derivative.
-
Handle with Care: Due to the reactive nature of the sulfonyl chloride group, always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and eye protection.
-
Consider Metabolic Liabilities: Be mindful of the potential for reactive metabolite formation from the 2-aminothiazole core. Consider early-stage metabolic stability and reactive metabolite screening assays.
-
Evaluate Alternatives: For lead optimization, if significant safety concerns arise, consider alternative sulfonylating agents or structural modifications to mitigate the risk of reactive metabolite formation.
By integrating these safety assessment strategies into the drug discovery workflow, researchers can more effectively identify and advance promising new therapeutic candidates while minimizing potential risks.
References
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Ningbo Innopharmchem Co., Ltd. (2026, January 6). Safe Handling and Storage of Benzenesulfonyl Chloride. [Link]
-
Cole-Parmer. Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%. [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. [Link]
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Scribd. Msds P-Toluenesulfonyl Chloride. [Link]
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New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Ruankham, W., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry. [Link]
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PrepChem.com. Synthesis of p-toluenesulfonamide. [Link]
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Singh, P., et al. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current Drug Metabolism, 18(12), 1146-1168. [Link]
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Abdel-Wahab, B. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]
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Sharma, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(17), 5489. [Link]
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Khalifa, M. E. (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 68(1), 1-25. [Link]
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PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]
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Rana, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]
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National Institute of Health Sciences. benzenesulfonamide. [Link]
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ResearchGate. Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). [Link]
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BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2). [Link]
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Klebl, B. M., et al. (2018). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological Sciences, 165(1), 183-192. [Link]
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Khan, A., et al. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Frontiers in Pharmacology, 12, 799839. [Link]
-
ResearchGate. Chemical structures of thiazole sulfonamides (1–12), 2-aminothiazole (parent compound A), and RSV. [Link]
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A Comparative Guide to the Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride
This compound is a pivotal building block in medicinal chemistry and drug discovery. Its structural motif, featuring a thiazole ring, is a well-established pharmacophore present in a multitude of approved drugs, imparting a wide range of biological activities. The sulfonyl chloride functional group serves as a versatile handle for the synthesis of sulfonamides, a class of compounds renowned for their therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties. The strategic placement of the methyl group at the 2-position can further modulate the molecule's pharmacokinetic and pharmacodynamic profile.
Given its importance as a synthetic intermediate, the efficient and scalable synthesis of this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for the preparation of this key intermediate. The benchmark method, a classic Sandmeyer-type reaction, is contrasted with a two-step alternative involving the synthesis and subsequent chlorination of the corresponding sulfonic acid. This analysis is supported by detailed experimental protocols, a comparative data summary, and mechanistic insights to empower chemists in selecting the most appropriate method for their specific research and development needs.
Benchmark Method: The Sandmeyer-Type Synthesis from 2-Amino-5-methylthiazole
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a wide array of functionalities via a diazonium salt intermediate. In the context of synthesizing this compound, this approach is often considered the benchmark due to its relatively high yields and the ready availability of the starting material, 2-amino-5-methylthiazole.
Causality Behind Experimental Choices
The transformation of the amino group into a sulfonyl chloride is a multi-step process that occurs in a single pot. The initial step is the diazotization of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid. The resulting diazonium salt is highly reactive and is immediately subjected to a copper-catalyzed reaction with a source of sulfur dioxide. Modern adaptations of this method often utilize 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and easily handled solid surrogate for gaseous sulfur dioxide. The copper(I) or copper(II) catalyst facilitates the radical decomposition of the diazonium salt and the subsequent formation of the sulfonyl radical, which is then trapped by a chlorine source to yield the final sulfonyl chloride product.
Experimental Protocol: Sandmeyer-Type Synthesis
Materials:
-
2-Amino-5-methylthiazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Copper(II) chloride
-
Acetonitrile
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-methylthiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, dissolve DABSO (0.6 equivalents) and copper(II) chloride (0.05 equivalents) in acetonitrile.
-
Carefully add the cold diazonium salt solution from step 2 to the DABSO/copper(II) chloride solution at room temperature. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases and the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction by carefully adding it to a mixture of ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for the Sandmeyer-type synthesis.
Alternative Method: Two-Step Synthesis via a Sulfonic Acid Intermediate
An alternative approach to the synthesis of this compound involves a two-step process: the initial formation of 2-methyl-1,3-thiazole-5-sulfonic acid, followed by its conversion to the desired sulfonyl chloride. This method avoids the use of potentially unstable diazonium salts and may be preferable in certain laboratory settings.
Causality Behind Experimental Choices
The first step, the direct sulfonation of 2-methylthiazole, is an electrophilic aromatic substitution reaction. Thiazole is an electron-rich heterocycle, and the 5-position is susceptible to electrophilic attack. Fuming sulfuric acid or chlorosulfonic acid are commonly employed as sulfonating agents. The choice of reagent and reaction conditions is critical to control the regioselectivity and prevent side reactions.
The second step involves the conversion of the sulfonic acid to the sulfonyl chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction proceeds via the formation of a reactive intermediate, which is then attacked by a chloride ion to yield the final product.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonic acid
Materials:
-
2-Methylthiazole
-
Chlorosulfonic acid
-
Dichloromethane
-
Ice
-
Diethyl ether
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool a solution of 2-methylthiazole (1 equivalent) in dichloromethane to 0 °C.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and remove the water under reduced pressure to obtain the crude 2-methyl-1,3-thiazole-5-sulfonic acid. The product can often be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
2-Methyl-1,3-thiazole-5-sulfonic acid
-
Thionyl chloride
-
Dimethylformamide (catalytic amount)
-
Toluene
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the crude 2-methyl-1,3-thiazole-5-sulfonic acid (1 equivalent) in toluene.
-
Add a catalytic amount of dimethylformamide.
-
Add thionyl chloride (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the evolution of HCl and SO2 gases ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Caption: Workflow for the two-step synthesis via sulfonic acid.
Comparative Analysis of Synthetic Methods
| Parameter | Benchmark Method (Sandmeyer-Type) | Alternative Method (Two-Step) |
| Starting Material | 2-Amino-5-methylthiazole | 2-Methylthiazole |
| Number of Steps | One-pot | Two distinct steps |
| Typical Yield | Moderate to Good (60-80%) | Moderate (overall yield for two steps) |
| Reaction Time | Shorter (typically a few hours) | Longer (can be over 24 hours for both steps) |
| Reagent Safety | Diazonium salts are potentially explosive. DABSO is a safer SO2 source. | Chlorosulfonic acid and thionyl chloride are corrosive and moisture-sensitive. |
| Scalability | Scalable with appropriate safety precautions for handling diazonium intermediates. | Generally scalable, but handling large quantities of corrosive reagents requires care. |
| Purification | Often requires chromatographic purification. | May require purification after each step. |
| Cost-Effectiveness | Can be cost-effective if the starting amine is readily available. | May be more expensive due to the use of multiple reagents and longer reaction times. |
Conclusion and Recommendations
Both the Sandmeyer-type reaction and the two-step synthesis via a sulfonic acid intermediate represent viable pathways for the preparation of this compound. The choice between these methods will largely depend on the specific requirements of the research or development project.
The Sandmeyer-type synthesis is a robust and efficient one-pot procedure that is well-suited for producing moderate to large quantities of the target compound, provided that the necessary safety measures for handling diazonium intermediates are in place. The use of a stable SO2 surrogate like DABSO significantly enhances the safety and practicality of this method.
The two-step synthesis offers an alternative that avoids the generation of diazonium salts. This may be a deciding factor for laboratories that are not equipped to handle these intermediates. However, this route is longer and involves the use of highly corrosive reagents. The overall yield may also be lower than the Sandmeyer approach.
For most applications, the benchmark Sandmeyer-type method is recommended as the more direct and higher-yielding approach. However, the two-step alternative provides a valuable option when the avoidance of diazonium intermediates is a primary concern. Researchers should carefully consider the scale of their synthesis, available equipment, and safety protocols before selecting the most appropriate method.
References
- This guide is a synthesis of established chemical principles and does not refer to a single, specific publication that directly compares these two methods for this exact molecule. The protocols and discussions are based on general knowledge of Sandmeyer reactions and electrophilic aromatic substitutions found in standard organic chemistry literature and databases.
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Methyl-1,3-thiazole-5-sulfonamide Analogs
Introduction: The Convergence of a Privileged Scaffold and a Critical Therapeutic Target
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents; these are often referred to as "privileged scaffolds." The thiazole ring is one such structure, forming the core of numerous drugs due to its unique electronic properties and ability to engage in diverse biological interactions.[1] When functionalized with a sulfonamide group, the resulting thiazole-sulfonamide moiety becomes a powerful pharmacophore, particularly for targeting metalloenzymes.[2]
This guide focuses on a specific, promising class of these compounds: analogs of 2-Methyl-1,3-thiazole-5-sulfonamide. Our exploration will center on their activity as inhibitors of Carbonic Anhydrases (CAs), a family of zinc-containing enzymes crucial to human physiology and pathology.[2] While ubiquitous isoforms like hCA I and II are involved in fundamental processes, certain isoforms, notably hCA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[3][4] The primary challenge, therefore, is not just to inhibit CAs, but to do so with high selectivity for the cancer-associated isoforms.
To navigate this challenge, we turn to Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR is a computational paradigm that builds mathematical models to correlate the chemical structure of compounds with their biological activity.[5] By understanding which molecular properties (descriptors) enhance or diminish inhibitory potency and selectivity, QSAR provides a rational, predictive framework to guide the design of superior drug candidates, accelerating the discovery process and reducing reliance on costly, time-consuming synthesis and screening.[5][6]
This guide will provide a comparative analysis of 2-Methyl-1,3-thiazole-5-sulfonamide analogs against classical inhibitors, delve into the methodology of building a robust QSAR model, present key experimental data, and offer detailed protocols for validating computational hypotheses at the lab bench.
The Competitive Landscape: Thiazole Sulfonamides vs. Classical Benzenesulfonamide Inhibitors
The field of CA inhibition has long been dominated by benzenesulfonamide derivatives. Drugs like Acetazolamide and Dorzolamide are effective but often suffer from a lack of isoform selectivity, leading to off-target effects.[7] The sulfonamide moiety (-SO₂NH₂) itself is a potent zinc-binding group, anchoring the inhibitor to the catalytic zinc ion in the enzyme's active site.[7]
The strategic shift from a benzene ring to a 2-methyl-1,3-thiazole ring introduces several key differences:
-
Electronic Profile: The thiazole ring possesses a distinct distribution of electrons and hydrogen bonding capabilities compared to a simple benzene ring.
-
Structural Rigidity and Vectorial Properties: The heterocyclic nature of the thiazole ring alters the geometry and orientation of substituents, influencing how they interact with amino acid residues at the entrance of the CA active site. It is these interactions that are the primary drivers of isoform selectivity.[7]
The central hypothesis is that by exploring the chemical space around the 2-Methyl-1,3-thiazole-5-sulfonamide core, we can identify analogs with optimized interactions, leading to potent and selective inhibition of tumor-associated CAs like hCA IX.
The QSAR Paradigm: A Methodological Workflow
A successful QSAR study is not merely a statistical exercise; it is a systematic process of data curation, model building, and rigorous validation. The causality behind this workflow is to create a model that is not only descriptive of the training data but also predictive for new, unsynthesized molecules. The general workflow is a self-validating system designed to minimize the risk of chance correlations and overfitting.[6]
Caption: A generalized workflow for developing a predictive QSAR model.
The Causality Behind Key Steps:
-
Dataset Assembly & Curation: The foundation of any QSAR model is high-quality, congruent data.[6] We assemble a set of structurally related thiazole sulfonamide analogs with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values) measured under uniform experimental conditions to avoid introducing systemic bias.[8]
-
Descriptor Calculation: We translate the 2D or 3D chemical structures into a set of numerical values, or "descriptors." These can represent various physicochemical properties like molecular weight, logP (lipophilicity), polarizability, electronic properties (e.g., partial charges), and steric parameters.[9] The goal is to capture the structural features that might influence biological activity.
-
Model Building & Validation: Using statistical methods like Multiple Linear Regression (MLR), we generate an equation that quantitatively links the descriptors to the activity.[9] The model's robustness and predictive power are then rigorously tested. Internal validation (like leave-one-out cross-validation) ensures the model's stability, while external validation (using a test set of compounds not included in model training) is the ultimate proof of its predictive ability.[10]
Comparative QSAR Analysis: Unveiling the SAR of Thiazole Sulfonamide CA Inhibitors
QSAR models for various sulfonamide inhibitors have highlighted several key descriptors that govern their potency and selectivity against different CA isoforms.[5][9]
| Descriptor Type | Descriptor Example | Influence on Activity (General Trend) | Rationale |
| Steric/Topological | Molecular Volume, Molar Refractivity | Positively correlated with hCA IX inhibition | The active site of hCA IX is wider at the entrance compared to hCA II, accommodating bulkier substituents that can form additional favorable interactions. |
| Electronic | Electronegativity, Dipole Moment | Varies by substitution position | Modifies the hydrogen bonding capacity and electrostatic interactions of the analog with polar or charged amino acid residues in the active site. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Often positively correlated | Enhances the ability of the compound to cross cell membranes to reach the target, but must be balanced to maintain aqueous solubility.[9] |
| Quantum Chemical | HOMO/LUMO Energies | Influences chemical reactivity and binding affinity | Describes the molecule's ability to donate or accept electrons, which is critical for forming stable interactions with the enzyme target. |
Comparative Experimental Data
The following table summarizes experimental inhibition data (Kᵢ, in nM) for a series of thiazolone-benzenesulfonamide analogs against key human CA isoforms, with the classical drug Acetazolamide (AAZ) included for comparison. This data illustrates the potential for achieving potent and selective inhibition with heterocyclic sulfonamides.
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Selectivity Target) |
| Acetazolamide (AAZ) | (Reference) | 250 | 12 | 2.5 | 25 |
| 4a | H | 637.3 | 13.7 | 14.6 | Data Not Provided |
| 4c | Ethyl | 114.5 | 1.9 | 1.8 | Data Not Provided |
| 4d | n-Propyl | 98.7 | 1.3 | 0.9 | Data Not Provided |
| 4j | 4-Fluorobenzyl | 31.5 | 2.3 | 1.5 | Data Not Provided |
| Data synthesized from a study on thiazolone-benzenesulfonamides, which serve as a close proxy for the target class.[7] Note that direct inhibition data for hCA IX was not available in this specific study, but the high affinity for hCA II and VII, which are also therapeutically relevant, is notable. |
This data clearly shows that modifying the substituent (R group) on the heterocyclic scaffold can dramatically alter inhibitory potency, with some analogs (e.g., 4d ) showing single-digit nanomolar inhibition of hCA II and VII, far exceeding the potency of the standard drug Acetazolamide.[7]
Caption: Key structure-activity relationships for thiazole-based CA inhibitors.
Experimental Protocols for Model Validation
A QSAR model's predictions are hypotheses that must be confirmed through experimentation. Below are detailed, self-validating protocols for assessing the two primary activities of interest for this compound class: direct carbonic anhydrase inhibition and downstream anticancer effects.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored product 4-nitrophenol, which can be monitored spectrophotometrically.[11]
A. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5. Ensure the pH is accurately adjusted.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve human carbonic anhydrase (e.g., hCA II or hCA IX) in cold Assay Buffer. Aliquot into single-use vials and store at -80°C to maintain enzyme integrity.
-
CA Working Solution: Immediately before use, dilute the CA Stock Solution in Assay Buffer to the desired final concentration (typically in the low µg/mL range, to be optimized for linear kinetics).
-
Substrate Solution (NPA): Prepare a 10 mM stock of 4-nitrophenyl acetate in acetonitrile.
-
Test Compounds: Prepare 10 mM stock solutions of your thiazole sulfonamide analogs in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM) in DMSO. Acetazolamide should be used as a positive control.
B. Assay Procedure (96-Well Plate Format):
-
Dispense 158 µL of Assay Buffer into each well of a clear, flat-bottom 96-well microplate.[11]
-
Add 2 µL of the appropriate test compound dilution (or DMSO for the 'no inhibitor' control) to the wells.
-
To initiate the enzyme-inhibitor pre-incubation, add 20 µL of the CA Working Solution to all wells except the 'blank' (which receives buffer instead).[11]
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[11]
-
Initiate the enzymatic reaction by adding 20 µL of the NPA Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[11]
C. Data Analysis (Self-Validating System):
-
For each well, calculate the reaction rate (V) by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Calculate the Percent Inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value for each analog.
-
Trustworthiness Check: The positive control (Acetazolamide) should yield an IC₅₀ value consistent with literature reports, validating the assay's performance. The 'no inhibitor' control establishes the baseline enzyme activity.
Protocol 2: MTT Cell Proliferation and Viability Assay
This assay quantifies the cytotoxic (anticancer) effects of the compounds by measuring the metabolic activity of living cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][13]
A. Reagent Preparation:
-
Cell Culture Medium: Use the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a detergent-based solution.[13]
-
Test Compounds: Prepare stock solutions and dilutions as described in Protocol 1.
B. Assay Procedure:
-
Cell Seeding: Seed a cancer cell line known to overexpress the target CA isoform (e.g., HT-29 or MCF-7 for CA IX) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds. Include wells for 'untreated' (vehicle only, e.g., 0.1% DMSO) and 'blank' (media only) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[14] During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
C. Data Analysis:
-
Subtract the average absorbance of the 'blank' wells from all other readings.
-
Calculate Percent Viability: % Viability = (Abs_treated / Abs_untreated) * 100.
-
Plot Percent Viability vs. log[Compound Concentration] and determine the IC₅₀ value, which represents the concentration required to reduce cell viability by 50%.
Conclusion and Future Perspectives
The convergence of the privileged 1,3-thiazole sulfonamide scaffold with the predictive power of QSAR modeling offers a highly rational pathway toward novel and selective carbonic anhydrase inhibitors. The comparative analysis demonstrates that moving beyond classical benzenesulfonamide structures can yield compounds with significantly improved potency. QSAR studies provide the essential roadmap, identifying the key molecular properties—steric, electronic, and lipophilic—that must be fine-tuned to achieve selective targeting of tumor-associated isoforms like hCA IX.
The future of this research lies in an iterative cycle of computational design and experimental validation. The QSAR models built from existing data can be used to screen virtual libraries of novel 2-Methyl-1,3-thiazole-5-sulfonamide analogs, prioritizing the most promising candidates for synthesis. These newly synthesized compounds can then be evaluated using the protocols detailed herein, and their activity data can be fed back into the model, progressively refining its predictive accuracy. This synergistic approach holds immense potential for developing next-generation anticancer therapeutics that are not only potent but also highly selective, minimizing off-target effects and improving patient outcomes.
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Khadatkar, S.N., et al. (2003). QSAR analysis of thiazole benzenesulfonamide substituted 3-pyridylethanolamines as beta3-adrenergic receptor agonist. Bioorganic & Medicinal Chemistry, 11(22), 4855-4863. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,3-thiazole-5-sulfonyl chloride
Introduction
2-Methyl-1,3-thiazole-5-sulfonyl chloride is a pivotal reagent in contemporary drug discovery and development, serving as a versatile building block for synthesizing novel sulfonamide derivatives. Its unique thiazole core imparts specific biological activities, making it invaluable in the creation of targeted therapeutics.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a rigorous and informed approach to its handling and disposal. As researchers and drug development professionals, our responsibility extends beyond the synthesis of novel compounds to ensuring the safety of ourselves, our colleagues, and our environment.
This guide provides an in-depth, procedural framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that underpin these safety protocols, empowering you to make informed decisions in your laboratory. This document is designed to be a trusted resource, ensuring that every step, from the workbench to the final waste stream, is managed with the highest degree of scientific integrity and safety.
Hazard Assessment and Chemical Profile
Understanding the inherent reactivity of this compound is the foundation of its safe management. The molecule's hazardous nature stems primarily from the electrophilic sulfonyl chloride moiety.
Primary Hazards:
-
Extreme Reactivity with Water: Like all sulfonyl chlorides, this compound reacts vigorously, and often exothermically, with water and other protic solvents (e.g., alcohols, moist air). This hydrolysis reaction is rapid and liberates corrosive and toxic gases, namely Hydrogen Chloride (HCl) and the corresponding sulfonic acid.[2][3][4] This reactivity underscores the critical need to handle the compound in a moisture-free environment.
-
Corrosivity: Direct contact with the compound will cause severe chemical burns to the skin, eyes, and respiratory tract.[4][5][6][7][8][9] The hydrolysis products (HCl and sulfonic acid) are also highly corrosive. Ocular exposure can lead to severe damage and potentially blindness.[4]
-
Toxicity: Inhalation of vapors or the aerosolized products of hydrolysis can cause severe irritation and damage to the respiratory system, potentially leading to pulmonary edema.[2] Ingestion is harmful and will cause burns to the gastrointestinal tract.[4][7]
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₄H₄ClNO₂S₂ | [10] |
| Molecular Weight | 197.66 g/mol | [10] |
| Appearance | Solid / Yellow to brown liquid | [1] |
| Reactivity | Moisture-sensitive; reacts violently with water, bases, amines, and strong oxidizing agents.[3][4] | [3][4] |
| Hazardous Decomposition | Thermal decomposition can release toxic fumes including sulfur oxides (SOx), nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[4] | [4] |
Personnel Protection and Engineering Controls: A Mandate for Safety
Given the significant hazards, a multi-layered approach to safety is not optional, but mandatory. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling and disposal operations involving this compound must be conducted inside a certified and properly functioning chemical fume hood.[11] This is the primary engineering control to prevent inhalation of the volatile and corrosive compound and its reaction byproducts.
-
Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station. Proximity is critical in mitigating the severity of an accidental exposure.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Given the corrosive nature of the compound, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[9][12]
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required.[13] This combination is essential to protect against splashes of the chemical or its reaction mixtures, which can cause severe eye damage.[4]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For operations with a higher risk of splashing, a chemically resistant apron is also recommended.[9][12]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with cartridges appropriate for acid gases may be necessary for emergency situations or if there is a potential for fume hood failure.
Step-by-Step Disposal Protocols
The guiding principle for disposing of reactive sulfonyl chlorides is controlled chemical neutralization. This process converts the hazardous compound into less reactive salts that can be managed as aqueous waste.
Protocol 1: Neutralization of Small Quantities of Uncontaminated Waste
This protocol is intended for small amounts (typically <10 g) of residual this compound.
Methodology:
-
Preparation (in a fume hood):
-
Place a large beaker or flask containing a stir bar into a larger secondary container filled with ice and water to create an ice bath. This is crucial for dissipating the heat generated during the exothermic neutralization reaction.[11]
-
Prepare a dilute basic solution. A 5-10% aqueous solution of sodium bicarbonate or a dilute (~2M) solution of sodium hydroxide are suitable choices. Ensure you have a significant excess of the basic solution relative to the amount of sulfonyl chloride to be neutralized.
-
-
Slow Addition:
-
While vigorously stirring the basic solution in the ice bath, add the this compound very slowly and portion-wise using a spatula or by dissolving it in a compatible, dry, aprotic solvent (e.g., THF, Dioxane) and adding it dropwise via an addition funnel.
-
Causality: The slow addition to a stirred, cooled solution is the most critical step for safety. It prevents a rapid, uncontrolled exothermic reaction and minimizes the release of HCl gas.[11] Never add the base to the sulfonyl chloride , as this can cause a violent, localized reaction.[11]
-
-
Monitoring and Quenching:
-
Observe for signs of reaction (e.g., gas evolution, heat). Allow the reaction to subside after each small addition before adding more.
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
-
Neutralization Verification:
-
Remove the reaction vessel from the ice bath and allow it to warm to room temperature.
-
Check the pH of the solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more basic solution until the desired pH is reached.
-
-
Final Disposition:
-
Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with institutional and local environmental regulations.[11] Always confirm your institution's specific policies for aqueous waste.
-
Caption: Workflow for the safe neutralization of this compound.
Protocol 2: Disposal of Contaminated Materials and Spill Residues
Materials that are grossly contaminated, such as filter paper, silica gel, or absorbent from a spill, should not be neutralized directly in the same manner.
-
Containment: Immediately collect all contaminated solid materials using appropriate tools (e.g., non-sparking scoops for spill absorbents).[12]
-
Segregation: Place the contaminated solids into a clearly labeled, sealable, and chemically compatible waste container (e.g., a high-density polyethylene pail).
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound contaminated debris."
-
Disposition: This sealed container must be disposed of through your institution's official hazardous waste management program.[11] Do not attempt to neutralize this solid waste yourself.
Protocol 3: Disposal of Empty Containers
Empty containers are never truly empty and must be decontaminated before disposal or recycling.
-
Triple Rinse: In a fume hood, rinse the container three times with a small amount of a dry, aprotic solvent (e.g., acetone or THF).
-
Collect Rinsate: Each rinse should be collected and treated as hazardous waste. The collected rinsate can be carefully neutralized using Protocol 1.
-
Final Cleaning: After the solvent rinse, the container can be washed with soap and water.
-
Disposition: The cleaned container can then be recycled or disposed of as non-hazardous waste. Alternatively, the packaging can be punctured to prevent reuse and discarded in a sanitary landfill, in accordance with local regulations.[12]
Emergency Procedures: Spill Management
A swift and correct response to a spill is critical to mitigating risk.
Caption: Decision workflow for responding to a spill of this compound.
Step-by-Step Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate spill area.[11]
-
Ventilate: Ensure the fume hood is operating at maximum capacity to ventilate the area.[11]
-
Protect: Do not attempt to clean the spill without the proper PPE as described in Section 2.
-
Contain: For liquid spills, cover and contain the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[3][11] Do not use combustible materials like paper towels or sawdust .[11] For solid spills, carefully sweep up the material.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable hazardous waste container.[12]
-
Decontaminate: Clean the spill area thoroughly with a soap and water solution, and collect the cleaning materials for disposal as hazardous waste.
-
Dispose: Seal and label the waste container and arrange for pickup by your institution's environmental health and safety department.
Conclusion
The responsible management of this compound is a non-negotiable aspect of its use in the laboratory. By understanding its chemical reactivity and adhering strictly to the neutralization and containment protocols outlined in this guide, researchers can mitigate the risks it poses. Safety is a collective responsibility, and the diligent application of these procedures ensures that our pursuit of scientific advancement does not come at the cost of personal or environmental health. Always consult your institution's specific safety guidelines and waste disposal procedures, as they may have requirements that supersede this general guidance.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyl-1,3-thiazole-5-sulfonyl chloride
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous chemical entities. 2-Methyl-1,3-thiazole-5-sulfonyl chloride is a valuable building block, but its sulfonyl chloride moiety demands a rigorous and informed approach to personal safety. This guide moves beyond a simple checklist to provide a comprehensive strategy for personal protective equipment (PPE), grounded in the chemical's specific reactivity and hazards. Our goal is to empower you with the knowledge to not only select the correct PPE but to understand the critical reasoning behind each choice, ensuring a self-validating system of safety for every procedure.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the primary hazards associated with this compound and related sulfonyl chlorides. The primary dangers are not singular but interconnected, stemming from the compound's inherent reactivity.
Key Hazards of Thiazole Sulfonyl Chlorides:
| Hazard Classification | Hazard Statement | Consequence & Chemical Rationale |
|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][2][3][4] | This is the most immediate and severe hazard. Sulfonyl chlorides react readily with nucleophiles, including water. Upon contact with moisture on the skin or in the eyes, the compound hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, causing immediate and severe chemical burns. |
| Acute Toxicity | H302: Harmful if swallowed.[1][2][3] H311: Toxic in contact with skin.[2] H332: Harmful if inhaled.[1] | Systemic toxicity can occur through ingestion, dermal absorption, or inhalation of dusts or aerosols. The corrosive nature of the compound and its hydrolysis products contributes significantly to this toxicity. |
| Reactivity with Water | EUH014 (applies to similar compounds): Reacts violently with water.[3] | This is the root cause of many hazards. Contact with water, including atmospheric moisture, can liberate toxic and corrosive hydrogen chloride (HCl) gas.[3][5] This reaction can be exothermic, increasing the rate of vapor generation. |
| Respiratory & Skin Sensitization | H317: May cause an allergic skin reaction.[1][2] | Repeated or prolonged contact may lead to the development of chemical sensitivity, where subsequent low-level exposures can trigger a significant allergic response. |
Part 2: The Essential PPE Ensemble: A Multi-Layered Defense
Given the severe corrosive and toxic nature of this compound, a multi-layered PPE strategy is mandatory. All handling of this compound must be performed within a certified chemical fume hood to contain vapors and potential aerosols at the source.[3][6]
Respiratory Protection: Shielding from Corrosive Vapors
Inhalation of vapors or aerosols can cause severe burns to the respiratory tract.[1][5] Due to the compound's reactivity with moisture to produce HCl gas, appropriate respiratory protection is non-negotiable.
-
Minimum Requirement: A full-face respirator equipped with an organic vapor/acid gas (OV/AG) cartridge.
-
Expert Rationale: A full-face respirator is mandated over a half-mask for two critical reasons. First, it provides a superior seal against airborne contaminants. Second, and just as importantly, it offers integrated protection for the eyes and face, shielding them from splashes and corrosive vapors that could cause irreversible damage.[7][8][9] Standard safety glasses do not provide an adequate seal against pervasive vapors.
Eye and Face Protection: The First Line Against Splashes
Direct contact with the eyes will cause severe corrosion and may lead to blindness.[1][5]
-
Minimum Requirement: A full-face respirator as described above.
-
Alternative (Less Preferred): If a full-face respirator is not available, chemical splash goggles that form a complete seal around the eyes must be worn in conjunction with a full-face shield.[7][9]
-
Expert Rationale: This dual-layer approach (goggles + face shield) is a fallback, not an ideal. It aims to protect from both direct splashes (shield) and vapors that can seep around the edges of standard safety glasses (goggles).[10] However, the single, sealed unit of a full-face respirator provides more reliable protection.
Hand Protection: Preventing Dermal Contact and Burns
The compound is designated as toxic in contact with skin and causes severe burns.[2][3] Therefore, selecting the correct glove material is critical.
-
Minimum Requirement: Double-gloving with a chemical-resistant outer glove and a standard inner glove.
-
Expert Rationale: Double-gloving provides a critical safety buffer. The outer glove bears the brunt of any direct contact, while the inner glove offers protection against tears or permeation of the outer layer. This practice also allows for the safe removal of the contaminated outer glove without touching the skin. Contaminated gloves must be disposed of properly after use.[11]
Body Protection: A Barrier Against Spills and Splashes
Protecting the skin on the arms and body is essential to prevent severe burns from accidental spills.
-
Minimum Requirement: A chemical-resistant lab coat or, preferably, a chemical-resistant apron worn over a standard lab coat.[9] The material should be non-flammable and provide a barrier against corrosive liquids.
-
Expert Rationale: Standard cotton lab coats can absorb chemical spills, holding the corrosive material against the skin and prolonging contact. A chemical-resistant apron provides an impermeable barrier that allows the substance to be shed away. For any procedure with a higher risk of splashing, a full chemical-resistant suit should be considered.[9]
Part 3: Procedural Discipline: Donning, Doffing, and Disposal Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to contamination and exposure.
Caption: PPE Donning, Operation, and Doffing Workflow.
Emergency Procedures & Disposal
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Spills should be contained with a non-combustible absorbent material like dry sand or earth.[7] Do NOT use water, as this will generate corrosive HCl gas.[3][7] Neutralization can be achieved with agents like sodium carbonate.[7]
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3][5] Seek immediate medical attention.
-
Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][3][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
-
Disposal: All contaminated PPE (gloves, aprons, etc.) and spill cleanup materials must be treated as hazardous waste. They should be collected in a suitable, sealed container and disposed of according to institutional and local regulations.[11][12] Do not mix with other waste streams.[1]
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- Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-1,3-thiazole-5-sulfonyl chloride.
- Angene Chemical. (2025). Safety Data Sheet.
- Merck Millipore. (2024). Safety Data Sheet.
- Apollo Scientific. (2022). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
